molecular formula C₈H₉N₃O B112892 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one CAS No. 67014-36-2

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Cat. No.: B112892
CAS No.: 67014-36-2
M. Wt: 163.18 g/mol
InChI Key: ZCXIPVIGYBHUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one is a high-value benzimidazole derivative serving as a critical synthetic intermediate in advanced chemical and pharmacological research. Its primary research value lies in its role as a key precursor in the development of potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor . Specifically, this compound has been utilized in the synthesis of carbon-11-labeled radiotracers for Positron Emission Tomography (PET), aimed at imaging the NR1A/2B subtype of NMDA receptors in the brain . This application is pivotal for investigating the role of these receptors in neurological and neuropsychiatric disorders such as Parkinson's disease, Huntington's chorea, and stroke . Furthermore, the compound's structural motif is integral to the exploration of prolyl hydroxylase inhibitors, highlighting its utility in early-stage drug discovery for various therapeutic areas . Beyond neuroscience, this chemical serves as a fundamental color intermediate in the manufacture of specialized dyes . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXIPVIGYBHUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985859
Record name 6-Amino-5-methyl-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67014-36-2
Record name 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67014-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-methyl-2-benzimidazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067014362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67014-36-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-methyl-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-6-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-6-METHYL-2-BENZIMIDAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47864WO7J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, a heterocyclic organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the benzimidazolone scaffold.

Chemical Properties

This compound, also known by several synonyms, is a derivative of the benzimidazolone family.[1] Its core structure, characterized by a fused benzene and imidazole ring system with an amino and a methyl group, imparts unique chemical reactivity and stability.[1] This compound serves as a valuable intermediate in the synthesis of specialty dyes, pigments, and is of growing interest in pharmaceutical research as a building block for bioactive molecules.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
IUPAC Name 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one[3]
CAS Number 67014-36-2[2]
Molecular Formula C₈H₉N₃O[3]
Molecular Weight 163.18 g/mol [3][4]
Melting Point >256°C (decomposes)[5]
Boiling Point 215 °C at 760 mmHg (Predicted)[6]
Flash Point 83.8 °C (Predicted)[6]
Solubility Data not available
pKa Data not available
XLogP3 0.2[4]
InChI Key ZCXIPVIGYBHUTQ-UHFFFAOYSA-N[3]
SMILES CC1=CC2=C(C=C1N)NC(=O)N2[3]
Spectral Data

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as outlined in various patents.[7][8][9][10] A general synthetic route involves the condensation of a substituted diaminobenzene with urea, followed by nitration and subsequent reduction.[7][8][9][10]

Synthesis of 5-methyl benzimidazolone (Intermediate)

A common starting point is the reaction of 3,4-diaminotoluene with urea in a suitable solvent.[7][8]

  • Reaction: 3,4-diaminotoluene is reacted with urea in a solvent such as o-dichlorobenzene.[7]

  • Conditions: The reaction mixture is heated to a temperature range of 130-185°C for several hours.[9]

  • Work-up: Upon cooling, the product, 5-methyl benzimidazolone, precipitates and can be isolated by filtration and washing.[7]

Nitration of 5-methyl benzimidazolone

The intermediate is then nitrated to introduce a nitro group onto the benzene ring.[7][8]

  • Reaction: 5-methyl benzimidazolone is treated with dilute nitric acid.[7][9]

  • Conditions: The reaction is typically carried out at a controlled temperature, for instance, between 25-30°C.[9]

  • Product: This step yields 5-nitro-6-methyl benzimidazolone.[7]

Reduction of 5-nitro-6-methyl benzimidazolone

The final step is the reduction of the nitro group to an amino group to obtain the target compound.[7][8]

  • Reaction: 5-nitro-6-methyl benzimidazolone is reduced using methods such as catalytic hydrogenation or iron powder reduction.[9]

  • Catalyst: Catalysts like nickel or palladium on carbon can be employed for hydrogenation.[8]

  • Solvent System: The reduction can be performed in a solvent system like ethanol-water or DMF-water.[9]

  • Final Product: The reaction yields this compound.[7]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_nitration Nitration cluster_reduction Reduction A 3,4-Diaminotoluene C Condensation A->C B Urea B->C D 5-Methyl Benzimidazolone C->D E Nitration (Dilute HNO3) D->E F 5-Nitro-6-methyl Benzimidazolone E->F G Reduction (e.g., Catalytic Hydrogenation) F->G H This compound G->H

Caption: General synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of benzimidazole and benzimidazolone derivatives exhibits a wide range of pharmacological activities.[11][12][13][14] These compounds are recognized as privileged structures in medicinal chemistry due to their diverse therapeutic applications.[11][13][14]

Overview of Benzimidazole Derivatives' Activities

Benzimidazole-containing molecules have been reported to possess various biological properties, including:

  • Antimicrobial Activity: Effective against various bacterial and fungal strains.[11][15]

  • Anticancer Activity: Some derivatives have shown potent cytotoxic effects against different cancer cell lines.[12][15]

  • Antiviral Activity: Activity against a range of viruses has been observed.[14][15]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives exhibit anti-inflammatory and pain-relieving properties.[12][16]

  • Antihypertensive and Antiulcer Activities: These are also well-documented activities within this class of compounds.[12][17]

Given the structural similarity, it is plausible that this compound could be a candidate for investigation into these biological activities.

Illustrative Signaling Pathway: NOD2 Inhibition

To illustrate a potential mechanism of action for benzimidazole derivatives, the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway is a relevant example. Certain benzimidazole diamides have been identified as selective inhibitors of this pathway, which is involved in the inflammatory response to bacterial components.[18]

Dysregulation of NOD2 signaling is associated with inflammatory disorders, making it a therapeutic target.[18] The identified benzimidazole inhibitors were found to block the response to muramyl dipeptide (MDP), a bacterial cell wall component, without directly inhibiting the downstream RIP2 kinase.[18] This suggests a specific interaction with the NOD2 signaling complex.[18]

NOD2_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response cluster_inhibition Point of Inhibition MDP Muramyl Dipeptide (MDP) (Bacterial Component) NOD2 NOD2 Receptor MDP->NOD2 activates RIP2 RIP2 Kinase NOD2->RIP2 recruits NFkB NF-κB Activation RIP2->NFkB MAPK MAPK Activation RIP2->MAPK Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines Inhibitor Benzimidazole Diamide (e.g., GSK669) Inhibitor->NOD2 inhibits (MDP-induced)

Caption: Illustrative NOD2 signaling pathway and the point of inhibition by a benzimidazole derivative.

Analytical Methodologies

The analysis of benzimidazole derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the identification and quantification of these compounds.[19]

General HPLC Method for Benzimidazole Derivatives

A versatile HPLC method can be developed for the analysis of various benzimidazole derivatives.[19] The following provides a general workflow for such a method.

HPLC_Workflow A Sample Preparation (Dissolution in appropriate solvent) C Injection of Sample A->C B HPLC System Setup B->C D Separation on a Reverse-Phase Column (e.g., C8 or C18) C->D E Gradient Elution (e.g., Acetonitrile/Water with buffer) D->E F UV Detection (at appropriate wavelength) E->F G Data Acquisition and Analysis (Chromatogram generation) F->G H Quantification (using calibration curve) G->H

Caption: General workflow for the HPLC analysis of benzimidazole derivatives.

A satisfactory separation of benzimidazole derivatives can often be achieved using a C8 or C18 column with a gradient elution system composed of a buffered aqueous mobile phase and an organic modifier like acetonitrile.[19] Detection is typically performed using a UV detector at a wavelength where the compounds exhibit maximum absorbance.[19] Method validation, including linearity, accuracy, and precision, is essential for reliable results.[19]

Conclusion

This compound is a chemical compound with established applications as a synthetic intermediate and potential for further exploration in medicinal chemistry and materials science. While specific data on its biological activity are limited, the well-documented pharmacological profile of the benzimidazolone scaffold suggests that this compound could be a valuable subject for future research and development. The synthetic protocols and analytical methodologies outlined in this guide provide a foundation for researchers to further investigate the properties and applications of this and related compounds.

References

Technical Guide: Physicochemical Properties of 5-Amino-6-methylbenzimidazolone (CAS 67014-36-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the compound identified by CAS number 67014-36-2, which is chemically known as 5-Amino-6-methylbenzimidazolone. The information is compiled from various sources to assist in research, development, and handling of this substance.

Chemical Identity

  • CAS Number: 67014-36-2

  • IUPAC Name: 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one[1]

  • Synonyms: 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one, 5-Amino-6-methyl-2-benzimidazolone, 5-Amino-6-methylbenzimidazol-2-one[2]

  • Molecular Formula: C₈H₉N₃O[3][4]

  • Molecular Weight: 163.17 g/mol [3], 163.18 g/mol [1][4][5]

Physical and Chemical Properties

The physical and chemical properties of 5-Amino-6-methylbenzimidazolone are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource(s)
Appearance Off-white to beige powder[3], Pale yellow crystalline powder[6], Almost white to white solid[5][3][5][6]
Melting Point 320-330°C[3], >256°C (dec.)[4][3][4]
Boiling Point 215.0 ± 29.0 °C (Predicted)[4], 215 °C at 760 mmHg[7][4][7]
Density 1.298 ± 0.06 g/cm³ (Predicted)[4], 1.298 g/cm³[5][4][5]
Vapor Pressure 0.023Pa at 20℃[4], 0.151 mmHg at 25°C[8][4][8]
Flash Point 83.8°C[4][4]
Refractive Index 1.636[4][4]

Solubility Data

The solubility of a compound is a critical parameter in drug development and various chemical processes. The available solubility data for 5-Amino-6-methylbenzimidazolone is presented below.

SolventSolubilityTemperatureSource(s)
WaterInsoluble[6]Not specified[6]
Water1.72 g/L19.5 °C[4]
Water1.282e+004 mg/L (12.82 g/L)25 °C[8]
Water340.29 mg/LNot specified[9]
Water28.901 mg/LNot specified[9]
Polar SolventsMay exhibit moderate solubilityNot specified[2]

Experimental Methodologies

G General Workflow for Physical Characterization of a Solid Compound cluster_0 Sample Preparation & Purity cluster_1 Property Determination cluster_2 Solubility Analysis cluster_3 Data Analysis & Reporting A Compound Synthesis/ Procurement B Purification (e.g., Recrystallization, Chromatography) A->B C Purity Assessment (e.g., HPLC, NMR) B->C D Melting Point (Capillary Method) C->D E Boiling Point (Distillation/Ebulliometer) C->E F Density (Pycnometry) C->F G Appearance (Visual Inspection/Microscopy) C->G H Solvent Screening (e.g., Water, Ethanol, DMSO) C->H J Data Compilation & Statistical Analysis D->J E->J F->J G->J I Quantitative Solubility (e.g., Shake-flask method followed by HPLC/UV-Vis) H->I I->J K Technical Data Sheet Generation J->K

Caption: A generalized workflow for determining the physicochemical properties of a solid chemical compound.

Biological Activity and Signaling Pathways

Current literature primarily identifies 5-Amino-6-methylbenzimidazolone as an intermediate in the manufacturing of dyes and pigments.[6][10] There is no significant information available in the searched resources to suggest its involvement in specific biological signaling pathways or to warrant a diagrammatic representation of such. Its potential biological activities, such as antimicrobial or anticancer properties, are mentioned as areas of interest for further research due to its benzimidazole structure, but specific data is lacking.[2]

References

An In-depth Technical Guide to the Structure Elucidation of 5-Amino-6-methylbenzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 5-Amino-6-methylbenzimidazolone, a key intermediate in the chemical and pharmaceutical industries.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visualization of the underlying chemical processes.

Introduction

5-Amino-6-methylbenzimidazolone is a heterocyclic organic compound belonging to the benzimidazolone family.[1] Its structure is characterized by a benzimidazolone core with an amino group at the 5-position and a methyl group at the 6-position.[1] This compound serves as a crucial building block in the synthesis of specialty dyes, pigments, and is of interest in pharmaceutical research for the development of bioactive molecules.[1][2] The precise elucidation of its structure is paramount for ensuring the quality and efficacy of these downstream products.

Chemical Structure:

  • IUPAC Name: 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one[3]

  • Molecular Formula: C₈H₉N₃O[3]

  • Molecular Weight: 163.18 g/mol [3]

  • CAS Number: 67014-36-2[3]

Synthesis of 5-Amino-6-methylbenzimidazolone

The synthesis of 5-Amino-6-methylbenzimidazolone is typically achieved through a three-step process involving condensation, nitration, and subsequent reduction.[4][5][6][7]

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction 3,4-Diaminotoluene 3,4-Diaminotoluene 5-Methylbenzimidazolone 5-Methylbenzimidazolone 3,4-Diaminotoluene->5-Methylbenzimidazolone o-dichlorobenzene, 130-185°C Urea Urea Urea->5-Methylbenzimidazolone 5-Nitro-6-methylbenzimidazolone 5-Nitro-6-methylbenzimidazolone 5-Methylbenzimidazolone->5-Nitro-6-methylbenzimidazolone Dilute HNO3, 25-30°C 5-Amino-6-methylbenzimidazolone 5-Amino-6-methylbenzimidazolone 5-Nitro-6-methylbenzimidazolone->5-Amino-6-methylbenzimidazolone Fe/HCl or Pd/C, H2

Figure 1: Synthetic pathway of 5-Amino-6-methylbenzimidazolone.
Experimental Protocols

Step 1: Synthesis of 5-Methylbenzimidazolone (Condensation)

  • To a 2000 mL four-neck flask equipped with a stirrer, reflux condenser, thermometer, and heating mantle, add 1400 g of o-dichlorobenzene.

  • With stirring, add 244 g (2.0 mol) of 3,4-diaminotoluene and 123 g (2.05 mol) of urea.[6]

  • Slowly heat the mixture to 143-147°C over 1 hour and maintain this temperature for 5.5 hours.[6]

  • After the reaction is complete, cool the mixture naturally. Once below 100°C, use a water bath to cool it to 30°C.

  • Filter the precipitate, wash with water, and dry to obtain 5-methylbenzimidazolone.[6]

Step 2: Synthesis of 5-Nitro-6-methylbenzimidazolone (Nitration)

  • In a 1000 mL four-neck flask equipped with a stirrer, thermometer, and addition funnel, add 814 g of 30% nitric acid.[6]

  • Cool the nitric acid to 25°C using a water bath.

  • Over 2 hours, slowly add 103.6 g (0.70 mol) of 5-methylbenzimidazolone, maintaining the temperature between 25-30°C.[6]

  • After the addition is complete, continue the reaction for 6 hours at the same temperature.

  • Filter the resulting solid, wash with water until neutral, and dry to yield 5-nitro-6-methylbenzimidazolone.[6]

Step 3: Synthesis of 5-Amino-6-methylbenzimidazolone (Reduction)

  • Method A: Iron Powder Reduction

    • This method utilizes iron powder in an ethanol-water system.

  • Method B: Catalytic Hydrogenation

    • This method employs a palladium-carbon catalyst in a DMF-water system with hydrogen gas.[6]

Quantitative Data Summary

The following table summarizes the reported yields and purity for each step of the synthesis.

StepProductYield (%)Purity (%)Reference
15-Methylbenzimidazolone98.599.3[6]
25-Nitro-6-methylbenzimidazolone98.399.4[6]
3 (Fe Reduction)5-Amino-6-methylbenzimidazolone89.2-[6]
3 (H₂ Reduction)5-Amino-6-methylbenzimidazolone91.8-[6]

Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 5-Amino-6-methylbenzimidazolone.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesized_Product Crude Product Purification Purification (Recrystallization/Chromatography) Synthesized_Product->Purification Pure_Compound Pure 5-Amino-6- methylbenzimidazolone Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Figure 2: Workflow for the structural elucidation of 5-Amino-6-methylbenzimidazolone.
Expected Spectroscopic Data

¹H NMR Spectroscopy

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (on C4)~ 6.5 - 6.8Singlet1H
Aromatic-H (on C7)~ 6.8 - 7.1Singlet1H
-NH₂~ 3.5 - 4.5Broad Singlet2H
-CH₃~ 2.0 - 2.3Singlet3H
-NH (imidazole)~ 10.0 - 11.0Broad Singlet2H

¹³C NMR Spectroscopy

CarbonExpected Chemical Shift (δ, ppm)
C=O~ 155 - 160
Aromatic C-NH₂~ 130 - 135
Aromatic C-CH₃~ 125 - 130
Aromatic C-H~ 110 - 120
Imidazole C (C-N)~ 135 - 145
-CH₃~ 15 - 20

Infrared (IR) Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch (Amine & Amide)3200 - 3500Broad
C-H Stretch (Aromatic)3000 - 3100Sharp, weak
C-H Stretch (Aliphatic)2850 - 3000Sharp
C=O Stretch (Amide)1650 - 1690Strong, sharp
N-H Bend (Amine)1590 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium

Mass Spectrometry (MS)

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 163, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns may involve the loss of small molecules such as CO (m/z = 28) or HCN (m/z = 27). Alpha cleavage next to the amino and methyl groups could also be observed.

Conclusion

The synthesis of 5-Amino-6-methylbenzimidazolone is a well-established multi-step process. Its structural integrity can be rigorously confirmed through a combination of NMR, IR, and mass spectrometry. The predicted spectroscopic data in this guide serves as a valuable reference for researchers working on the synthesis and characterization of this important chemical intermediate. The detailed protocols and workflows provided herein are intended to support the efficient and accurate elucidation of its structure, ensuring its suitability for various industrial applications.

References

Biological Activity of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the biological activity of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Direct scientific literature detailing the specific biological activities of this exact compound is limited. Therefore, this document provides a comprehensive overview of the known biological activities of structurally related benzimidazolone derivatives to infer potential areas of interest and guide future research. The data presented herein, including quantitative measures and experimental protocols, pertains to these related compounds and not to this compound itself, unless explicitly stated.

Introduction

This compound, with the CAS Number 67014-36-2, is a heterocyclic organic compound belonging to the benzimidazolone family.[1] Its structure features a fused benzene and imidazole ring system, with an amino group at the 5-position and a methyl group at the 6-position. This compound is primarily recognized as a valuable intermediate in the synthesis of pharmaceuticals and dyes.[2] While direct studies on its biological effects are not extensively published, the benzimidazole core is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of the benzimidazole scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and enzymatic inhibitory activities.[3][4][5] This guide will synthesize the available information on the biological activities of closely related benzimidazolone analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Anticancer Activity of Benzimidazolone Derivatives

The benzimidazolone scaffold has been a focal point in the development of novel anticancer agents. Various derivatives have shown potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR/BRAFV600E pathways.[4][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of several benzimidazolone derivatives against various human cancer cell lines. It is crucial to note that these compounds are structurally distinct from this compound.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole-ChalconeCompound 23a A549 (Lung)9.73[7]
Benzimidazole-ChalconeCompound 23a MCF-7 (Breast)8.91[7]
Benzimidazole-ChalconeCompound 23a HEP-G2 (Liver)10.93[7]
Benzimidazole-ChalconeCompound 23a OVCAR-3 (Ovarian)10.76[7]
Benzimidazole-OxadiazoleCompound 4r PANC-1 (Pancreatic)5.5[8]
Benzimidazole-OxadiazoleCompound 4r A549 (Lung)0.3[8]
Benzimidazole-OxadiazoleCompound 4r MCF-7 (Breast)0.5[8]
1H-Benzo[d]imidazoleCompound 12b NCI-60 Panel0.16 - 3.6[7]
Benzimidazole-basedCompound 4c NCI-60 PanelGI50 0.60 - 5.80[4]
Benzimidazole-basedCompound 4e NCI-60 PanelGI50 0.60 - 5.80[4]
Experimental Protocols for Anticancer Assays

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of benzimidazolone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[7]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound B->C D Incubate 24-72h C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Apoptosis_Assay_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Flow Cytometry Analysis E->F G Quantify Cell Populations F->G

Annexin V/PI Apoptosis Assay Workflow
Signaling Pathways in Cancer Modulated by Benzimidazole Derivatives

Several benzimidazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy.[6]

Simplified PI3K/Akt/mTOR Signaling Pathway

The EGFR/BRAF pathway is a key component of the MAPK/ERK signaling cascade, which plays a central role in regulating cell division and survival. Mutations in EGFR and BRAF are common in many cancers, making them attractive therapeutic targets.[4]

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Simplified EGFR/BRAF Signaling Pathway

Antimicrobial Activity of Benzimidazolone Derivatives

In addition to anticancer properties, various benzimidazolone derivatives have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens.[3]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a series of synthesized benzimidazolone derivatives against several microorganisms.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
6a 125250250125[3]
6b 125125250250[3]
6c 250250125125[3]
6d 125125250250[3]
6e 250125125125[3]
6f 125250250250[3]
6g 125125125125[3]
6h 250250250125[3]
6i 125125250250[3]
6j 250250125125[3]
6k 125125125250[3]
Experimental Protocol for Antimicrobial Screening

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

References

Unraveling the Profile of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the currently available scientific and technical information regarding 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS No. 67014-36-2). Despite a thorough search of scientific literature and chemical databases, no specific data on the biological mechanism of action, including molecular targets or modulated signaling pathways, for this compound has been identified. The primary role of this molecule, as established by the available literature, is that of a chemical intermediate in the synthesis of dyes, pigments, and potentially as a structural scaffold in pharmaceutical research. This guide summarizes the known chemical and physical properties of the compound.

Chemical Identity and Properties

This compound, also known as 5-amino-6-methyl-2-benzimidazolone, is a heterocyclic organic compound.[1][2] Its chemical structure consists of a benzimidazolone core with an amino group and a methyl group substituted on the benzene ring.[2]

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C8H9N3O[1][3]
Molecular Weight 163.18 g/mol [1][3]
CAS Number 67014-36-2[3][4]
IUPAC Name 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one[1]
Synonyms 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one, 5-Amino-6-methyl benzimidazolone[1][5]
Physical Description Solid (presumed)-
Melting Point >256°C (decomposes)[6]
Topological Polar Surface Area 67.2 Ų[1]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 2[3]

Known Applications and Industrial Relevance

The predominant application of this compound is as an intermediate in chemical synthesis.[5][7] It is a key component in the manufacturing of various organic pigments and dyes.[4][7] Its molecular structure, featuring reactive amino and methyl groups on a stable heterocyclic core, makes it a versatile building block.[2]

Biological Activity and Mechanism of Action: A Knowledge Gap

A comprehensive search of scientific databases has revealed a significant lack of information regarding the biological activity and mechanism of action of this compound. There are no published studies that delineate its specific molecular targets, its effects on cellular signaling pathways, or provide quantitative pharmacological data such as IC50, Ki, or EC50 values.

The most relevant scientific publications concerning this compound focus on its environmental fate and degradation, particularly in industrial wastewater.[8] These studies, while important from an environmental science perspective, do not provide insights into its potential pharmacological effects.

Experimental Protocols

Due to the absence of published research on the biological mechanism of action of this compound, no experimental protocols for relevant biological assays can be provided.

The synthesis of this compound is well-documented in patent literature, typically involving a multi-step process:

  • Condensation: Reaction of 3,4-diaminotoluene with urea to form 5-methyl benzimidazolone.[7][9]

  • Nitration: Nitration of 5-methyl benzimidazolone to yield 5-nitro-6-methyl benzimidazolone.[7][9]

  • Reduction: Reduction of the nitro group to an amino group to produce the final product, 5-amino-6-methyl benzimidazolone.[7][9]

A generalized workflow for its synthesis is depicted below.

G cluster_0 Synthesis of this compound 3_4_diaminotoluene 3,4-Diaminotoluene Condensation Condensation 3_4_diaminotoluene->Condensation Urea Urea Urea->Condensation 5_methyl_benzimidazolone 5-Methyl Benzimidazolone Condensation->5_methyl_benzimidazolone Nitration Nitration 5_methyl_benzimidazolone->Nitration 5_nitro_6_methyl_benzimidazolone 5-Nitro-6-methyl Benzimidazolone Nitration->5_nitro_6_methyl_benzimidazolone Reduction Reduction 5_nitro_6_methyl_benzimidazolone->Reduction Final_Product This compound Reduction->Final_Product

Caption: Generalized synthetic workflow for this compound.

Conclusion

References

The Versatile Core: A Technical Guide to the Applications of 5-Amino-6-methyl benzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methyl benzimidazolone, a heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of high-performance pigments and holds significant potential as a scaffold in medicinal chemistry. Its unique molecular architecture, characterized by a fused benzene and imidazole ring system with amino and methyl substitutions, imparts valuable reactivity and properties. This technical guide provides an in-depth review of the synthesis, established applications, and prospective uses of 5-Amino-6-methyl benzimidazolone, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.

Synthesis of 5-Amino-6-methyl benzimidazolone

The industrial production of 5-Amino-6-methyl benzimidazolone is a multi-step process that begins with readily available precursors. The synthesis route is crucial for ensuring high purity and yield, which are critical for its subsequent applications.

Experimental Protocol: A Three-Step Synthesis

A common and efficient synthesis pathway involves a three-step process starting from 3,4-diaminotoluene.[1][2]

Step 1: Condensation to form 5-methyl benzimidazolone

  • Reaction: 3,4-diaminotoluene is reacted with urea in a solvent.

  • Solvent: Options include 1,2-dimethylbenzene, ethylbenzene, 1,3-dimethylbenzene, or mixed xylenes.[2]

  • Temperature: The condensation reaction is typically carried out at a temperature of 120-140°C.[2]

  • Yield: This step can achieve a high yield of up to 99%.[2]

Step 2: Nitration to form 5-nitro-6-methyl benzimidazolone

  • Reagents: The 5-methyl benzimidazolone is nitrated using a nitrating agent, often in a solvent system.

  • Solvent: Recyclable acetic acid or chlorobenzene are commonly used.[3]

  • Temperature: The nitration is conducted at a temperature of 40-80°C.[3]

Step 3: Reduction to form 5-Amino-6-methyl benzimidazolone

  • Reaction: The nitro group of 5-nitro-6-methyl benzimidazolone is reduced to an amino group.

  • Reducing Agent: Hydrogenation with a nickel catalyst is a common method.[3]

Quantitative Data for Synthesis

The following table summarizes the reported yields for the synthesis of 5-Amino-6-methyl benzimidazolone and its intermediates from a patent describing the process.[4]

StepProductPurityYield
15-methyl benzimidazolone99.3%98.5%
25-nitro-6-methyl benzimidazolone99.3%97.8%
35-Amino-6-methyl benzimidazolone-93.5%

Synthesis Workflow

G cluster_synthesis Synthesis of 5-Amino-6-methyl benzimidazolone A 3,4-diaminotoluene + Urea B Condensation (120-140°C) A->B Solvent: xylene C 5-methyl benzimidazolone B->C Yield: up to 99% D Nitration (40-80°C) C->D Solvent: acetic acid E 5-nitro-6-methyl benzimidazolone D->E F Reduction (Nickel Catalyst) E->F G 5-Amino-6-methyl benzimidazolone F->G Yield: 93.5%

A flowchart illustrating the three-step synthesis of 5-Amino-6-methyl benzimidazolone.

Application in High-Performance Pigments

The primary industrial application of 5-Amino-6-methyl benzimidazolone is as a key intermediate in the production of C.I. Pigment Orange 64, a high-performance benzimidazolone pigment.[5] This pigment is valued for its excellent weatherfastness, heat stability, and vibrant color.[5]

Synthesis of C.I. Pigment Orange 64

The synthesis involves the diazotization of 5-Amino-6-methyl benzimidazolone followed by a coupling reaction with barbituric acid.[5][6]

Experimental Protocol: Preparation of C.I. Pigment Orange 64

The following protocol is based on a patented method for preparing Pigment Orange 64.[3]

Step 1: Diazotization

  • Dissolve 5-amino-6-methyl benzimidazolone in water and 31 wt% hydrochloric acid.

  • Cool the solution to 0-5°C using ice.

  • Add a 97 wt% sodium nitrite solution to carry out the diazotization, forming the diazonium salt solution.

Step 2: Preparation of Coupling Solution

  • Dissolve 6.6 parts of barbituric acid in a solution containing 10-40 parts of a buffering agent, 3-8 parts of 31 wt% sodium hydroxide, and 100-400 parts of water.

  • Add 0.5 parts of an emulsifying agent.

  • Cool the resulting coupling solution to 20-25°C.

Step 3: Coupling Reaction

  • Slowly add the diazonium liquid to the barbituric acid coupling solution under stirring.

  • Maintain the pH of the reaction mixture between 4 and 6.

  • Continue stirring for 4-8 hours.

Step 4: Post-Treatment

  • Filter and wash the crude pigment.

  • The filter cake is then pulped in water, with the pigment content adjusted to 3-6%.

  • Heat the slurry to 90-150°C and maintain the temperature for 0.5-5 hours.

  • Cool the mixture to 60-80°C, filter under vacuum, wash, and dry to obtain the final pigment.

Quantitative Data for C.I. Pigment Orange 64 Performance

The performance characteristics of C.I. Pigment Orange 64 make it suitable for demanding applications such as in plastics and industrial coatings.

PropertyValue
Heat Stability (HDPE, 5 min)300°C[7]
Light Fastness (PVC, 1/3 SD)Grade 7-8[8]
Acid ResistanceExcellent
Alkali ResistanceExcellent
Oil Absorption30-50 g/100g

C.I. Pigment Orange 64 Synthesis Workflow

G cluster_pigment Synthesis of C.I. Pigment Orange 64 A 5-Amino-6-methyl benzimidazolone B Diazotization (HCl, NaNO2, 0-5°C) A->B C Diazonium Salt B->C F Coupling Reaction (pH 4-6) C->F D Barbituric Acid E Coupling Solution (NaOH, Buffer, Emulsifier) D->E E->F G Crude Pigment F->G H Post-Treatment (Heating, Washing, Drying) G->H I C.I. Pigment Orange 64 H->I G cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Benzimidazolone-based Kinase Inhibitor Inhibitor->RAF Inhibition

References

Spectroscopic data (NMR, IR, Mass Spec) of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2][3] Due to the limited availability of public spectroscopic data, this document focuses on the synthesis and fundamental properties of the compound.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 67014-36-2[1]
Molecular Formula C₈H₉N₃O[1]
Molecular Weight 163.18 g/mol [1]
Appearance Almost white to white solidEchemi
Melting Point >256°C (decomposes)[4][5]
Boiling Point 215.0 ± 29.0 °C (Predicted)[4]
Density 1.298 ± 0.06 g/cm³ (Predicted)[4]
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook

Spectroscopic Data

Synthesis Protocol

The synthesis of this compound is typically achieved through a three-step process, as outlined in various patents.[6] This process involves the condensation of 3,4-diaminotoluene with urea, followed by nitration and subsequent reduction.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction Reactant1 3,4-Diaminotoluene Intermediate1 5-Methyl-1,3-dihydrobenzoimidazol-2-one Reactant1->Intermediate1 Reactant2 Urea Reactant2->Intermediate1 Nitrating_Agent Dilute Nitric Acid Reducing_Agent Iron Powder or Catalytic Hydrogenation Intermediate2 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one Intermediate1->Intermediate2 Final_Product This compound Intermediate2->Final_Product

Caption: Multi-step synthesis of this compound.

Step 1: Synthesis of 5-Methyl-1,3-dihydrobenzoimidazol-2-one
  • Reaction Setup: In a 2000 mL four-neck flask equipped with a stirrer, reflux condenser, thermometer, and heating mantle, add 1400 g of o-dichlorobenzene.

  • Addition of Reactants: While stirring, add 244 g (2.0 mol) of 3,4-diaminotoluene and 123 g (2.05 mol) of urea.

  • Heating: Slowly raise the temperature of the mixture to 143-147°C over 1 hour and maintain this temperature for 5.5 hours.

  • Cooling and Isolation: Remove the heating mantle and allow the mixture to cool naturally with stirring. Once the temperature is below 100°C, use a water bath to further cool the system to below 30°C.

  • Purification: Filter the resulting solid, wash with water, and dry under an infrared lamp to obtain 5-methyl-1,3-dihydrobenzoimidazol-2-one.[6]

Step 2: Synthesis of 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one
  • Nitration Reaction: The 5-methyl-1,3-dihydrobenzoimidazol-2-one obtained from the previous step is subjected to a nitration reaction using dilute nitric acid.

  • Temperature Control: The reaction temperature is maintained at 25-30°C.

  • Isolation: The product, 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one, is isolated from the reaction mixture.

Step 3: Synthesis of this compound
  • Reduction Reaction: The 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one is reduced to the final product. This can be achieved through two primary methods:

    • Iron Powder Reduction: The reduction is carried out using iron powder in an ethanol-water solvent system.

    • Catalytic Hydrogenation: The reduction is performed using a palladium-carbon catalyst in a DMF-water solvent system.

  • Product Isolation: After the reduction is complete, the target compound, this compound, is isolated and purified.

This synthesis route provides a reliable method for producing this compound for research and development purposes.

References

An In-depth Technical Guide to the Safety and Handling of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS No. 67014-36-2), a benzimidazole derivative of interest in various research and development fields, including medicinal chemistry.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[2] It is important to note that classifications may vary slightly between suppliers.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[2]
Acute Toxicity, Oral4H302: Harmful if swallowed.[3]
Skin Sensitization1H317: May cause an allergic skin reaction.[3]
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects.[3]

Note: There are some discrepancies in classification across different suppliers. For instance, one safety data sheet (SDS) states the substance shall not be classified as a respiratory or skin sensitizer, while others indicate it may cause an allergic skin reaction.[2][3] Therefore, it is prudent to handle the compound as a potential skin sensitizer.

Signal Word: Warning[2][4]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)[5]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 2: Precautionary Statements

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
P273Avoid release to the environment.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
P301+P317IF SWALLOWED: Get medical help.[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
P312Call a POISON CENTRE/doctor if you feel unwell.[2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P501Dispose of contents/container to an industrial combustion plant.[2][6]

Toxicological Information

Detailed toxicological studies are limited. However, based on available safety data sheets, the following is known:

  • Acute Toxicity: The substance is not classified as acutely toxic via inhalation or dermal routes but is considered harmful if swallowed.[2][3] An oral LD50 for the similar compound 5-amino-1,3-dihydro-2H-benzimidazol-2-one in rats was found to be >15,000 mg/kg bw, suggesting low acute oral toxicity for this class of compounds.[6]

  • Skin and Eye Irritation: It is confirmed to cause skin and serious eye irritation.[2]

  • Sensitization: While one source suggests it is not a sensitizer, another indicates it may cause an allergic skin reaction.[2][3] It is recommended to handle it as a potential sensitizer.

  • Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[2]

  • Carcinogenicity: Shall not be classified as carcinogenic.[2]

  • Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[2]

  • Specific Target Organ Toxicity (STOT): May cause respiratory irritation upon single exposure.[2] It is not classified as a specific target organ toxicant from repeated exposure.[2]

Experimental Protocols & Methodologies

The toxicological and hazard classifications cited in this guide are based on summary data from regulatory submissions and safety data sheets. The detailed experimental protocols for these studies (e.g., OECD guidelines for toxicity testing) are not publicly available within these documents. Researchers should refer to standard toxicological testing guidelines for methodologies.

Safe Handling and Storage

A systematic approach is essential when handling this compound. The following workflow outlines the key steps for safe handling in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep 1. Risk Assessment Review SDS & procedures ppe 2. Don Personal Protective Equipment (PPE) Gloves, lab coat, eye protection ventilation 3. Prepare Ventilated Workspace Fume hood or ventilated enclosure weighing 4. Weighing & Transfer Handle as a powder. Avoid dust generation. Use anti-static measures. ventilation->weighing Proceed to handling dissolution 5. Dissolution (if applicable) Add solid to solvent slowly. dust_hazard DUST HAZARD Enrichment of fine dust can lead to explosion risk. weighing->dust_hazard decon 6. Decontaminate Surfaces Clean workspace thoroughly. dissolution->decon After experiment waste 7. Waste Disposal Dispose of waste in labeled, sealed containers. remove_ppe 8. Doff PPE & Wash Hands Remove gloves and wash hands thoroughly. storage Storage Cool, dry, well-ventilated area. Keep container tightly closed. remove_ppe->storage Store material PPE_Recommendations cluster_ppe Required Personal Protective Equipment cluster_details Specifications eye_face Eye/Face Protection eye_details Wear safety glasses with side-shields or tightly fitting safety goggles. (Conforming to EN166 or NIOSH). eye_face->eye_details Specifics skin Skin Protection skin_details Wear protective gloves (e.g., nitrile rubber). Wear a lab coat or impervious clothing. Preventive skin protection (barrier creams) is recommended. skin->skin_details Specifics respiratory Respiratory Protection respiratory_details If dust is generated or exposure limits are exceeded, use a particulate filter device (e.g., EN 143). A full-face respirator may be required. respiratory->respiratory_details Specifics

References

The Benzimidazolone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazolone scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and synthetic history of benzimidazolone compounds, detailing key methodologies, mechanisms of action, and relevant quantitative data. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals involved in drug discovery and development, offering both historical context and practical experimental insights.

Discovery and Historical Milestones

The journey of the benzimidazolone core is intrinsically linked to the broader history of benzimidazole chemistry. The first benzimidazole derivative, 2,5-dimethyl-1H-benzo[d]imidazole, was synthesized by Hobrecker in 1872. This pioneering work laid the groundwork for the exploration of this versatile heterocyclic system.

The first synthesis of the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one is credited to Rudolph in 1879 . His work marked the formal discovery of the benzimidazolone core structure, a variation of the benzimidazole scaffold featuring a carbonyl group at the 2-position of the imidazole ring.

A significant milestone in the history of benzimidazoles, which undoubtedly spurred further interest in its derivatives including benzimidazolones, was the discovery in the 1950s that the 5,6-dimethylbenzimidazole moiety is an integral part of the structure of vitamin B12 . This finding highlighted the biological significance of this heterocyclic system and solidified its status as a "privileged scaffold" in medicinal chemistry.

The subsequent decades saw the development of more robust and versatile synthetic methods for constructing the benzimidazolone core, leading to the discovery of numerous biologically active compounds and culminating in the approval of several important drugs.

Synthetic History and Methodologies

The synthesis of the benzimidazolone core has evolved from classical, often harsh, methods to more sophisticated and efficient modern techniques.

Classical Synthetic Approaches

One of the most fundamental and widely employed methods for the synthesis of 1,3-dihydro-2H-benzimidazol-2-one involves the condensation of an o-phenylenediamine with urea. This reaction is typically carried out at elevated temperatures, often in the range of 130-180 °C. The process involves the cyclization of the diamine with urea, accompanied by the elimination of ammonia.

Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine and Urea

  • Materials: o-Phenylenediamine, Urea, Hydrochloric acid (concentrated).

  • Procedure:

    • A mixture of o-phenylenediamine (1 mole) and urea (1.1 moles) is heated in the presence of a catalytic amount of hydrochloric acid.

    • The reaction mixture is heated to 130-140 °C and refluxed for 2-3 hours, or until the evolution of ammonia ceases.

    • The reaction mixture is then cooled, and the resulting solid is washed with water to remove any unreacted starting materials and by-products.

    • The crude product is then recrystallized from a suitable solvent, such as ethanol or water, to yield pure 1,3-dihydro-2H-benzimidazol-2-one.

Another classical approach involves the reaction of o-phenylenediamines with phosgene (COCl₂) or its derivatives, such as triphosgene. This method provides a direct route to the benzimidazolone core through the formation of an intermediate isocyanate which then undergoes intramolecular cyclization. However, the high toxicity of phosgene has led to a decline in its use in favor of safer alternatives.

Modern Synthetic Methodologies

Modern synthetic chemistry has introduced a variety of milder and more efficient methods for the construction of the benzimidazolone ring system.

The Hofmann rearrangement of o-aminobenzamides and the Curtius rearrangement of o-aminobenzoyl azides provide elegant pathways to the benzimidazolone core.

  • Hofmann Rearrangement: In this reaction, an o-aminobenzamide is treated with a halogen (e.g., bromine) in the presence of a base. The reaction proceeds through an isocyanate intermediate which is trapped intramolecularly by the ortho-amino group to form the benzimidazolone ring.

  • Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an o-aminobenzoyl azide. The azide rearranges to an isocyanate, which, similar to the Hofmann rearrangement, cyclizes to yield the benzimidazolone.

Experimental Protocol: Synthesis of a Benzimidazolone via Hofmann Rearrangement

  • Materials: 2-Aminobenzamide, Sodium hypobromite solution (prepared from bromine and sodium hydroxide).

  • Procedure:

    • A solution of 2-aminobenzamide is prepared in an aqueous sodium hydroxide solution.

    • The solution is cooled in an ice bath, and a freshly prepared solution of sodium hypobromite is added dropwise with stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature.

    • The mixture is then heated to 70-80 °C for about 30 minutes to complete the reaction.

    • Upon cooling, the benzimidazolone product precipitates and is collected by filtration, washed with cold water, and dried.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds. For benzimidazolones, a common strategy involves the palladium-catalyzed carbonylation of o-haloanilines or o-dihaloarenes in the presence of a nitrogen source, such as urea or an amine, and carbon monoxide.

Other notable modern methods include:

  • Intramolecular cyclization of N-(o-aminophenyl)urethanes.

  • Reductive cyclization of o-nitrophenylureas.

  • Copper-catalyzed intramolecular C-N bond formation.

Key Benzimidazolone-Containing Drugs and Their Signaling Pathways

The benzimidazolone scaffold is a core component of several clinically significant drugs, primarily targeting the central nervous system.

Antipsychotics and Dopamine D2 Receptor Antagonists

A prominent class of benzimidazolone-containing drugs are the butyrophenone antipsychotics, which act as potent antagonists of the dopamine D2 receptor. This class includes drugs like Domperidone , Pimozide , Droperidol , and Benperidol .

Signaling Pathway of Dopamine D2 Receptor Antagonism by Benzimidazolone Drugs

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the D2 receptor, benzimidazolone-based antipsychotics prevent this signaling cascade, leading to a normalization of dopaminergic neurotransmission in key brain regions.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds & activates G_protein Gαi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response phosphorylates targets Drug Benzimidazolone Drug (e.g., Domperidone, Pimozide) Drug->D2R antagonizes

Caption: Dopamine D2 receptor signaling pathway and its antagonism by benzimidazolone drugs.

Anticancer Activity

Recent studies have explored the anticancer potential of benzimidazolone derivatives. For instance, some compounds have shown inhibitory activity against various cancer cell lines.

Pimozide , in addition to its antipsychotic effects, has been investigated for its anticancer properties. It has been shown to induce apoptosis in breast cancer cells through the RAF/ERK signaling pathway and by enhancing autophagy.[2]

G Pimozide Pimozide RAF1 RAF1 Pimozide->RAF1 inhibits phosphorylation cAMP cAMP Pimozide->cAMP upregulates ERK ERK1/2 RAF1->ERK phosphorylates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) ERK->Bcl2 phosphorylates (activates) Bax Bax (Pro-apoptotic) ERK->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase9->Apoptosis initiates Autophagy Autophagy cAMP->Autophagy promotes Autophagy->Apoptosis promotes

Caption: Proposed anticancer mechanism of Pimozide via the RAF/ERK pathway and autophagy.

Quantitative Data Summary

The biological activity of benzimidazolone derivatives has been quantified in numerous studies. The following tables summarize key data for representative compounds.

Table 1: In Vitro Anticancer Activity of Selected Benzimidazolone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
PimozideMDA-MB-231 (Breast)~10-20[3]
Benzimidazolone Derivative 1HCT116 (Colon)5.8(Fictional Example)
Benzimidazolone Derivative 2A549 (Lung)12.3(Fictional Example)

Table 2: Antimicrobial Activity of Selected Benzimidazolone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Substituted Benzimidazolone AStaphylococcus aureus16[4]
Substituted Benzimidazolone BEscherichia coli32[4]
Substituted Benzimidazolone CCandida albicans8[4]

Table 3: Receptor Binding Affinities of Benzimidazolone-based Antipsychotics

DrugReceptorKᵢ (nM)Reference
BenperidolDopamine D20.25[1]
DroperidolDopamine D21.5[5]
PimozideDopamine D21.3[6]

Experimental Workflows

The synthesis and evaluation of benzimidazolone compounds follow a structured workflow, from initial synthesis to biological testing.

G Start Starting Materials (o-phenylenediamine, urea, etc.) Synthesis Synthesis of Benzimidazolone Core Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, MIC determination) Biological_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Drug Candidate Lead_Optimization->End

Caption: General experimental workflow for the development of benzimidazolone-based drugs.

Conclusion

The benzimidazolone core has a rich history, from its initial discovery in the late 19th century to its current status as a cornerstone of modern medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of a vast library of derivatives with a wide spectrum of biological activities. The clinical success of benzimidazolone-containing drugs, particularly in the realm of neuropsychiatry, underscores the therapeutic potential of this scaffold. As research continues to uncover new biological targets and synthetic strategies, the benzimidazolone core is poised to remain a fertile ground for the discovery of novel and effective therapeutic agents. This guide has provided a comprehensive overview of the key technical aspects of benzimidazolone chemistry and pharmacology, intended to aid researchers in their ongoing efforts to harness the full potential of this remarkable heterocyclic system.

References

Methodological & Application

High-Yield Synthesis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: An Essential Intermediate for Pharmaceutical and Dyestuff Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one is a valuable chemical intermediate pivotal in the synthesis of various organic pigments, dyes, and pharmaceutically active compounds. This document provides a detailed, high-yield, three-step synthesis protocol for this compound, commencing from 3,4-diaminotoluene and urea. The protocol is optimized based on a review of existing literature to maximize yield and purity. This application note includes a comprehensive experimental protocol, tabulated quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

Benzimidazolone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The title compound, this compound, serves as a crucial building block in the development of novel therapeutic agents and high-performance pigments. The synthetic pathway described herein involves a condensation reaction to form the benzimidazolone core, followed by nitration and a final reduction to yield the desired amino-substituted product. This protocol has been designed to be efficient and scalable for laboratory and potential pilot-plant applications.

Data Presentation

The following tables summarize the quantitative data for the optimized high-yield synthesis protocol.

Table 1: Reactants and Stoichiometry

StepReactant 1Molar Equiv.Reactant 2Molar Equiv.Key Reagent/CatalystSolvent
1. Condensation3,4-Diaminotoluene1.0Urea1.025-o-Dichlorobenzene
2. Nitration5-Methyl-1,3-dihydrobenzoimidazol-2-one1.0Nitric Acid (30%)5.5-Water
3. Reduction5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one1.0Hydrogen GasExcessRaney NickelDMF/Water

Table 2: Reaction Conditions and Yields

StepTemperature (°C)Time (h)ProductPurity (%)Yield (%)
1. Condensation143-1475.55-Methyl-1,3-dihydrobenzoimidazol-2-one99.398.5
2. Nitration25-306.05-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one99.498.3
3. ReductionRoom Temp.2.0This compound99.192.4

Experimental Protocols

Materials and Equipment
  • Reactants: 3,4-Diaminotoluene, Urea, 5-Methyl-1,3-dihydrobenzoimidazol-2-one, 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one.

  • Reagents: o-Dichlorobenzene, Nitric Acid (30%), Dimethylformamide (DMF), Raney Nickel, Hydrogen Gas.

  • Equipment: 2000 mL four-neck round-bottom flask, mechanical stirrer, reflux condenser, thermometer, heating mantle, water bath, filtration apparatus (Büchner funnel), infrared lamp or vacuum oven for drying, hydrogenation apparatus.

Step 1: Synthesis of 5-Methyl-1,3-dihydrobenzoimidazol-2-one (Condensation)
  • To a 2000 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1400 g of o-dichlorobenzene.

  • Begin stirring and add 244 g (2.0 mol) of 3,4-diaminotoluene and 123 g (2.05 mol) of urea.

  • Heat the mixture using a heating mantle, raising the temperature to 143-147°C over 1 hour.

  • Maintain the reaction at this temperature for 5.5 hours.

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool naturally while stirring.

  • Once the temperature is below 100°C, use a water bath to cool the mixture to below 30°C.

  • Filter the resulting precipitate, wash with water, and dry under an infrared lamp to obtain 5-methyl-1,3-dihydrobenzoimidazol-2-one.

    • Expected Yield: 293.6 g (98.5%) with a purity of 99.3%.

Step 2: Synthesis of 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one (Nitration)
  • In a clean 1000 mL four-neck flask equipped with a stirrer, thermometer, and addition funnel, placed in a water bath, add 814 g of 30% nitric acid (3.876 mol).

  • Start stirring and cool the nitric acid solution to 25°C.

  • Over a period of 2 hours, add 103.6 g (0.70 mol) of 5-methyl-1,3-dihydrobenzoimidazol-2-one to the nitric acid solution, maintaining the temperature between 25-30°C by adjusting the water bath.

  • After the addition is complete, continue to stir the mixture at 25-30°C for an additional 6 hours.

  • Filter the resulting precipitate and wash the filter cake with water until the washings are neutral.

  • Dry the product under an infrared lamp to obtain 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one.

    • Expected Yield: 133.6 g (98.3%) with a purity of 99.4%.

Step 3: Synthesis of this compound (Reduction)
  • In a suitable hydrogenation apparatus, dissolve 19.3 g (0.1 mol) of 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one in a mixture of 150 mL of DMF and 30 mL of water.

  • Add 1.5 g of Raney Nickel catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet.

  • To the filtrate, add 150 mL of distilled water dropwise over 30 minutes to precipitate the product.

  • Continue stirring for another 20 minutes to ensure complete precipitation.

  • Filter the precipitate, wash with a small amount of cold water, and dry in an oven at 50°C to obtain this compound.

    • Expected Yield: 15.2 g (92.4%) with a purity of 99.1%.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction A 3,4-Diaminotoluene C o-Dichlorobenzene 143-147°C, 5.5h A->C B Urea B->C D 5-Methyl-1,3-dihydro- benzoimidazol-2-one C->D E 5-Methyl-1,3-dihydro- benzoimidazol-2-one F 30% Nitric Acid 25-30°C, 6h E->F G 5-Nitro-6-methyl-1,3-dihydro- benzoimidazol-2-one F->G H 5-Nitro-6-methyl-1,3-dihydro- benzoimidazol-2-one I H2, Raney Nickel DMF/Water, RT, 2h H->I J 5-Amino-6-methyl-1,3-dihydro- benzoimidazol-2-one I->J

Caption: High-yield, three-step synthesis workflow for this compound.

Role as a Key Intermediate

Application_Pathway cluster_applications Applications cluster_pharma Bioactive Molecules cluster_dyes High-Performance Materials A 5-Amino-6-methyl-1,3-dihydro- benzoimidazol-2-one B Pharmaceuticals A->B C Dyestuffs & Pigments A->C D Antimicrobials B->D E Antivirals B->E F Anti-inflammatory Agents B->F G Organic Pigments C->G H Functional Dyes C->H

Application Notes and Protocols: 5-Amino-6-methyl benzimidazolone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Amino-6-methyl benzimidazolone as a key intermediate in the synthesis of pharmaceuticals, with a particular focus on the development of the cardiovascular drug Pimobendan. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and workflows are presented to guide researchers in their drug development endeavors.

Introduction

5-Amino-6-methyl benzimidazolone is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a benzimidazolone core with amino and methyl substitutions, provides a versatile scaffold for the development of bioactive molecules.[1] This intermediate is notably used in the synthesis of drugs for cardiovascular diseases, among other therapeutic areas.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-6-methyl benzimidazolone is provided in the table below.

PropertyValueReference
CAS Number 67014-36-2[2][3][4]
Molecular Formula C₈H₉N₃O[2]
Molecular Weight 163.18 g/mol [2]
Appearance Pale Beige to Light Brown Solid[2]
Melting Point >256°C (decomposes)[2]
Solubility Slightly soluble in DMSO and MethanolAtom Pharma

Applications in Pharmaceutical Synthesis

The primary application of 5-Amino-6-methyl benzimidazolone in the pharmaceutical industry is as a key intermediate in the synthesis of Pimobendan.[1] Pimobendan is a potent inotropic and vasodilator agent used in the management of congestive heart failure in canines.[5][6]

Synthesis of Pimobendan

The synthesis of Pimobendan from 5-Amino-6-methyl benzimidazolone involves a multi-step process. A general synthetic workflow is outlined below.

G cluster_synthesis Synthesis of Pimobendan A 5-Amino-6-methyl benzimidazolone B Diazotization A->B NaNO₂, HCl C Sandmeyer Reaction (e.g., with CuCN) B->C D 6-Cyano-5-methylbenzimidazolone C->D E Reduction (e.g., with H₂/Raney Ni) D->E F 6-(Aminomethyl)-5-methylbenzimidazolone E->F G Reaction with 4-methoxybenzoyl chloride F->G H Amide Intermediate G->H I Cyclization with Hydrazine H->I J Pimobendan I->J

Caption: Generalized synthetic workflow for Pimobendan from 5-Amino-6-methyl benzimidazolone.

Quantitative Data for Synthesis

The following table summarizes typical yields for the synthesis of 5-Amino-6-methyl benzimidazolone, a critical precursor in the production of Pimobendan.

Reaction StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
Cyclization 3,4-Diaminotoluene, Ureao-Dichlorobenzene, 130-185°C5-Methyl benzimidazolone98.5[7][8]
Nitration 5-Methyl benzimidazoloneDilute Nitric Acid, 25-30°C5-Nitro-6-methyl benzimidazolone98.3[7][8]
Reduction 5-Nitro-6-methyl benzimidazoloneIron powder, Ethanol-water5-Amino-6-methyl benzimidazolone89.2[7][8]
Hydrogenation 5-Nitro-6-methyl benzimidazoloneRaney Nickel or Palladium on Carbon, DMF-water5-Amino-6-methyl benzimidazolone91.8[7][8]
Hydrogenation 5-Nitro-6-methyl benzimidazoloneNickel catalyst, Methanol, 60-80°C, 1.0-3.0 MPa H₂5-Amino-6-methyl benzimidazolone93.5[9]

Pharmacological Profile of Pimobendan

Pimobendan exhibits a dual mechanism of action, functioning as both a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor.[5][6] This unique pharmacological profile results in both positive inotropic (increased myocardial contractility) and vasodilatory effects.[5][6]

Signaling Pathway of Pimobendan

The signaling pathway of Pimobendan is illustrated in the diagram below.

G cluster_pathway Pimobendan Signaling Pathway Pimobendan Pimobendan PDE3 Phosphodiesterase III (PDE3) Pimobendan->PDE3 Inhibits TroponinC Troponin C Pimobendan->TroponinC Sensitizes to Ca²⁺ cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Myofilaments Myofilament Contraction TroponinC->Myofilaments Initiates Ca2 Ca²⁺ PositiveInotropy PositiveInotropy Myofilaments->PositiveInotropy Results in

Caption: Dual mechanism of action of Pimobendan.

Quantitative Pharmacological Data for Pimobendan

The following table summarizes key pharmacological data for Pimobendan.

ParameterValueSpeciesReference
PDE3 Inhibition IC₅₀ 0.32 µMGuinea Pig (cardiac)[10][11]
Calcium Sensitization EC₅₀ (Force of Contraction) 6 µMGuinea Pig (papillary muscle)[11]
Oral Bioavailability 60-65%Canine[12]
Protein Binding >90%Canine[13]
Elimination Half-life (Pimobendan) ~0.5 hoursCanine[13]
Elimination Half-life (Active Metabolite) ~2 hoursCanine[13]
Cmax (0.25 mg/kg oral dose) 3.09 ng/mLCanine[13]

Experimental Protocols

General Protocol for the Synthesis of Benzimidazole Derivatives

This protocol provides a general method for the synthesis of benzimidazole derivatives from o-phenylenediamines, which is the core structure of 5-Amino-6-methyl benzimidazolone.

G cluster_workflow General Benzimidazole Synthesis Workflow Start Start Step1 Dissolve o-phenylenediamine and aldehyde/carboxylic acid in solvent Start->Step1 Step2 Add catalyst (e.g., NH₄Cl) Step1->Step2 Step3 Stir at room temperature or heat under reflux Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Reaction complete? Step4->Step5 Step5->Step3 No Step6 Solvent removal and extraction Step5->Step6 Yes Step7 Purification (e.g., recrystallization) Step6->Step7 End End Step7->End

Caption: Experimental workflow for general benzimidazole synthesis.

Procedure:

  • To a stirred solution of an o-phenylenediamine derivative (1 mmol) in a suitable solvent such as chloroform (5 ml), add the corresponding aldehyde or carboxylic acid (1 mmol).[14]

  • Add a catalytic amount of an appropriate catalyst, for example, ammonium chloride (4 mmol).[14]

  • Continue stirring the reaction mixture at room temperature or heat under reflux for a specified duration (typically several hours).[14]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]

  • Upon completion of the reaction, remove the solvent under reduced pressure.[14]

  • Extract the residue with a suitable organic solvent like ethyl acetate (20 ml).[14]

  • The organic layer is then washed, dried, and concentrated to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the pure benzimidazole derivative.[14]

Protocol for the Synthesis of Pimobendan from 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the final step in the synthesis of Pimobendan from a key intermediate that would be derived from 5-Amino-6-methyl benzimidazolone.

Materials:

  • 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

  • 4-Methoxybenzaldehyde

  • Sodium bisulfite

  • Dimethylformamide (DMF)

  • Ammonia solution

  • Water

  • Acetone

Procedure:

  • Prepare a mixture of 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq.) and sodium bisulfite (1.1 eq.) in DMF.[15]

  • Heat the mixture to 110-115 °C with stirring.[15]

  • Slowly add 4-methoxybenzaldehyde (1.0 eq.) over 30 minutes.[15]

  • Continue stirring for an additional 60 minutes after the addition is complete.[15]

  • Cool the suspension to 60-70 °C and filter. Wash the filter cake with DMF.[15]

  • Adjust the pH of the filtrate to 8-9 with ammonia solution while maintaining the temperature at 45-55°C.[15]

  • Cool the mixture to 25-30 °C and slowly add water with stirring.[15]

  • Continue stirring for 1-2 hours at room temperature to allow for precipitation of the product.[15]

  • Separate the precipitated product by filtration.[15]

  • Wash the solid sequentially with water and acetone.[15]

  • Dry the product under reduced pressure at 40-60 °C to obtain Pimobendan monohydrate.[15] A yield of 93.8% has been reported for this step.[15]

Conclusion

5-Amino-6-methyl benzimidazolone is a crucial pharmaceutical intermediate, particularly in the synthesis of the cardiovascular drug Pimobendan. The synthetic routes to this intermediate and its subsequent conversion to the final active pharmaceutical ingredient are well-established, with high yields reported for key steps. The resulting drug, Pimobendan, exhibits a beneficial dual mechanism of action as a calcium sensitizer and a PDE3 inhibitor, making it an effective treatment for congestive heart failure. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Synthesis of Organic Dyes Using 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 67014-36-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one, with the CAS number 67014-36-2, is a versatile heterocyclic organic compound.[1] Structurally, it is a benzimidazolone derivative characterized by an amino group at the 5-position and a methyl group at the 6-position of the benzimidazolone ring system.[1] This compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the dye and pigment industry.[1][2][3][4] Its chemical structure imparts unique reactivity and stability, making it a valuable building block for the creation of high-performance colorants.[1]

One of the most notable applications of 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one is in the production of Pigment Orange 64, a benzimidazolone pigment known for its excellent weather fastness and heat stability.[5] This makes it suitable for demanding applications such as high-grade industrial finishes and the coloring of engineering plastics.[5] The synthesis of such pigments from this intermediate typically involves a two-step process: a diazotization reaction followed by an azo coupling reaction.

These application notes provide detailed experimental protocols for the synthesis of an organic dye, exemplified by Pigment Orange 64, using 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one. Additionally, available quantitative data on the properties of the resulting pigment are presented in a structured format.

Experimental Protocols

The synthesis of Pigment Orange 64 from 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one proceeds via a two-stage process:

  • Diazotization of 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one

  • Azo Coupling with Barbituric Acid

The following protocols are a consolidation of procedures described in various patents and technical documents. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment.

Protocol 1: Diazotization of 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one

This protocol details the conversion of the primary aromatic amine group of 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one into a reactive diazonium salt.

Materials:

  • 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 67014-36-2)

  • Concentrated Hydrochloric Acid (HCl, 31-37% wt)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a thermometer, prepare a suspension of 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one in distilled water.

  • Carefully add concentrated hydrochloric acid to the suspension while stirring. An excess of acid is typically used to ensure the complete formation of the amine salt.

  • Cool the mixture to 0-5 °C using an ice bath. It is crucial to maintain this low temperature throughout the diazotization process, as diazonium salts are unstable at higher temperatures.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine salt with vigorous stirring. The rate of addition should be controlled to maintain the temperature between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

  • The completion of the reaction can be monitored by testing for a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates the presence of nitrous acid).

  • The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling Reaction with Barbituric Acid to Synthesize Pigment Orange 64

This protocol describes the reaction of the freshly prepared diazonium salt with barbituric acid to form the azo pigment, Pigment Orange 64.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Barbituric Acid (CAS 67-52-7)

  • Sodium Hydroxide (NaOH)

  • Buffering agent (e.g., sodium acetate)

  • Distilled Water

  • Ice

Procedure:

  • In a separate reaction vessel, dissolve barbituric acid in an aqueous solution of sodium hydroxide. A buffering agent may also be added to maintain the desired pH for the coupling reaction.

  • Cool the solution of barbituric acid to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component (barbituric acid). A colored precipitate of Pigment Orange 64 should form immediately.

  • The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 4-7) to facilitate the coupling reaction. Adjust the pH as necessary with a solution of sodium hydroxide or a suitable buffer.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • After the reaction is complete, the crude pigment is isolated by vacuum filtration.

  • Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

  • The wet cake can be further purified by reslurrying in hot water or an organic solvent, followed by filtration and drying.

  • Dry the purified pigment in an oven at a suitable temperature (e.g., 80-100 °C) to obtain the final product.

Data Presentation

The following table summarizes the available quantitative and qualitative data for Pigment Orange 64, synthesized from 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one.

PropertyValueReference(s)
Chemical Identity
C.I. NamePigment Orange 64[5]
CAS Number72102-84-2[5]
Molecular FormulaC₁₂H₁₀N₆O₄[5]
Physical Properties
AppearanceOrange powder
Density1.59 g/cm³[6]
Oil Absorption55-65 ml/100g[6]
Spectroscopic Data
UV-Vis Absorption Maximum~450 nm
Fastness Properties
Heat StabilityUp to 300 °C[6][7]
Light Fastness (1-8)7-8[2]
Water Resistance (1-5)5[2]
Oil Resistance (1-5)5[2]
Acid Resistance (1-5)5[2]
Alkali Resistance (1-5)5[2]

Visualization of the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis of Pigment Orange 64 from 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis_Workflow start 5-Amino-6-methyl-1,3-dihydro- 2H-benzimidazol-2-one (CAS 67014-36-2) reagents1 HCl, NaNO₂, 0-5 °C intermediate Diazonium Salt (Unstable Intermediate) reagents1->intermediate Reaction reagents2 Barbituric Acid, pH 4-7 product Pigment Orange 64 reagents2->product Reaction

Caption: Workflow for the synthesis of Pigment Orange 64.

Logical_Relationship A Aromatic Amine (5-Amino-6-methyl-1,3-dihydro- 2H-benzimidazol-2-one) B Diazotization (Formation of Diazonium Salt) A->B Step 1 C Azo Coupling (Reaction with Coupling Component) B->C Step 2 D Azo Dye (Pigment Orange 64) C->D E Coupling Component (Barbituric Acid) E->C

Caption: Logical steps in azo dye synthesis.

References

Application Notes and Protocols for the Preparation of Novel Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of novel benzimidazolone derivatives, methods for their characterization, and an overview of their biological activities. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.

I. Synthetic Protocols

The synthesis of benzimidazolone derivatives can be approached through several well-established routes. The most common method involves the cyclization of an o-phenylenediamine precursor with a carbonyl-containing compound. Subsequent modifications, such as N-alkylation or the introduction of various substituents, can be performed to generate a library of novel compounds.

A. Protocol 1: Synthesis of the Benzimidazolone Core

This protocol describes the fundamental synthesis of the 2-benzimidazolone scaffold from o-phenylenediamine and urea, a common and efficient method.[1]

Materials:

  • o-Phenylenediamine

  • Urea

  • Tetrahydrofuran (THF)

  • Water

  • Acetic acid (catalyst)

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine (0.05 mol) and urea (0.015 mol) in a 25% THF/water solution.

  • Stir the mixture vigorously and add 1-2 drops of acetic acid as a catalyst.[1]

  • Reflux the reaction mixture on an oil bath at 100-120 °C for 4.5 hours.

  • Increase the temperature to 135 °C for 30 minutes to remove any remaining ammonia gas.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature for approximately 5 hours.

  • Collect the resulting precipitate by filtration.

  • Dry the product over anhydrous MgSO4 overnight.[1]

B. Protocol 2: Synthesis of Sulfonamide-Linked Benzimidazolone Derivatives

This multi-step protocol outlines the synthesis of more complex benzimidazolone derivatives featuring a sulfonamide linkage, which has been shown to be important for antimicrobial activity.[2]

Step 1: Synthesis of 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one

  • Dissolve 5-nitrobenzimidazolone (0.01 mol) and phenoxyethyl bromide (0.01 mol) in dimethylformamide (DMF) with potassium carbonate (K2CO3).[2][3]

  • Stir the reaction mixture at 45°C for 14 hours.[2][3]

  • Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.[2][3]

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified compound.[2][3]

Step 2: Reduction to 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one

  • The nitro derivative from Step 1 is reduced using stannous chloride to yield the corresponding amino compound.[2]

Step 3: Synthesis of Final Sulfonamide Derivatives

  • Dissolve the amino derivative from Step 2 (0.01 mol) and the desired aryl sulfonyl chloride (0.01 mol) in tetrahydrofuran (THF).

  • Add dimethylaminopyridine (DMAP) and pyridine (0.03 mol) to the mixture.

  • Stir the reaction at room temperature for 6 hours.[2]

  • Pour the reaction mixture into dilute HCl and extract with ethyl acetate to isolate the final product.[2]

C. Protocol 3: N-Alkylation of Benzimidazolone

This protocol describes the addition of alkyl groups to the nitrogen atoms of the benzimidazolone ring, a common strategy to modify the compound's properties.

Procedure:

  • In a 50 ml round-bottom flask under a nitrogen atmosphere, prepare a mixture of the starting benzimidazolone (1 mmol) and sodium carbonate (Na2CO3) (1.3 mmol) in dry DMF (5 ml).

  • Add the desired alkyl halide (1.1 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at ambient temperature for 16 hours.

  • Monitor the reaction completion by TLC.

II. Characterization and Purification

A. Purification:

  • Recrystallization: This is a common method for purifying solid products. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out.[4]

  • Column Chromatography: For more challenging purifications, column chromatography using silica gel is an effective technique to separate the desired compound from impurities.[4]

B. Characterization:

The structure and purity of the synthesized benzimidazolone derivatives are confirmed using a variety of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure.[5]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds.[5]

  • Infrared (IR) Spectroscopy: IR spectra help to identify the functional groups present in the molecule.

  • Melting Point: The melting point is a useful indicator of the purity of a solid compound.

III. Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized benzimidazolone derivatives.

Table 1: Synthesis Yields and Physicochemical Properties

Compound IDSynthetic ProtocolYield (%)Melting Point (°C)
6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-oneProtocol 2, Step 18690-92
Benzimidazolone Derivative 6aProtocol 2, Step 3Not SpecifiedNot Specified
Benzimidazolone Derivative 6hProtocol 2, Step 3Not SpecifiedNot Specified
Benzylbenzimidazolone 2kNot Specified19-38Not Specified
Benzylbenzimidazolone 2mNot Specified23Not Specified
Benzylbenzimidazolone 2rNot Specified26Not Specified
Benzylbenzimidazolone 2sNot Specified22Not Specified

Table 2: Biological Activity of Novel Benzimidazolone Derivatives

Compound IDTarget/AssayIC50 (µM)Cell Line(s)Reference
Compound 6Cytotoxicity30.6 ± 1.76A549[2]
28.3 ± 1.63MCF-7[2]
31.2 ± 1.8HeLa[2]
Compound 5Cytotoxicity48.3 ± 2.79A549[2]
50.2 ± 2.9MCF-7[2]
26.1 ± 1.5HeLa[2]
Compound 8Cytotoxicity19.1 ± 1.1A549[2]
21.7 ± 1.25MCF-7[2]
23.9 ± 1.38HeLa[2]
Compound 1Cytotoxicity29.5 ± 1.7A549[2]
31.6 ± 1.82HeLa[2]
Compound 12fCytotoxicity23.6 ± 1.3A549[2]
26.4 ± 1.52MCF-7[2]
29.1 ± 1.26HeLa[2]
DoxorubicinCytotoxicity4.3 ± 0.2A549[2]
6.4 ± 0.37MCF-7[2]
3.4 ± 0.19HeLa[2]
Compound 28AntimicrobialMIC: 3.12 µg/mlA. niger & other bacterial/fungal strains[6]
Compound 46AntibacterialNot SpecifiedGram-positive and Gram-negative bacteria[6]
Compound 47AntifungalMIC: 0.018 mMA. niger[6]
Compound 53AntimicrobialMIC: 4 µg/mlBacterial, fungal, and multi-drug resistant S. aureus[6]
Compounds 55 & 56AntibacterialMIC: 3.9-7.8 µg/mlVarious bacterial species[6]
AntifungalMIC: 3.9-7.8 µg/mlC. albicans[6]
Compound 129Anti-inflammatoryIC50: 0.86 µM (NO production)Not Specified[6]
IC50: 1.87 µM (TNF-α production)Not Specified[6]
Compounds 195-197AntioxidantIC50: 1.2-19.7 µmol/LDPPH assay[6]

IV. Signaling Pathways and Experimental Workflows

The biological activity of benzimidazolone derivatives is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

A. General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of novel benzimidazolone derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Starting Materials (o-phenylenediamine, urea, etc.) reaction Chemical Reaction (e.g., Cyclization, Alkylation) start->reaction purify Purification (Recrystallization, Chromatography) reaction->purify Crude Product characterize Characterization (NMR, MS, IR, MP) purify->characterize bio_assay Biological Assays (e.g., Cytotoxicity, Antimicrobial) characterize->bio_assay Pure Compound data_analysis Data Analysis (IC50, MIC determination) bio_assay->data_analysis end Lead Compound Identification data_analysis->end Results

Caption: General workflow for the synthesis and evaluation of benzimidazolone derivatives.

B. p53 Signaling Pathway Modulation

Some benzimidazolone derivatives have been shown to exert their anticancer effects by modulating the p53 signaling pathway, a critical regulator of cell cycle and apoptosis.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcome Cellular Outcome stress DNA Damage, Oncogene Activation p53 p53 stress->p53 mdm2 MDM2 mdm2->p53 inhibits p53->mdm2 activates cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair benzimidazolone Benzimidazolone Derivative benzimidazolone->mdm2 inhibits

Caption: Modulation of the p53 signaling pathway by benzimidazolone derivatives.

C. Inhibition of NOD2 Signaling Pathway

Certain benzimidazole diamides have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, which is involved in inflammatory responses.[7]

nod2_pathway cluster_stimulus Bacterial Stimulus cluster_nod2_complex NOD2 Signaling Complex cluster_downstream Downstream Signaling mdp Muramyl Dipeptide (MDP) nod2 NOD2 mdp->nod2 rip2 RIP2 Kinase nod2->rip2 recruits nf_kb NF-κB Activation rip2->nf_kb benzimidazolone Benzimidazole Diamide benzimidazolone->nod2 inhibits signaling cytokines Pro-inflammatory Cytokine Production (e.g., IL-8) nf_kb->cytokines

Caption: Inhibition of the NOD2 signaling pathway by benzimidazole diamides.

References

Developing Antimicrobial Agents from 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one as a potential antimicrobial agent. Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects against various pathogens.[1][2][3][4] This guide outlines the synthesis of the target compound, methods for evaluating its antimicrobial efficacy, and a hypothesized mechanism of action based on related benzimidazole structures.

Application Notes

This compound is a substituted benzimidazole that holds promise as a scaffold for the development of novel antimicrobial drugs.[3][4] The benzimidazole core is a key pharmacophore in many biologically active compounds.[3] Its structural similarity to purine nucleosides allows it to interact with various biopolymers within microbial cells.[3] Modifications at the 5 and 6 positions of the benzimidazole ring have been shown to significantly influence antimicrobial potency.[4]

The primary applications for this compound in a research and drug development setting include:

  • Screening for broad-spectrum antimicrobial activity: Initial in vitro assays to determine the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Structure-Activity Relationship (SAR) studies: Serving as a lead compound for the synthesis of new derivatives to enhance potency and selectivity.

  • Mechanism of action studies: Investigating the specific biochemical pathways inhibited by the compound to understand its antimicrobial effects.

Hypothesized Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, benzimidazole derivatives are known to exert their antimicrobial effects through various pathways.[1] A plausible mechanism for this compound could involve the inhibition of essential bacterial enzymes. Some benzimidazoles have been reported to target bacterial gyrase, an enzyme crucial for DNA replication.[5] Another potential target is the biosynthesis of ergosterol in fungi, a key component of the cell membrane.[3]

Signaling Pathway Diagram: Hypothesized Inhibition of Bacterial Gyrase

G cluster_bacterium Bacterial Cell DNA_replication DNA Replication DNA_gyrase DNA Gyrase (Target Enzyme) Relaxed_DNA Relaxed DNA DNA_gyrase->Relaxed_DNA induces relaxation Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_gyrase binds to Relaxed_DNA->DNA_replication Compound 5-Amino-6-methyl-1,3- dihydrobenzoimidazol-2-one Compound->DNA_gyrase inhibits

Caption: Hypothesized mechanism of action via inhibition of bacterial DNA gyrase.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a three-step synthesis process starting from 3,4-diaminotoluene.[6][7][8]

Step 1: Synthesis of 5-methyl benzimidazolone

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminotoluene and a slight molar excess of urea in a suitable solvent such as o-dichlorobenzene.[6]

  • Heat the reaction mixture to 130-185°C and reflux for 5-8 hours.[6][8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the reaction solvent, and then with water.

  • Dry the resulting solid, 5-methyl benzimidazolone, under vacuum.

Step 2: Synthesis of 5-nitro-6-methyl benzimidazolone

  • Suspend the 5-methyl benzimidazolone in dilute nitric acid at a controlled temperature of 25-30°C.[8]

  • Stir the mixture vigorously to ensure even nitration.

  • The reaction is typically complete within a few hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the yellow solid, wash thoroughly with water until the filtrate is neutral, and dry.

Step 3: Synthesis of this compound

  • Reduce the nitro group of 5-nitro-6-methyl benzimidazolone. A common method is using iron powder in an ethanol-water system.[8]

  • Suspend the nitro compound in the ethanol-water mixture and heat to reflux.

  • Add iron powder portion-wise, along with a small amount of acid (e.g., acetic acid or HCl) to activate the iron.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate to allow the product to crystallize.

  • Collect the crystals by filtration, wash with cold water, and dry to obtain this compound.

Synthesis Workflow Diagram

G Reactants 3,4-Diaminotoluene + Urea Step1 Step 1: Condensation (o-dichlorobenzene, 130-185°C) Reactants->Step1 Intermediate1 5-Methyl Benzimidazolone Step1->Intermediate1 Step2 Step 2: Nitration (Dilute HNO3, 25-30°C) Intermediate1->Step2 Intermediate2 5-Nitro-6-methyl benzimidazolone Step2->Intermediate2 Step3 Step 3: Reduction (Fe/EtOH-H2O, Reflux) Intermediate2->Step3 Product 5-Amino-6-methyl-1,3- dihydrobenzoimidazol-2-one Step3->Product

Caption: Three-step synthesis of the target compound.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

Standard methods for evaluating the antimicrobial activity of a new compound include broth microdilution, disk diffusion, and agar dilution.[9][10][11] The broth microdilution method is detailed below for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound: this compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the negative control wells).

  • Controls:

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

    • Negative Control: A well containing only broth to check for contamination.

    • Growth Control: A well containing broth and the inoculum, but no test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for fungi for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Antimicrobial Testing Workflow Diagram

A Prepare stock solution of 5-Amino-6-methyl-1,3- dihydrobenzoimidazol-2-one B Perform serial dilutions in 96-well plate A->B D Inoculate wells B->D C Prepare standardized microbial inoculum C->D E Incubate plate (e.g., 37°C, 24h) D->E F Read results for Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example of MIC Data Presentation

MicroorganismStrain IDGram StainMIC (µg/mL) of this compoundPositive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213PositiveCiprofloxacin: X
Escherichia coliATCC 25922NegativeCiprofloxacin: Y
Pseudomonas aeruginosaATCC 27853NegativeCiprofloxacin: Z
Candida albicansATCC 90028N/A (Fungus)Fluconazole: A
Enterococcus faecalisATCC 29212PositiveVancomycin: B

Note: The values in the table are placeholders and should be replaced with experimental results. The selection of microbial strains and control antibiotics should be based on the specific research objectives and standardized guidelines (e.g., CLSI, EUCAST).[9]

References

Application Notes and Protocols: Step-by-Step Synthesis of Colorants from 5-Amino-6-methyl benzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-6-methyl benzimidazolone is a valuable chemical intermediate, primarily utilized in the synthesis of high-performance benzimidazolone azo pigments. These pigments are renowned for their excellent thermal stability, lightfastness, and resistance to solvents, making them suitable for demanding applications such as industrial paints, engineering plastics, and high-quality inks.

The synthesis of colorants from this precursor follows a well-established two-step chemical pathway:

  • Diazotization: The primary aromatic amine group on the 5-Amino-6-methyl benzimidazolone is converted into a reactive diazonium salt. This reaction is typically conducted at low temperatures (0–5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

  • Azo Coupling: The resulting diazonium salt, an electrophile, is immediately reacted with an electron-rich coupling component (e.g., phenols, naphthols, or other activated aromatic systems). This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the −N=N− chromophore, which imparts color.

The final color and chemical properties of the synthesized pigment are determined by the molecular structure of the chosen coupling component. This document provides detailed protocols for the synthesis of the 5-Amino-6-methyl benzimidazolone intermediate and its subsequent conversion into specific azo colorants.

Part 1: Synthesis of the Intermediate: 5-Amino-6-methyl benzimidazolone

The industrial synthesis of 5-Amino-6-methyl benzimidazolone is a multi-step process. A common route starts from 3,4-diaminotoluene and involves condensation, nitration, and subsequent reduction.

Experimental Workflow: Synthesis of 5-Amino-6-methyl benzimidazolone

Application Note: Purity Determination of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS No. 67014-36-2) is a crucial intermediate in the synthesis of various pharmaceutical compounds and dyes.[1][2][3] Its purity is a critical parameter that can significantly impact the yield, quality, and safety of the final products. This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization and purity assessment of this compound. The methodologies described herein are essential for quality control during synthesis and for ensuring compliance with regulatory standards in drug development.

The primary techniques for elucidating the purity and structure of this compound include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of by-products, and Elemental Analysis for verifying the empirical formula.[4][5][6]

Workflow for Purity Characterization

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Analysis and Purity Assessment Sample Test Sample of 5-Amino-6-methyl-1,3- dihydrobenzoimidazol-2-one Dissolution Dissolution in a suitable solvent (e.g., DMSO, Methanol) Sample->Dissolution EA Elemental Analysis (CHN) Sample->EA HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution->NMR MS Mass Spectrometry (MS) Dissolution->MS Purity_Assay Quantitative Purity (Area %) HPLC->Purity_Assay Identity_Confirmation Structural Confirmation and Impurity ID NMR->Identity_Confirmation Molecular_Weight Molecular Weight Verification MS->Molecular_Weight Elemental_Composition Empirical Formula Verification EA->Elemental_Composition Final_Report Final Purity Report Purity_Assay->Final_Report Identity_Confirmation->Final_Report Molecular_Weight->Final_Report Elemental_Composition->Final_Report

Figure 1: Workflow for Purity Analysis

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and detecting any process-related impurities. A reverse-phase method is typically employed.[7][8][9]

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phases) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound and to identify any structurally similar impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using standard parameters.

    • Expected Chemical Shifts (δ, ppm):

      • ~10.5 (s, 1H, -NH-CO)

      • ~10.2 (s, 1H, -NH-)

      • ~6.8 (s, 1H, Ar-H)

      • ~6.5 (s, 1H, Ar-H)

      • ~4.8 (s, 2H, -NH₂)

      • ~2.1 (s, 3H, -CH₃)

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum.

    • Expected Number of Signals: 8 distinct carbon signals.

  • Analysis: The obtained spectra should be consistent with the proposed structure of this compound. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Protocol:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Molecular Ion: The molecular formula is C₈H₉N₃O, with a monoisotopic mass of 163.0746 g/mol .[10][11] The spectrum should show a prominent peak at m/z = 164.0824 [M+H]⁺.

    • Fragmentation of the benzimidazole core may also be observed.[4][5]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the theoretical values calculated from the empirical formula.

Protocol:

  • Instrumentation: A CHN combustion analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Analysis:

    • The sample is combusted in an oxygen-rich environment, converting the elements into gaseous oxides (CO₂, H₂O, NOx).[6][12]

    • These gases are separated and quantified by a detector.

  • Acceptance Criteria: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[13]

Data Presentation

Quantitative data from various analytical techniques should be summarized for a clear assessment of purity.

Table 1: Summary of Purity Data from Different Batches

Batch NumberHPLC Purity (%)Source/Reference
Batch A99.1%Patent Data[13]
Batch B99.3%Patent Data[13]
Commercial 195.0%Supplier Data
Commercial 298.0%Supplier Data

Table 2: Theoretical vs. Expected Elemental Analysis Results

ElementTheoretical % (for C₈H₉N₃O)Acceptance Range (%)
Carbon (C)58.88%58.48 - 59.28%
Hydrogen (H)5.56%5.16 - 5.96%
Nitrogen (N)25.75%25.35 - 26.15%

Logical Relationships and Pathways

The diagram below illustrates the relationship between the analytical techniques and the purity attributes they characterize.

Purity_Attributes cluster_tech Analytical Technique cluster_attr Purity Attribute HPLC HPLC Quant_Purity Quantitative Purity HPLC->Quant_Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile NMR NMR Identity Structural Identity NMR->Identity NMR->Impurity_Profile MS MS / HRMS MS->Identity Mol_Formula Molecular Formula MS->Mol_Formula EA Elemental Analysis EA->Mol_Formula

References

Application Notes and Protocols: The Use of 5-Amino-6-methylbenzimidazolone in Color Filter Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Amino-6-methylbenzimidazolone as a key intermediate in the synthesis of high-performance pigments for color filter applications. The focus is on the synthesis of C.I. Pigment Orange 64 and its subsequent application in the fabrication of color filter arrays.

Introduction

5-Amino-6-methylbenzimidazolone is a crucial chemical intermediate, primarily utilized in the production of benzimidazolone azo pigments. These pigments are renowned for their excellent thermal stability, lightfastness, and chemical resistance, making them ideal candidates for demanding applications such as color filters in liquid crystal displays (LCDs) and other imaging sensors.[1][2] This document outlines the synthesis of 5-Amino-6-methylbenzimidazolone, its conversion to C.I. Pigment Orange 64, and the subsequent steps for creating a color filter.

Data Presentation: Properties of C.I. Pigment Orange 64

The performance of a color filter is largely dictated by the properties of the pigment used. C.I. Pigment Orange 64, derived from 5-Amino-6-methylbenzimidazolone, exhibits superior characteristics suitable for high-performance color filter arrays.

Table 1: Physical and Chemical Properties of C.I. Pigment Orange 64

PropertyValue
Chemical ClassBenzimidazolone Azo
C.I. Number12760
CAS Number72102-84-2
Molecular FormulaC₁₂H₁₀N₆O₄
Molecular Weight302.25 g/mol
AppearanceBright reddish-orange powder
Density1.59 g/cm³
Oil Absorption55-65 ml/100g

Table 2: Performance and Fastness Properties of C.I. Pigment Orange 64

Performance MetricRating/Value
Heat Stability (in HDPE)300°C for 5 minutes
Light Fastness (Blue Wool Scale)7-8
Acid Resistance5 (Excellent)
Alkali Resistance5 (Excellent)
Water Resistance5 (Excellent)
Oil Resistance5 (Excellent)

Table 3: Colorimetric Data of C.I. Pigment Orange 64

ParameterValue
L (Lightness)50.1
a (Red/Green Axis)54.3
b* (Yellow/Blue Axis)38.6
Chroma 66.6
Hue Angle 35.4

Note: Lab values can vary depending on the measurement conditions and the dispersion medium.*

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pigment and the fabrication of the color filter.

Synthesis of 5-Amino-6-methylbenzimidazolone

The synthesis is a three-step process involving condensation, nitration, and reduction.

Protocol 1: Synthesis of 5-Methylbenzimidazolone (Condensation)

  • In a suitable reaction vessel, charge 3,4-diaminotoluene and urea.

  • Heat the mixture to 130-140°C.

  • Maintain this temperature for 5-7 hours to allow for the condensation reaction to complete.

  • Cool the reaction mixture and filter the solid product.

  • Wash the product with water and dry to obtain 5-methylbenzimidazolone.

Protocol 2: Synthesis of 5-Nitro-6-methylbenzimidazolone (Nitration)

  • Suspend the 5-methylbenzimidazolone obtained from the previous step in a suitable solvent (e.g., acetic acid).

  • Cool the suspension to 25-30°C.

  • Slowly add dilute nitric acid to the mixture while maintaining the temperature.

  • Stir the reaction mixture for several hours until the nitration is complete.

  • Filter the product, wash with water, and dry to yield 5-nitro-6-methylbenzimidazolone.

Protocol 3: Synthesis of 5-Amino-6-methylbenzimidazolone (Reduction)

  • Disperse the 5-nitro-6-methylbenzimidazolone in a suitable solvent system (e.g., methanol).

  • Add a reducing agent, such as hydrogen gas with a nickel catalyst, or a chemical reducing agent like hydrazine hydrate.

  • If using catalytic hydrogenation, pressurize the reactor with hydrogen and heat to 60-80°C.

  • Monitor the reaction until completion.

  • Filter off the catalyst (if used) and recover the product by crystallization to obtain 5-Amino-6-methylbenzimidazolone.

Synthesis of C.I. Pigment Orange 64

This protocol describes the diazotization of 5-Amino-6-methylbenzimidazolone and subsequent coupling with barbituric acid.[3][4]

Protocol 4: Diazotization and Coupling

  • Diazotization:

    • Dissolve 5-Amino-6-methylbenzimidazolone in a mixture of water and hydrochloric acid.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt solution.

  • Coupling:

    • In a separate vessel, dissolve barbituric acid in an aqueous alkaline solution (e.g., sodium hydroxide).

    • Cool the coupling solution to 20-25°C.

    • Slowly add the diazonium salt solution to the barbituric acid solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 4 and 6.

    • Continue stirring for 4-8 hours to ensure complete coupling.

  • Post-Treatment:

    • Filter the resulting crude pigment.

    • Wash the filter cake thoroughly with water.

    • Reslurry the crude pigment in an organic solvent and heat to refine the particle size and crystal structure.

    • Cool, filter, and dry the final C.I. Pigment Orange 64.

Fabrication of an Orange Color Filter

This process involves the preparation of a pigmented photoresist and subsequent photolithography.

Protocol 5: Preparation of Orange Pigmented Photoresist

  • Pigment Dispersion:

    • In a high-shear mixer or ball mill, combine C.I. Pigment Orange 64, a suitable polymeric dispersant, and an organic solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA).

    • Mill the mixture for several hours until a stable, fine pigment dispersion with a particle size of less than 100 nm is achieved.

  • Photoresist Formulation:

    • In a separate vessel, dissolve a binder resin (e.g., an acrylate copolymer) in PGMEA.

    • Add a photopolymerizable monomer and a photoinitiator to the resin solution and mix until fully dissolved.

    • Slowly add the pigment dispersion to the photoresist solution under constant agitation.

    • Continue mixing until a homogenous orange pigmented photoresist is obtained.

    • Filter the final formulation through a sub-micron filter to remove any aggregates.

Protocol 6: Photolithography for Color Filter Array

  • Substrate Preparation:

    • Clean a glass substrate by sonicating in acetone, followed by methanol and isopropyl alcohol, and then dry with nitrogen gas.

    • Perform a dehydration bake at 200°C for 5 minutes on a hot plate.

  • Spin Coating:

    • Center the substrate on a spin coater.

    • Dispense the orange pigmented photoresist onto the center of the substrate.

    • Ramp up to 500 rpm for 10 seconds to spread the resist.

    • Increase the speed to 1000-3000 rpm (depending on the desired thickness) and hold for 30-60 seconds.

  • Soft Bake:

    • Place the coated substrate on a hot plate at 90-110°C for 60-120 seconds to remove the solvent.

  • Exposure:

    • Place a photomask with the desired pattern over the coated substrate.

    • Expose the substrate to UV light (i-line, 365 nm) with a dose of 100-200 mJ/cm². The optimal dose will depend on the specific photoresist formulation and film thickness.

  • Post-Exposure Bake (PEB):

    • Bake the exposed substrate on a hot plate at 110-130°C for 60-120 seconds to facilitate cross-linking in the exposed regions.

  • Development:

    • Immerse the substrate in an alkaline developer solution (e.g., a tetramethylammonium hydroxide-based developer) for 60-90 seconds with gentle agitation.

    • The unexposed regions of the photoresist will dissolve, revealing the patterned orange color filter.

  • Hard Bake:

    • Rinse the developed substrate with deionized water and dry with nitrogen.

    • Perform a final "hard bake" at 200-230°C for 15-30 minutes to cure the patterned resist fully and enhance its stability.

  • Repeat for other colors (e.g., Red, Green, Blue) to complete the color filter array.

Visualizations

Chemical Synthesis Pathway

G cluster_synthesis Synthesis of C.I. Pigment Orange 64 3,4-Diaminotoluene 3,4-Diaminotoluene 5-Methylbenzimidazolone 5-Methylbenzimidazolone 3,4-Diaminotoluene->5-Methylbenzimidazolone Condensation Urea Urea Urea->5-Methylbenzimidazolone 5-Nitro-6-methylbenzimidazolone 5-Nitro-6-methylbenzimidazolone 5-Methylbenzimidazolone->5-Nitro-6-methylbenzimidazolone Nitration Nitric Acid Nitric Acid Nitric Acid->5-Nitro-6-methylbenzimidazolone 5-Amino-6-methylbenzimidazolone 5-Amino-6-methylbenzimidazolone 5-Nitro-6-methylbenzimidazolone->5-Amino-6-methylbenzimidazolone Reduction Reducing Agent Reducing Agent Reducing Agent->5-Amino-6-methylbenzimidazolone Diazonium Salt Diazonium Salt 5-Amino-6-methylbenzimidazolone->Diazonium Salt Diazotization Sodium Nitrite, HCl Sodium Nitrite, HCl Sodium Nitrite, HCl->Diazonium Salt C.I. Pigment Orange 64 C.I. Pigment Orange 64 Diazonium Salt->C.I. Pigment Orange 64 Coupling Barbituric Acid Barbituric Acid Barbituric Acid->C.I. Pigment Orange 64

Caption: Synthesis pathway of C.I. Pigment Orange 64.

Experimental Workflow for Color Filter Fabrication

G cluster_workflow Color Filter Fabrication Workflow Pigment_Dispersion Pigment Dispersion (Milling) Photoresist_Formulation Photoresist Formulation Pigment_Dispersion->Photoresist_Formulation Spin_Coating Spin Coating Photoresist_Formulation->Spin_Coating Substrate_Cleaning Substrate Cleaning Substrate_Cleaning->Spin_Coating Soft_Bake Soft Bake Spin_Coating->Soft_Bake Exposure UV Exposure (with Photomask) Soft_Bake->Exposure PEB Post-Exposure Bake Exposure->PEB Development Development PEB->Development Hard_Bake Hard Bake Development->Hard_Bake Final_Pattern Patterned Orange Filter Hard_Bake->Final_Pattern

Caption: Workflow for fabricating an orange color filter.

Transmittance Spectrum of an Orange Color Filter

An ideal orange color filter will transmit light in the orange region of the visible spectrum (approximately 590-620 nm) while blocking other wavelengths, particularly blue and green light. The steepness of the transition between the blocked and transmitted wavelengths is a critical parameter for color purity. Dichroic filters, which utilize thin-film interference, often exhibit sharper transitions compared to absorptive filters.[5][6]

Below is a representative transmittance curve for an orange long-pass dichroic filter.

G x_axis y_axis x_label Wavelength (nm) y_label Transmittance (%) title Representative Transmittance Spectrum of an Orange Color Filter x500 500 x600 600 x700 700 y50 50 y100 100 origin origin origin->y_axis p2 p3 p4 p5 p6 p7

Caption: Example transmittance spectrum of an orange filter.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 5-nitro-6-methylbenzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic hydrogenation of 5-nitro-6-methylbenzimidazolone to synthesize 5-amino-6-methylbenzimidazolone, a key intermediate in the pharmaceutical and fine chemical industries. The protocols are based on established methods using Palladium on Carbon (Pd/C) and Raney® Nickel catalysts.

Introduction

The reduction of the nitro group in 5-nitro-6-methylbenzimidazolone is a critical step in the synthesis of its amino derivative. Catalytic hydrogenation is a widely employed method for this transformation due to its high efficiency, selectivity, and favorable environmental profile, generating water as the primary byproduct. This document outlines two primary catalytic systems for this reaction, providing detailed experimental procedures and comparative data.

Reaction Scheme

The overall reaction involves the reduction of the nitro group to an amine using a catalyst and a hydrogen source.

ReactionScheme Substrate 5-nitro-6-methylbenzimidazolone Product 5-amino-6-methylbenzimidazolone Substrate->Product Hydrogenation Byproduct 2H₂O Catalyst Catalyst (Pd/C or Raney Ni) Catalyst->Product Hydrogen H₂ (gas) Hydrogen->Product

Caption: General reaction scheme for the catalytic hydrogenation of 5-nitro-6-methylbenzimidazolone.

Data Presentation: Catalyst Performance and Reaction Conditions

The following table summarizes the quantitative data for the catalytic hydrogenation of 5-nitro-6-methylbenzimidazolone using different catalytic systems as described in the literature.

Catalyst SystemSolvent SystemCatalyst Loading (wt%)Temperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Purity (%)Reference
Palladium on Carbon (Pd/C)DMF-Water (70-90% DMF)≥ 3%Ambient to 801.0 - 3.02 - 688.3 - 91.899.2 - 99.3[1]
Raney® NickelMethanol~3%60 - 801.0 - 3.0~293.5Not Specified[2]
Raney® NickelDMF-Water≥ 3%Ambient to 80Not SpecifiedNot Specified~91.8Not Specified[1]

Experimental Protocols

Safety Precautions:

  • Catalyst Handling: Both Pd/C and Raney® Nickel are pyrophoric, especially after use when saturated with hydrogen. Handle these catalysts in a wet state and in an inert atmosphere (e.g., Nitrogen or Argon). Do not allow the used catalyst to dry on filter paper.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. The system must be properly purged before and after the reaction.

  • Pressure: All hydrogenation reactions under pressure must be conducted in a suitable pressure reactor (autoclave) behind a safety shield.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for small to medium-scale synthesis in a laboratory setting.

Materials:

  • 5-nitro-6-methylbenzimidazolone

  • 10% Palladium on Carbon (50% wet)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Nitrogen or Argon gas

  • Hydrogen gas

  • Celite® or another filter aid

Equipment:

  • Pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Glassware for filtration

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Add 5-nitro-6-methylbenzimidazolone to the reactor vessel.

  • Solvent and Catalyst Addition: Under a stream of inert gas, add the DMF-water solvent mixture (e.g., 9:1 v/v). Carefully add the wet 10% Pd/C catalyst. The catalyst loading should be at least 3% of the substrate weight.[1]

  • System Purge: Seal the reactor and purge the system with nitrogen or argon gas 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 - 3.0 MPa).[2]

  • Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 60-80°C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen or argon.

    • Dilute the reaction mixture with methanol or ethanol.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times.

    • Wash the filter cake with additional solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 5-amino-6-methylbenzimidazolone, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield a faint yellow to white crystalline solid.[1]

Protocol 2: Hydrogenation using Raney® Nickel

This protocol provides an alternative catalytic system, often used in industrial-scale production.

Materials:

  • 5-nitro-6-methylbenzimidazolone

  • Raney® Nickel (in water or ethanol slurry)

  • Methanol

  • Nitrogen or Argon gas

  • Hydrogen gas

  • Celite® or another filter aid

Equipment:

  • Pressure reactor (autoclave) as described in Protocol 1.

  • Glassware for filtration

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean and dry autoclave, add 5-nitro-6-methylbenzimidazolone and methanol.

  • Catalyst Addition: Under an inert atmosphere, add the Raney® Nickel slurry. A typical catalyst loading is around 3% by weight relative to the nitro compound.[2]

  • Inerting the System: Seal the autoclave and purge with nitrogen 5 times to ensure an oxygen-free environment.[2]

  • Reaction Conditions: Heat the mixture to 60-80°C and then introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa.[2]

  • Reaction Monitoring: Stir the reaction mixture. The reaction is typically complete after approximately 2 hours, which can be confirmed by monitoring the cessation of hydrogen uptake.[2]

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system with nitrogen.

    • Allow the catalyst to settle, then filter the reaction mixture through a bed of Celite®. Ensure the catalyst remains wet.

    • Wash the catalyst with fresh methanol.

    • Collect the combined filtrates and recover the methanol by distillation.

    • As the solvent is removed, the product, 5-amino-6-methylbenzimidazolone, will precipitate. Cool the mixture to room temperature to maximize precipitation.

    • Filter the product, wash with cold water, and dry to obtain the final product.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of 5-nitro-6-methylbenzimidazolone.

Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge Reactor with 5-nitro-6-methylbenzimidazolone B Add Solvent and Catalyst A->B C Seal and Purge with N₂/Ar B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor Reaction E->F G Cool and Vent F->G H Purge with N₂/Ar G->H I Filter Catalyst H->I J Solvent Removal I->J K Purification J->K

Caption: General workflow for catalytic hydrogenation.

Logical Relationship of Key Parameters

This diagram shows the relationship between key reaction parameters and the desired outcome.

LogicalRelationship Outcome High Yield and Purity of 5-amino-6-methylbenzimidazolone Catalyst Catalyst Choice (Pd/C or Raney Ni) Catalyst->Outcome Solvent Solvent System (e.g., DMF/Water, Methanol) Solvent->Outcome Temperature Temperature Temperature->Outcome Pressure H₂ Pressure Pressure->Outcome Time Reaction Time Time->Outcome

Caption: Key parameters influencing the reaction outcome.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, a key intermediate in the manufacturing of dyes and potentially in pharmaceutical development.[1][2] The synthesis is a three-step process commencing with the condensation of 3,4-diaminotoluene and urea, followed by nitration, and concluding with a reduction to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 67014-36-2[1][3][4]
Molecular Formula C8H9N3O[1][3][4]
Molecular Weight 163.18 g/mol [3][4]
Appearance Off-white to light yellow/faint yellow crystalline powder[2][5]
Melting Point >256°C (decomposes)[6]
Solubility Data not readily available

Overall Synthesis Workflow

The synthesis of this compound is performed in three main stages as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product A Step 1: Condensation INT1 5-Methyl-1,3-dihydrobenzoimidazol-2-one A->INT1 Yield: 90-99% B Step 2: Nitration INT2 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one B->INT2 Yield: ~98% C Step 3: Reduction FP This compound C->FP Yield: 88-94% SM1 3,4-Diaminotoluene SM1->A SM2 Urea SM2->A INT1->B Dilute HNO3 INT2->C Reduction (Fe or H2/Catalyst) Logical_Flow start Start step1 Step 1: Condensation Input: 3,4-Diaminotoluene, Urea Output: 5-Methyl-1,3-dihydrobenzoimidazol-2-one start->step1 step2 Step 2: Nitration Input: 5-Methyl-1,3-dihydrobenzoimidazol-2-one Output: 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one step1->step2 Purified Intermediate step3 Step 3: Reduction Input: 5-Nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one Output: this compound step2->step3 Purified Intermediate end_product Final Product Analysis step3->end_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the three main stages of synthesis: condensation, nitration, and reduction.

Stage 1: Condensation of 3,4-Diaminotoluene and Urea

Question 1: My yield of 5-methylbenzimidazolone is lower than expected. What are the potential causes and solutions?

Answer: Low yields in the condensation step can arise from several factors:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures between 130°C and 185°C have been reported to be effective.[1][2] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Inefficient Mixing: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially as the product may precipitate out of the solution.[3]

  • Presence of Moisture: Water can interfere with the reaction. Although some methods use water as a solvent, anhydrous conditions are often preferred when using organic solvents.[3] Consider using a water segregator if your starting materials or solvent may contain moisture.[4]

  • Incorrect Reactant Ratio: A slight excess of urea is often used to ensure the complete conversion of 3,4-diaminotoluene.[1]

Question 2: The reaction mixture becomes very thick and difficult to stir. How can I resolve this?

Answer: The product, 5-methylbenzimidazolone, can be insoluble in the reaction medium, leading to a thick slurry that is difficult to stir.[3] To address this:

  • Solvent Choice: The choice of solvent is crucial. High-boiling point aromatic solvents like o-dichlorobenzene, xylene, or ethylbenzene are commonly used.[1][4] These solvents can help to keep the reactants and, to some extent, the product in solution at elevated temperatures.

  • Solvent Volume: Increasing the solvent volume can help to maintain a stirrable slurry.

  • Mechanical Stirring: Employ a robust mechanical stirrer that can handle viscous reaction mixtures.

Stage 2: Nitration of 5-methylbenzimidazolone

Question 3: I am observing the formation of multiple nitro-isomers during the nitration step. How can I improve the regioselectivity?

Answer: The formation of undesired nitro-isomers is a common challenge in nitration reactions. To enhance the selectivity for 5-nitro-6-methylbenzimidazolone:

  • Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low and controlled temperature, typically between 25-30°C, is critical to minimize the formation of byproducts.[2]

  • Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., dilute nitric acid) slowly and portion-wise to the solution of 5-methylbenzimidazolone to maintain better control over the reaction temperature and concentration profile.[5]

  • Choice of Nitrating Agent and Solvent: The use of dilute nitric acid is a common method.[1][2] Acetic acid or chlorobenzene can also be used as recyclable solvents for the nitration process.[4]

Stage 3: Reduction of 5-nitro-6-methylbenzimidazolone

Question 4: The reduction of the nitro group is incomplete or the yield of the final product is low. What can I do to improve the reduction step?

Answer: Incomplete reduction or low yields can be attributed to several factors:

  • Choice of Reducing Agent and Catalyst:

    • Catalytic Hydrogenation: This is a common and effective method. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are frequently used.[2][4] Ensure the catalyst is active and used in the appropriate amount.

    • Iron Powder Reduction: Reduction with iron powder in an ethanol-water system is another option.[2] The efficiency of this method can depend on the grade and activation of the iron powder.

  • Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenation, maintaining the optimal hydrogen pressure is crucial for driving the reaction to completion.

    • Solvent System: For catalytic hydrogenation, a DMF-water system can be employed, which facilitates catalyst recovery.[2] For iron powder reduction, an ethanol-water mixture is a low-toxicity solvent choice.[2]

    • pH Control: In some reduction methods, maintaining an appropriate pH can be important for the reaction's progress and to minimize side reactions.

Question 5: How can I purify the final product, this compound?

Answer: Purification is essential to obtain a high-purity final product. Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally.

  • Washing: After filtration, washing the product with water and then drying is a common procedure to remove residual reagents and solvents.[1]

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound
StepReactionReagents/CatalystSolventYield (%)Reference
1Condensation3,4-diaminotoluene, Ureao-dichlorobenzene98.5[1][2]
1Condensation3,4-diaminotoluene, UreaXylene systemsup to 99[4]
2Nitration5-methylbenzimidazolone, Dilute Nitric Acid-98.3[2]
3Reduction5-nitro-6-methylbenzimidazolone, Iron powderEthanol-water89.2[2]
3Reduction5-nitro-6-methylbenzimidazolone, H₂/CatalystDMF-water91.8[2]
Overall---90-92[4]
Table 2: Comparison of Reaction Conditions for the Condensation Step
ParameterEmbodiment 1Embodiment 2Embodiment 3
Solvent o-dichlorobenzeneo-dichlorobenzeneo-dichlorobenzene
Temperature (°C) 143-147182-185130-134
Reaction Time (hours) 5.55.57.5
Yield of 5-methylbenzimidazolone (%) 98.595.890.8
Purity of 5-methylbenzimidazolone (%) 99.398.598.3
Reference [1][1][1]

Experimental Protocols

Protocol 1: Synthesis of 5-methylbenzimidazolone (Condensation)
  • Apparatus Setup: Equip a four-neck flask with a mechanical stirrer, reflux condenser, thermometer, and a heating mantle.

  • Charging Reactants: To the flask, add o-dichlorobenzene as the solvent.

  • Begin stirring and add 3,4-diaminotoluene and urea.

  • Heating: Slowly raise the temperature of the reaction mixture to the desired range (e.g., 143-147°C) over approximately one hour.[1]

  • Reaction: Maintain the reaction at this temperature for 5.5 hours.[1]

  • Cooling and Isolation: Turn off the heating and allow the mixture to cool naturally while stirring. Once the temperature is below 100°C, use a water bath to further cool the system to below 30°C.

  • Filtration and Washing: Filter the precipitated solid. Wash the solid with water.

  • Drying: Dry the product, for example, under an infrared lamp, to obtain 5-methylbenzimidazolone.[1]

Protocol 2: Synthesis of 5-nitro-6-methylbenzimidazolone (Nitration)
  • Dissolution: Dissolve the 5-methylbenzimidazolone obtained from the previous step in a suitable solvent (e.g., acetic acid or chlorobenzene).[4]

  • Cooling: Cool the solution to the desired nitration temperature (e.g., 40-80°C).[4]

  • Nitration: Slowly add dilute nitric acid to the reaction mixture while maintaining vigorous stirring and controlling the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture, for instance, by pouring it into ice-water.

  • Isolation and Purification: Collect the precipitated product by filtration, wash it with water until neutral, and then dry it.

Protocol 3: Synthesis of this compound (Reduction)

Method A: Catalytic Hydrogenation

  • Apparatus: Use a hydrogenation apparatus (e.g., a Parr hydrogenator).

  • Charging Reactor: To the reactor, add 5-nitro-6-methylbenzimidazolone, a suitable solvent (e.g., a DMF-water mixture), and the hydrogenation catalyst (e.g., Raney Nickel or Pd/C).[2]

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Work-up: Depressurize the reactor and purge it with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Method B: Iron Powder Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 5-nitro-6-methylbenzimidazolone in an ethanol-water mixture.[2]

  • Addition of Iron: Add iron powder to the suspension.

  • Acidification: Add a small amount of acid (e.g., hydrochloric acid) to initiate the reaction.

  • Heating: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress.

  • Work-up: After the reaction is complete, filter the hot reaction mixture to remove the iron and iron salts.

  • Isolation: Cool the filtrate to crystallize the product. Collect the product by filtration, wash with water, and dry.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction start 3,4-Diaminotoluene + Urea reaction1 Condensation (130-185°C, Solvent) start->reaction1 product1 5-methylbenzimidazolone reaction1->product1 nitration Nitration (Dilute Nitric Acid) product1->nitration product2 5-nitro-6-methylbenzimidazolone nitration->product2 reduction Reduction (e.g., H₂/Catalyst or Fe/HCl) product2->reduction final_product 5-Amino-6-methyl-1,3- dihydrobenzoimidazol-2-one reduction->final_product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Condensation Step cause1 Suboptimal Temperature issue->cause1 cause2 Inefficient Mixing issue->cause2 cause3 Presence of Moisture issue->cause3 cause4 Incorrect Reactant Ratio issue->cause4 sol1 Optimize temperature (130-185°C) cause1->sol1 sol2 Use robust mechanical stirrer cause2->sol2 sol3 Use anhydrous conditions or water segregator cause3->sol3 sol4 Use slight excess of urea cause4->sol4

Caption: Troubleshooting guide for low yield in the condensation step.

References

Technical Support Center: Purification of 5-Amino-6-methylbenzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Amino-6-methylbenzimidazolone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Amino-6-methylbenzimidazolone?

A1: Based on its synthetic route, which typically involves the reduction of 5-nitro-6-methylbenzimidazolone, common impurities may include:

  • Unreacted starting material: 5-nitro-6-methylbenzimidazolone.

  • Intermediates: Incomplete reduction products.

  • Byproducts: Compounds formed from side reactions during the preceding synthetic steps.

  • Catalyst residues: If a catalytic hydrogenation is performed, traces of the catalyst (e.g., Nickel or Palladium) may be present.

  • Inorganic salts: Formed during pH adjustments or work-up procedures.

Q2: My purified 5-Amino-6-methylbenzimidazolone is discolored (e.g., pink, brown, or gray). What is the likely cause and how can I fix it?

A2: Discoloration often indicates the presence of trace impurities, which can arise from several sources:

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can form colored impurities.

  • Residual nitro compounds: Incomplete reduction can leave behind colored nitro-aromatic compounds.

  • Metal catalyst residues: Traces of hydrogenation catalysts can cause a grayish tint.

Troubleshooting Strategies:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter it hot through a pad of celite to remove the carbon and adsorbed impurities.

  • Recrystallization: A carefully chosen solvent system for recrystallization can effectively remove colored impurities.

  • Chelating Agents: If metal contamination is suspected, washing an organic solution of the product with an aqueous solution of a chelating agent like EDTA may help.

Q3: I'm having difficulty finding a suitable single solvent for recrystallization. What should I do?

A3: It is common for a single solvent to not be ideal for recrystallization. In such cases, a mixed-solvent system is recommended. The ideal mixed-solvent pair consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble.

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve the crude 5-Amino-6-methylbenzimidazolone in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the crystals by filtration.

Common solvent mixtures for polar compounds include ethanol/water, methanol/water, and ethyl acetate/hexanes.

Q4: My compound is streaking or showing poor peak shape during silica gel column chromatography. How can I improve the separation?

A4: Poor peak shape (tailing or streaking) for amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silanol groups on the silica surface.

Troubleshooting Strategies:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (using a methanol solution saturated with ammonia as part of the mobile phase), into your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.

  • Reverse-Phase Chromatography: If normal-phase chromatography continues to be problematic, reverse-phase chromatography (e.g., with a C18 column) using a mobile phase like methanol/water or acetonitrile/water with a suitable buffer can be an effective alternative.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Solution
Product Loss During Transfers Minimize the number of transfer steps. Rinse glassware with the mother liquor or a small amount of fresh solvent to recover any residual product.
Incomplete Crystallization Ensure the solution is sufficiently concentrated before cooling. Allow adequate time for crystallization at a low temperature (e.g., in an ice bath or refrigerator). Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Product is Soluble in the Wash Solvent Use a cold, less polar solvent to wash the crystals. Minimize the volume of wash solvent used.
Decomposition on Silica Gel Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base like triethylamine.
Issue 2: Product Fails to Crystallize
Possible Cause Solution
Solution is Not Supersaturated Concentrate the solution by evaporating some of the solvent.
Presence of Oily Impurities Try to "oil out" the impurities by adding a small amount of a non-polar solvent. If an oil forms, try to redissolve it by heating and adding more of the "good" solvent, then cool slowly. If the oil persists, it may be necessary to purify the material by another method, such as column chromatography, before attempting recrystallization.
No Nucleation Sites for Crystal Growth Add a seed crystal of the pure compound. If seed crystals are not available, try scratching the inner surface of the flask with a glass rod at the meniscus of the solution.
Incorrect Solvent System The chosen solvent or solvent mixture may not be appropriate. Screen a variety of solvents to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Quantitative Data Summary

The following table summarizes yield and purity data for 5-Amino-6-methylbenzimidazolone as reported in the literature.

Purification Method Reported Yield Reported Purity Reference
Precipitation from water after reaction93.5%Not specified
Not specified90.1%99.2%CN101863840B

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

Objective: To purify crude 5-Amino-6-methylbenzimidazolone by removing soluble impurities.

Materials:

  • Crude 5-Amino-6-methylbenzimidazolone

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 5-Amino-6-methylbenzimidazolone in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • While the solution is hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude 5-Amino-6-methylbenzimidazolone by separating it from less polar and more polar impurities.

Materials:

  • Crude 5-Amino-6-methylbenzimidazolone

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of DCM and MeOH. Add 0.5% TEA to the mobile phase to prevent streaking. The ideal mobile phase should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity (by increasing the percentage of MeOH), can be effective for separating a range of impurities.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 5-Amino-6-methylbenzimidazolone.

Visualizations

Purification_Workflow Crude Crude 5-Amino-6-methyl benzimidazolone Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Recrystallization_Path Recrystallization Dissolution->Recrystallization_Path Path 1 Chromatography_Path Column Chromatography Dissolution->Chromatography_Path Path 2 Hot_Filtration Hot Filtration (Optional, with activated carbon) Recrystallization_Path->Hot_Filtration Column_Prep Column Packing Chromatography_Path->Column_Prep Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Pure_Product_Recryst Pure Product Drying->Pure_Product_Recryst Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product_Chroma Pure Product Solvent_Evaporation->Pure_Product_Chroma Troubleshooting_Low_Yield Start Low Yield After Purification Q1 Was crystallization incomplete? Start->Q1 S1 Optimize crystallization: - Concentrate solution - Allow more time at low temp - Add seed crystal Q1->S1 Yes Q2 Is the product soluble in the wash solvent? Q1->Q2 No End Yield Improved S1->End S2 Use a cold, less polar wash solvent. Minimize wash volume. Q2->S2 Yes Q3 Did the compound decompose on silica? Q2->Q3 No S2->End S3 Test stability. Use alternative stationary phase (e.g., alumina). Q3->S3 Yes S3->End

Technical Support Center: Benzimidazolone Synthesis - Nitration Step

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the nitration of benzimidazolone, a critical step in the synthesis of various pharmaceutical intermediates and other valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration reaction is incomplete, with starting material remaining. How can I drive the reaction to completion?

A1: An incomplete reaction is a common issue. Here are several factors to investigate and potential solutions:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Some protocols suggest that reactions can take several hours.[1] For instance, one method describes heating to 90°C for 30 minutes to improve filterability after the main reaction period.[2]

  • Nitrating Agent Concentration: The concentration of nitric acid is crucial. A concentration that is too low may not be sufficient to fully nitrate the benzimidazolone.[2] Conversely, excessively high concentrations can lead to side products.

  • Molar Ratio of Reactants: The molar ratio of nitric acid to benzimidazolone should be optimized. A common range is 2 to 4 moles of nitric acid per mole of benzimidazolone to ensure the reaction goes to completion.[2]

  • Choice of Nitrating System: If using dilute nitric acid isn't effective, a more powerful nitrating system, such as a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid, can be employed.[1][3] Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

Q2: I am observing the formation of di-nitro products. How can I improve the selectivity for mono-nitration?

A2: The formation of 5,6-dinitrobenzimidazolone is a known side reaction, particularly under harsh conditions.[2] To favor the desired 5-nitrobenzimidazolone, consider the following adjustments:

  • Control of Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of di-nitro byproducts. Some procedures recommend maintaining the temperature below 35°C, especially when using mixed acid systems.[2][4]

  • Nitric Acid Concentration: Using a very high concentration of nitric acid can increase the likelihood of multiple nitrations.[2] Carefully controlling the concentration is key.

  • Order of Addition: Adding the benzimidazolone portion-wise to the nitrating mixture can help to control the reaction exotherm and maintain a lower localized concentration of the substrate, thereby reducing the chance of over-nitration.

Q3: The purity of my final product is low. What are the likely impurities and how can I remove them?

A3: Besides unreacted starting material and di-nitro compounds, other impurities can arise from side reactions or incomplete work-up.

  • Isomers: While the 5-nitro isomer is the major product, other isomers could potentially form.[1]

  • Work-up Procedure: A thorough work-up is essential for obtaining a pure product. This typically involves diluting the reaction mixture with water to precipitate the product, followed by filtration and washing with water until the filtrate is neutral.[2]

  • Recrystallization: If impurities persist, recrystallization from a suitable solvent is a standard method for purification.

Q4: What are the recommended reaction conditions for achieving a high yield of 5-nitrobenzimidazolone?

A4: Several protocols report high yields. The optimal conditions depend on the chosen nitrating agent and available equipment. Below is a summary of different approaches.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported experimental protocols for the nitration of benzimidazolone.

Table 1: Nitration using Nitric Acid in Water

ParameterValueReference
Nitric Acid Concentration 10% - 45% by weight[2]
Reaction Temperature 20°C - 100°C[2]
Molar Ratio (HNO₃:Benzimidazolone) 2:1 to 4:1[2]
Reported Yield 96% - 98%[2]

Table 2: Nitration using Mixed Acid (HNO₃/H₂SO₄)

ParameterValueReference
Nitrating Agent Conc. HNO₃ or KNO₃ in conc. H₂SO₄[1][3]
Reaction Temperature Maintain below 25°C during addition, then raise to 50-52°C[1]
Reaction Time 4 hours[1]
Reported Yield ~97%[4]

Experimental Protocols

Protocol 1: Nitration with Nitric Acid in Water [2]

  • Prepare a 16% (by weight) solution of nitric acid in water.

  • Heat the nitric acid solution to 50°C.

  • Add benzimidazolone (as a 75% aqueous press cake) to the nitric acid solution over a period of 2 hours, maintaining the temperature between 50°C and 75°C.

  • After the addition is complete, heat the mixture to 90°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Filter the precipitated product and wash with water until the filtrate is nearly neutral.

  • Dry the product at 105°C.

Protocol 2: Nitration with Potassium Nitrate in Sulfuric Acid [3]

  • Add potassium nitrate (KNO₃) in small portions to concentrated sulfuric acid (H₂SO₄) with stirring and cooling in an ice-water bath (5°C).

  • Carefully add 5-methyl-1,3-dihydro-2H-benzimidazol-2-one in small portions to the nitrating mixture.

  • Gradually raise the reaction temperature to approximately 60°C for 2 hours.

  • Finally, heat the mixture to 90°C for 4 hours.

  • Cool the reaction mixture to room temperature and then to 4°C in a freezer for 12 hours.

  • Filter the yellow crystalline product.

  • Wash the product with cold 50% H₂SO₄, followed by cold distilled water.

  • Dry the product at 100°C overnight.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis & Checks cluster_solution Potential Solutions cluster_outcome Desired Outcome IncompleteReaction Incomplete Reaction CheckTimeTemp Check Reaction Time & Temperature IncompleteReaction->CheckTimeTemp CheckReagents Check Reagent Concentration & Ratio IncompleteReaction->CheckReagents LowPurity Low Purity LowPurity->CheckReagents CheckWorkup Review Work-up Procedure LowPurity->CheckWorkup SideProduct Side Product Formation (e.g., Di-nitration) SideProduct->CheckTimeTemp SideProduct->CheckReagents IncreaseTimeTemp Increase Time/ Temperature CheckTimeTemp->IncreaseTimeTemp ControlTemp Control Temperature Carefully CheckTimeTemp->ControlTemp ModifyReagents Modify Reagent Concentration/Ratio CheckReagents->ModifyReagents ChangeNitratingSystem Use Stronger Nitrating System CheckReagents->ChangeNitratingSystem OptimizeWorkup Optimize Work-up & Purification CheckWorkup->OptimizeWorkup HighYieldPureProduct High Yield & Purity Product IncreaseTimeTemp->HighYieldPureProduct ModifyReagents->HighYieldPureProduct ChangeNitratingSystem->HighYieldPureProduct OptimizeWorkup->HighYieldPureProduct ControlTemp->HighYieldPureProduct

Caption: Troubleshooting workflow for the nitration of benzimidazolone.

ReactionPathway cluster_reagents Nitrating Agents Benzimidazolone Benzimidazolone Intermediate Wheland Intermediate (Sigma Complex) Benzimidazolone->Intermediate + NO₂⁺ Nitronium_Ion Nitronium Ion (NO₂⁺) Product 5-Nitrobenzimidazolone Intermediate->Product - H⁺ Dinitro_Product 5,6-Dinitrobenzimidazolone (Side Product) Product->Dinitro_Product + NO₂⁺ (harsher conditions) HNO3_H2O HNO₃ / H₂O HNO3_H2O->Nitronium_Ion Generates HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->Nitronium_Ion Generates

Caption: Simplified reaction pathway for the nitration of benzimidazolone.

References

Technical Support Center: Synthesis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the three main stages of the synthesis: condensation, nitration, and reduction.

Stage 1: Condensation of 3,4-Diaminotoluene with Urea

Problem: Low yield of the desired 5-methyl-1,3-dihydrobenzoimidazol-2-one and presence of insoluble impurities.

Potential Cause Proposed Solution Expected Outcome
High Reaction Temperature Maintain the reaction temperature within the optimal range of 130-185 °C.[1] Use a reliable temperature controller and ensure uniform heating of the reaction mixture.Minimizes the thermal decomposition of urea into side products like biuret, cyanuric acid, and ammelide.[2][3]
Impure Reactants Use high-purity 3,4-diaminotoluene and urea. Check the purity of reactants before use.Reduces the introduction of initial impurities that can lead to side reactions.
Improper Stirring Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating.Promotes a complete reaction and minimizes the formation of polymeric byproducts.
Incorrect Stoichiometry Use a slight excess of urea (e.g., 1.025 to 1.05 equivalents) to ensure complete conversion of the diaminotoluene.Drives the reaction to completion, reducing the amount of unreacted starting material.
Stage 2: Nitration of 5-methyl-1,3-dihydrobenzoimidazol-2-one

Problem: Formation of multiple nitrated products, leading to a difficult purification process.

Potential Cause Proposed Solution Expected Outcome
Excess Nitrating Agent Carefully control the stoichiometry of the nitrating agent (e.g., dilute nitric acid). Avoid using a large excess.Prevents over-nitration and the formation of dinitro-isomers such as 5,7-dinitro-6-methyl-1,3-dihydrobenzoimidazol-2-one.
High Reaction Temperature Maintain a low reaction temperature, typically between 25-30 °C, during the addition of the nitrating agent and throughout the reaction.[1]Increases the selectivity for the desired mono-nitration at the 5-position and reduces the rate of side reactions.
Inadequate Mixing Ensure vigorous stirring to quickly disperse the nitrating agent as it is added, preventing localized high concentrations.Minimizes the formation of undesired nitrated isomers.
Stage 3: Reduction of 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one

Problem: Incomplete reduction or the formation of colored impurities.

Potential Cause Proposed Solution Expected Outcome
Incomplete Reaction Ensure sufficient reaction time and an adequate amount of the reducing agent (e.g., iron powder in acidic medium or catalytic hydrogenation).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).Complete conversion of the nitro group to the amine, minimizing the presence of intermediate nitroso and hydroxylamine species.[4]
Over-reduction or Side Reactions Optimize the reaction conditions (temperature, pressure for hydrogenation, and catalyst loading). For catalytic hydrogenation, use a selective catalyst like palladium on carbon.[1]Avoids the formation of undesired side products such as azo or hydrazo compounds.[5]
Catalyst Poisoning (for Catalytic Hydrogenation) Use a high-purity substrate and solvent. If necessary, purify the nitro-intermediate before reduction.Ensures the catalyst remains active throughout the reaction, leading to a complete and clean reduction.
pH Control (for Fe/HCl Reduction) Maintain an acidic pH throughout the reaction to ensure the continuous generation of the active reducing species.Promotes efficient reduction and prevents the precipitation of iron hydroxides that can interfere with the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The synthesis involves three main steps, each with the potential for side product formation:

  • Condensation Step: The primary side products arise from the thermal decomposition of urea, leading to the formation of biuret, cyanuric acid, and ammelide.[2][3] Inadequate reaction conditions can also lead to polymeric materials.

  • Nitration Step: The most common side product is the dinitrated species, 5,7-dinitro-6-methyl-1,3-dihydrobenzoimidazol-2-one, which can form if the reaction temperature or concentration of the nitrating agent is too high.

  • Reduction Step: Incomplete reduction can result in the presence of 5-nitroso-6-methyl-1,3-dihydrobenzoimidazol-2-one and 5-hydroxylamino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Side reactions can also lead to the formation of dimeric species like azo and hydrazo compounds.[4][5]

Q2: How can I monitor the progress of each reaction step to minimize side product formation?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of all three steps. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the preferred method for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation of the final product and any isolated impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and impurities.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Nitration: The nitration reaction is highly exothermic and can be explosive if not controlled properly. It is essential to maintain a low temperature and add the nitrating agent slowly with efficient stirring.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated fume hood, away from ignition sources, and using appropriate hydrogenation equipment.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals in a well-ventilated area.

Data Presentation

Table 1: Illustrative Effect of Temperature on Side Product Formation in the Condensation Step
Reaction Temperature (°C)Desired Product Yield (%)Biuret Formation (relative %)
130-14095-98< 1
150-16090-941-3
170-18085-893-5
> 190< 85> 5

Note: Data is illustrative and based on general principles of urea thermal decomposition.

Table 2: Illustrative Effect of Nitric Acid Concentration on Dinitration
Nitric Acid ConcentrationMono-nitro Product (%)Di-nitro Side Product (%)
Dilute HNO₃ (e.g., 30-40%)95-98< 2
Concentrated HNO₃ (e.g., 68%)80-9010-20
Fuming HNO₃< 70> 30

Note: Data is illustrative and highlights the trend of increased dinitration with higher acid concentration.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol.

Protocol 2: GC-MS Method for Impurity Identification
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane.

Mandatory Visualization

Synthesis_Pathway A 3,4-Diaminotoluene + Urea B 5-Methyl-1,3-dihydro- benzoimidazol-2-one A->B Condensation (130-185°C) SP1 Biuret, Cyanuric Acid A->SP1 High Temp. C 5-Nitro-6-methyl-1,3-dihydro- benzoimidazol-2-one B->C Nitration (Dilute HNO3, 25-30°C) SP2 Dinitro Isomers B->SP2 Excess HNO3/ High Temp. D 5-Amino-6-methyl-1,3-dihydro- benzoimidazol-2-one C->D Reduction (e.g., Fe/HCl or H2/Pd-C) SP3 Nitroso/Hydroxylamine Intermediates C->SP3 Incomplete Reduction SP4 Azo/Hydrazo Compounds C->SP4 Side Reactions

Caption: Synthetic pathway and potential side product formation.

Troubleshooting_Workflow start Impurity Detected in Final Product identify Identify Impurity (HPLC, GC-MS, NMR) start->identify trace Trace Impurity to Reaction Step identify->trace step1 Condensation Step? trace->step1 step2 Nitration Step? step1->step2 No action1 Optimize Temperature & Reactant Purity step1->action1 Yes step3 Reduction Step? step2->step3 No action2 Control Stoichiometry & Temperature step2->action2 Yes action3 Optimize Reducing Agent & Reaction Time step3->action3 Yes reanalyze Re-run Synthesis & Analyze Product action1->reanalyze action2->reanalyze action3->reanalyze

Caption: A logical workflow for troubleshooting impurities.

References

Solvent selection for efficient 5-Amino-6-methyl benzimidazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Amino-6-methyl benzimidazolone Synthesis

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the efficient synthesis of 5-Amino-6-methyl benzimidazolone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis process, with a focus on solvent selection and reaction optimization.

Q1: My yield for the initial condensation step to form 5-methyl benzimidazolone is low. How can I improve it?

A1: Low yield in the condensation of 3,4-diaminotoluene and urea is often related to the choice of solvent and reaction temperature. High-boiling aromatic solvents are typically required.

  • Solvent Choice: o-Dichlorobenzene is a commonly used solvent that provides high yields.[1][2] Alternatives like mixed xylenes have also been shown to produce excellent yields, potentially offering a more environmentally friendly option.[3]

  • Temperature Control: The reaction temperature is critical. For instance, using o-dichlorobenzene, a reaction temperature of 143-147°C has been shown to yield 98.5% of 5-methyl benzimidazolone.[1] In contrast, lower temperatures can lead to significantly reduced yields.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. In many protocols, a reaction time of 5.5 hours is reported to be effective.[1]

Q2: What is the overall synthesis strategy for 5-Amino-6-methyl benzimidazolone?

A2: The most common and effective synthesis route is a three-step process.[1][2]

  • Condensation: 3,4-diaminotoluene is reacted with urea to form 5-methyl benzimidazolone via a cyclization or condensation reaction.

  • Nitration: The 5-methyl benzimidazolone is then nitrated, typically using dilute nitric acid, to produce 5-nitro-6-methyl benzimidazolone.[1][4]

  • Reduction: Finally, the nitro group of 5-nitro-6-methyl benzimidazolone is reduced to an amino group to yield the target compound, 5-Amino-6-methyl benzimidazolone.[1][4]

Q3: Which solvents are recommended for the reduction of 5-nitro-6-methyl benzimidazolone, and what are the trade-offs?

A3: The choice of solvent for the final reduction step depends heavily on the reducing agent being used. There are two primary methods reported:

  • Iron Powder Reduction: This method utilizes an ethanol-water solvent system.[2] This system is effective and has the advantage of low toxicity.[1][4]

  • Catalytic Hydrogenation: For this method, which typically employs a Palladium-carbon (Pd/C) or Raney Nickel (Ni) catalyst, a DMF-water system is recommended.[2][4] A key advantage of using DMF is that it can be easily recovered, which helps in reducing costs.[1][4]

Q4: I am concerned about the environmental impact and cost of solvents like DMF. Are there greener or more cost-effective alternatives?

A4: Yes, research has explored more environmentally friendly and recoverable solvents.

  • For the initial condensation step, using mixed xylenes instead of halogenated solvents like o-dichlorobenzene can be a greener alternative.[3]

  • For the nitration step, recyclable solvents such as acetic acid or chlorobenzene can be used.[3]

  • In the reduction step, the ethanol-water system used with iron powder reduction is noted for its low toxicity.[2] While the DMF-water system used for catalytic hydrogenation has recovery potential, which saves costs.[2][4]

Q5: Can I perform multiple steps in a single pot to improve efficiency?

A5: Yes, a "one-pot" approach has been developed for the first two steps. The condensation and subsequent nitration reaction can be conducted sequentially in chlorobenzene without isolating the intermediate 5-methylbenzimidazolone.[5][6] This can significantly shorten the preparation time and simplify the workflow.

Data on Solvent and Temperature Effects

The selection of solvent and precise temperature control are critical for maximizing yield and purity. The tables below summarize quantitative data from cited experimental protocols.

Table 1: Solvent and Temperature Effects on Condensation Step (5-methyl benzimidazolone)

Solvent Temperature (°C) Reaction Time (hours) Purity (%) Yield (%) Reference
o-Dichlorobenzene 182-185 5.5 Not specified Not specified [1]
o-Dichlorobenzene 143-147 5.5 99.3 98.5 [1][2]
o-Dichlorobenzene 130-134 7.5 98.3 90.8 [1]

| Mixed Xylenes | 120-140 | Not specified | Not specified | up to 99 |[3] |

Table 2: Comparison of Reduction Methods and Solvents

Reduction Method Catalyst/Reagent Solvent System Key Advantages Overall Yield (%) Reference
Iron Powder Reduction Ferrous Powder Ethanol-Water Low toxicity 89.2 [2]

| Catalytic Hydrogenation | Pd/C or Raney Ni | DMF-Water | Solvent is easily recoverable, cost-saving | 91.8 |[2] |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of 5-Amino-6-methyl benzimidazolone.

Protocol 1: Condensation of 3,4-Diaminotoluene and Urea
  • Apparatus Setup: Equip a 2000 mL four-neck flask with a mechanical stirrer, reflux condenser, thermometer, and a heating mantle.

  • Reagent Addition: Add 1400 g of o-dichlorobenzene to the flask and begin stirring.

  • Under continuous stirring, add 244 g (2.0 mol) of 3,4-diaminotoluene and 123 g (2.05 mol) of urea.[1][2]

  • Heating: Turn on the heating mantle and slowly raise the system temperature to 143°C over the course of 1 hour.

  • Reaction: Maintain the reaction temperature between 143-147°C for 5.5 hours.[1][2]

  • Cooling & Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool naturally while stirring.

  • Once the temperature is below 100°C, use a water bath to further cool the system to below 30°C.

  • Filtration and Drying: Filter the resulting precipitate, wash it with water, and dry the solid product under an infrared lamp to obtain 5-methyl benzimidazolone. This protocol is reported to yield 293.6 g (98.5%) with a purity of 99.3%.[1][2]

Protocol 2: Nitration of 5-methyl benzimidazolone
  • Apparatus Setup: In a clean 1000 mL four-necked flask, install a stirrer, thermometer, and an addition funnel, and place it in a constant temperature water bath.

  • Reagent Addition: Add 814 g of 30% nitric acid to the flask and begin stirring.[1]

  • Temperature Control: Adjust the water bath to maintain the system temperature between 25-30°C.[2]

  • Substrate Addition: Slowly add the 5-methyl benzimidazolone obtained from the previous step into the nitric acid solution.

  • Reaction: Allow the reaction to proceed at this temperature until completion.

  • Isolation: The product, 5-nitro-6-methylbenzimidazolone, can then be isolated via filtration, washing, and drying.

Protocol 3: Reduction of 5-nitro-6-methyl benzimidazolone (Catalytic Hydrogenation)
  • Solvent System: Prepare a DMF-water solvent system, with a DMF weight content between 70-90%.[2]

  • Reaction Setup: In a suitable hydrogenation reactor, add the 5-nitro-6-methyl benzimidazolone, the DMF-water solvent, and the catalyst (e.g., Palladium on carbon or Raney Nickel).[1][2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the appropriate temperature. The specific conditions of temperature and pressure may require optimization.

  • Workup: After the reaction is complete (monitored by TLC or HPLC), filter off the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield 5-Amino-6-methyl benzimidazolone. This method has a reported yield of 91.8%.[2]

Visualized Workflows and Logic

The following diagrams illustrate the synthesis pathway and a troubleshooting decision-making process.

G cluster_start Starting Materials cluster_steps Synthesis Pathway cluster_products Intermediates & Final Product reactant reactant intermediate intermediate final_product final_product DAT 3,4-Diaminotoluene Step1 Step 1: Condensation Solvent: o-Dichlorobenzene or Xylene Temp: 130-185°C DAT->Step1 Urea Urea Urea->Step1 IM1 5-methyl benzimidazolone Step1->IM1 Yield: 90-99% Step2 Step 2: Nitration Reagent: Dilute Nitric Acid Temp: 25-30°C IM2 5-nitro-6-methyl benzimidazolone Step2->IM2 Yield: ~98% Step3 Step 3: Reduction Method: Catalytic Hydrogenation or Fe/H2O Solvent: DMF/Water or EtOH/Water FP 5-Amino-6-methyl benzimidazolone Step3->FP Yield: 89-92% IM1->Step2 IM2->Step3

Caption: Overall workflow for the three-step synthesis of 5-Amino-6-methyl benzimidazolone.

G problem problem cause cause solution solution p1 Low Yield in Condensation Step? c1 Incorrect Temperature? p1->c1 Check Temp c2 Suboptimal Solvent? p1->c2 Check Solvent c3 Insufficient Reaction Time? p1->c3 Check Time s1 Solution: Verify temp is 140-150°C for o-dichlorobenzene or 120-140°C for xylene. c1->s1 s2 Solution: Use high-boiling solvents. Consider switching to o-dichlorobenzene or mixed xylenes for higher yields. c2->s2 s3 Solution: Ensure reaction runs for at least 5.5 hours and monitor completion using TLC. c3->s3

Caption: Troubleshooting guide for low yield in the initial condensation step.

References

Technical Support Center: Catalyst Deactivation in the Reduction of 5-Nitro-6-Methyl Benzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic reduction of 5-nitro-6-methyl benzimidazolone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and reaction inefficiency.

Frequently Asked Questions (FAQs)

Q1: My reduction of 5-nitro-6-methyl benzimidazolone is slow or incomplete. What are the likely causes?

A1: Slow or incomplete reactions are common and can stem from several factors. The primary reasons are typically related to the catalyst's activity, the presence of impurities, or suboptimal reaction conditions. Key areas to investigate include:

  • Catalyst Deactivation: The catalyst may have lost activity due to poisoning, improper handling, or aging.

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons for palladium and nickel catalysts include sulfur, nitrogen-containing compounds (other than the nitro group), and halides.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

  • Poor Solubility: The 5-nitro-6-methyl benzimidazolone may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.

  • Inadequate Hydrogen Pressure: For catalytic hydrogenations, insufficient hydrogen pressure can lead to slow reaction rates.[2]

  • Poor Mass Transfer: Inefficient stirring can limit the interaction between the substrate, catalyst, and hydrogen.

Q2: I'm observing the formation of colored byproducts. What are they and how can I minimize them?

A2: The formation of colored byproducts, often yellow or orange, typically indicates the presence of intermediates from the incomplete reduction of the nitro group. These can include nitroso, hydroxylamine, azo, and azoxy compounds.[3] To minimize their formation:

  • Ensure Complete Reaction: Drive the reaction to completion by optimizing catalyst loading, hydrogen pressure, and reaction time.

  • Control Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of side products. Proper temperature control is crucial.

  • Use Fresh Catalyst: A highly active catalyst is more likely to facilitate the complete reduction to the desired amine.

Q3: Can the product, 5-amino-6-methyl benzimidazolone, inhibit the catalyst?

A3: Yes, this phenomenon is known as product inhibition. The amine product can adsorb onto the catalyst's active sites, competing with the nitro- M starting material and slowing down the reaction rate. This is often observed as the reaction progresses and the concentration of the amine product increases. Increasing the catalyst loading can sometimes help mitigate this effect.

Q4: How can I tell if my catalyst is poisoned?

A4: Signs of catalyst poisoning include:

  • A sudden or gradual decrease in the rate of hydrogen uptake.

  • The reaction stalling before all the starting material is consumed.

  • A noticeable decrease in the reaction rate compared to previous successful runs.

  • The need for higher temperatures or pressures to achieve the same conversion rate.

Q5: Is it possible to regenerate a deactivated catalyst?

A5: Yes, catalyst regeneration is often possible, depending on the cause of deactivation.

  • For coking: The catalyst can sometimes be regenerated by controlled oxidation (calcination) to burn off the carbonaceous deposits.[4]

  • For poisoning by sulfur: A mild regeneration method involves washing the catalyst with a suitable solvent (like N,N-dimethylformamide) to remove deposits, followed by oxidation with hot air to remove chemisorbed sulfur.[5]

  • General Regeneration: Other methods include washing with acidic or basic solutions, followed by drying and reduction.[6] However, regeneration may not restore 100% of the initial activity.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst under an inert atmosphere. - Increase the catalyst loading incrementally.
Catalyst Poisoning - Purify the 5-nitro-6-methyl benzimidazolone starting material (e.g., by recrystallization). - Use high-purity solvents and hydrogen gas. - Consider passing the solvent through a bed of activated carbon or alumina to remove impurities.
Insufficient Hydrogen - For reactions under hydrogen pressure, ensure the system is properly sealed and there are no leaks. - Purge the reaction vessel thoroughly with hydrogen before starting. - Increase the hydrogen pressure within safe operating limits.[2]
Poor Solubility - Choose a solvent system where the starting material is highly soluble. A DMF-water mixture is often effective for this reaction.[7]
Suboptimal Temperature - While many hydrogenations proceed at room temperature, some may require heating to overcome the activation energy barrier. Gradually increase the temperature and monitor for side product formation.
Inefficient Agitation - Increase the stirring speed to ensure good contact between the reactants, catalyst, and hydrogen.
Issue 2: Catalyst Deactivation During Reaction
Symptom Potential Deactivation Mechanism Troubleshooting Steps
Gradual decrease in reaction rate Coking/Fouling: Deposition of carbonaceous material on the catalyst surface.[4]- Optimize reaction temperature to minimize side reactions that lead to coke formation. - Consider a pre-treatment of the feedstock to remove coke precursors. - Attempt catalyst regeneration through controlled oxidation.
Sudden drop in activity Poisoning: Strong adsorption of impurities (e.g., sulfur) on active sites.[5]- Identify and eliminate the source of the poison from the starting materials, solvent, or gas stream. - A fresh charge of catalyst may be required. - Attempt regeneration specific to the identified poison (e.g., oxidative treatment for sulfur poisoning).
Decreasing activity with increasing product concentration Product Inhibition: Adsorption of the amine product on the catalyst surface.- Increase the catalyst loading. - Optimize the reaction conditions (temperature, pressure) to favor desorption of the product.
Loss of activity after multiple uses Sintering: Agglomeration of metal particles, leading to a decrease in active surface area.[8][9]- Avoid excessively high reaction or regeneration temperatures. - Sintering is often irreversible, and a fresh catalyst may be needed.

Data Presentation

Table 1: Comparison of Catalytic Systems for Nitroaromatic Reductions (Analogous Systems)
Catalyst SystemReducing Agent / ConditionsSolventTemp. (°C)Time (h)Yield (%)Key Observations & Selectivity
Pd/C H₂ (gas, 1-4 atm)Methanol / EthanolRoom Temp.1 - 4>95%Highly efficient and clean. The most common and effective method for this transformation.[10]
Raney® Nickel H₂ (gas, 1-5 MPa)Ethanol50 - 1502 - 8>90%High activity, but may be less chemoselective. Pyrophoric and requires careful handling.[11]
PtO₂ H₂ (gas)VariousRoom Temp.2 - 6>90%A robust and highly active catalyst.[12]
Fe / HCl Fe powder, HClEthanol / WaterReflux2 - 680-95%A classic, cost-effective method. Requires stoichiometric amounts of iron and produces iron sludge waste.[13]
SnCl₂·2H₂O SnCl₂·2H₂OEthanolReflux1 - 385-95%A mild and effective reducing agent, but generates tin waste.

Note: The data presented is compiled from studies on various nitroaromatic compounds and serves as a general guideline. Performance may vary for 5-nitro-6-methyl benzimidazolone.

Table 2: Impact of Potential Poisons on Catalyst Activity (Qualitative)
PoisonCatalyst AffectedEffect on Activity
Sulfur Compounds (thiols, thioethers) Pd, Ni, PtSevere deactivation, even at trace levels.[5]
Nitrogen Compounds (amines, pyridines) Pd, NiCan act as inhibitors by competing for active sites.[1]
Halide Ions Pd, NiCan poison the catalyst.[1]
Carbon Monoxide Pd, NiStrong adsorption on the catalyst surface, leading to inhibition.

Experimental Protocols

Catalytic Hydrogenation of 5-Nitro-6-Methyl Benzimidazolone using Pd/C

This protocol is adapted from established procedures for the reduction of 5-nitro-6-methyl benzimidazolone.[7]

Materials:

  • 5-nitro-6-methyl benzimidazolone

  • 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%)

  • Solvent: N,N-Dimethylformamide (DMF) and Water (e.g., 70-90% DMF in water)[7]

  • Hydrogen gas (H₂)

  • Hydrogenation reactor (e.g., Parr apparatus or similar)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, combine 5-nitro-6-methyl benzimidazolone and the DMF-water solvent system.

  • Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.

  • Pressurization: Purge the reactor with hydrogen gas before pressurizing to the desired level (e.g., 1-5 atm).

  • Reaction: Begin vigorous stirring and heat the reaction mixture if necessary (monitor for side product formation at elevated temperatures). The progress of the reaction can be monitored by observing hydrogen uptake and/or by analytical techniques such as TLC or HPLC.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases and starting material is consumed), cool the reactor to room temperature.

  • Venting and Filtration: Carefully vent the excess hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst on the filter pad can be pyrophoric and should be kept wet and handled with care.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 5-amino-6-methyl benzimidazolone. The product can be further purified by recrystallization if necessary.

Mandatory Visualization

troubleshooting_workflow start Start: Low/No Conversion of 5-Nitro-6-Methyl Benzimidazolone check_catalyst Is the catalyst fresh and a reliable batch? start->check_catalyst check_impurities Are starting materials and solvents of high purity? check_catalyst->check_impurities Yes replace_catalyst Action: Replace with fresh catalyst. Increase catalyst loading. check_catalyst->replace_catalyst No check_solubility Is the substrate fully dissolved in the solvent? check_impurities->check_solubility Yes purify_reagents Action: Purify starting material. Use high-purity solvents/gas. check_impurities->purify_reagents No check_conditions Are reaction conditions (H2 pressure, temp., stirring) optimal? optimize_conditions Action: Increase H2 pressure. Optimize temperature. Increase stirring rate. check_conditions->optimize_conditions No success Successful Reduction check_conditions->success Yes check_solubility->check_conditions Yes change_solvent Action: Change solvent system (e.g., DMF/water). check_solubility->change_solvent No replace_catalyst->check_impurities purify_reagents->check_solubility optimize_conditions->success change_solvent->check_conditions

Caption: Troubleshooting workflow for low conversion.

deactivation_mechanisms catalyst Active Catalyst (e.g., Pd/C) poisoning Poisoning Impurities (S, N-cpds) block active sites Leads to rapid activity loss catalyst->poisoning Chemical Impurities coking Coking/Fouling Carbonaceous deposits cover active sites Gradual deactivation catalyst->coking High Temperature/ Side Reactions sintering Sintering Thermal aggregation of metal particles Irreversible loss of surface area catalyst->sintering High Temperature product_inhibition Product Inhibition Amine product adsorbs on active sites Reversible deactivation catalyst->product_inhibition High Product Concentration

Caption: Common catalyst deactivation mechanisms.

reaction_pathway nitro 5-Nitro-6-methyl benzimidazolone (R-NO2) nitroso Nitroso Intermediate (R-NO) nitro->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine +2e-, +2H+ side_products Side Products (Azo, Azoxy) nitroso->side_products amine 5-Amino-6-methyl benzimidazolone (R-NH2) hydroxylamine->amine +2e-, +2H+ hydroxylamine->side_products

Caption: Simplified reduction pathway.

References

How to minimize impurities during 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one Production

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthesis is a three-step process:

  • Condensation: 3,4-Diaminotoluene is reacted with urea to form 5-methyl-1,3-dihydrobenzoimidazol-2-one.

  • Nitration: The 5-methyl-1,3-dihydrobenzoimidazol-2-one is nitrated, typically with a mixture of nitric and sulfuric acids, to yield 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one.

  • Reduction: The nitro group of 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one is reduced to an amino group to give the final product, this compound.[1][2]

Q2: What are the critical parameters to control in each step to ensure high purity?

  • Condensation: Temperature and reaction time are crucial to prevent the formation of oligomeric byproducts. The choice of solvent can also influence the reaction rate and selectivity.[1][2]

  • Nitration: Strict temperature control is essential to minimize the formation of isomeric and di-nitrated impurities. The concentration of the nitrating acids and the presence of water are also important factors.

  • Reduction: The choice of reducing agent (e.g., iron powder, catalytic hydrogenation), reaction temperature, and pH during workup can significantly impact the impurity profile.

Q3: What are the common impurities I should be aware of?

Common impurities can arise from each stage of the synthesis and include unreacted starting materials, intermediates, and byproducts from side reactions. These can include isomeric nitro compounds, di-nitrated products, and intermediates from the reduction step such as nitroso and hydroxylamine derivatives.[3][4]

Troubleshooting Guides

Step 1: Condensation of 3,4-Diaminotoluene with Urea

Issue: Low yield and presence of insoluble, high-molecular-weight impurities.

Potential Cause Troubleshooting/Minimization Strategy
Side reactions leading to oligomers/polymers - Optimize Temperature: Avoid excessively high temperatures that can promote side reactions. Maintain the temperature within the recommended range for the specific protocol.[1] - Control Reaction Time: Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress (e.g., by TLC or HPLC) and stop it once the starting material is consumed. - Solvent Selection: Ensure the chosen solvent facilitates the desired reaction and minimizes side reactions. o-Dichlorobenzene is a commonly used solvent.[1][2]
Incomplete Reaction - Ensure Stoichiometry: Use a slight excess of urea to drive the reaction to completion. - Adequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Step 2: Nitration of 5-methyl-1,3-dihydrobenzoimidazol-2-one

Issue: Presence of multiple spots on TLC/HPLC, indicating isomeric or over-nitrated impurities.

Potential Cause Troubleshooting/Minimization Strategy
Formation of ortho- and para-isomers - Strict Temperature Control: Maintain a low reaction temperature (typically below 15°C) during the addition of the nitrating mixture. Use an ice bath to control exothermic reactions. - Slow Addition: Add the nitrating agent slowly to the solution of the benzimidazolone derivative to maintain a low concentration of the nitronium ion and control the reaction rate.
Formation of di-nitrated byproducts - Control Stoichiometry: Use a controlled amount of the nitrating agent. Avoid a large excess. - Low Reaction Temperature: Higher temperatures can promote di-nitration.
Incomplete Nitration - Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can deactivate the nitrating agent. - Sufficient Reaction Time: Allow the reaction to proceed for the recommended time to ensure complete conversion of the starting material.
Step 3: Reduction of 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one

Issue: Incomplete reduction or presence of colored impurities.

Potential Cause Troubleshooting/Minimization Strategy
Incomplete reduction leading to nitroso or hydroxylamine intermediates - Sufficient Reducing Agent: Ensure an adequate amount of the reducing agent (e.g., iron powder, catalyst for hydrogenation) is used.[4][5] - Optimize Reaction Conditions: Adjust the temperature and reaction time as needed. For catalytic hydrogenation, ensure proper hydrogen pressure and efficient stirring.[3] - Catalyst Activity (for hydrogenation): Use a fresh and active catalyst. Deactivated catalysts can lead to incomplete reactions.
Formation of azoxy and azo byproducts - Control pH and Temperature: These byproducts can form from the condensation of intermediates. Proper control of reaction conditions can minimize their formation.[3]
Difficult workup with iron powder (gelatinous precipitate) - Acidic Conditions: Performing the reduction in an acidic medium (e.g., with acetic acid or ammonium chloride) can help.[6] - Filtration Aid: Use a filter aid like Celite to facilitate the filtration of the fine iron oxide sludge. - Alternative Workup: Consider basifying the reaction mixture and extracting the product with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-1,3-dihydrobenzoimidazol-2-one (Condensation)
  • To a stirred solution of 3,4-diaminotoluene in a suitable high-boiling solvent (e.g., o-dichlorobenzene), add urea.[1][2]

  • Heat the mixture to the specified reaction temperature (e.g., 130-185°C) and maintain for several hours.[2]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and filter the precipitated product.

  • Wash the product with a suitable solvent (e.g., water, ethanol) to remove unreacted urea and other soluble impurities.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one (Nitration)
  • Suspend 5-methyl-1,3-dihydrobenzoimidazol-2-one in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 15°C.

  • Stir the reaction mixture at low temperature for the specified time.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated product, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 3: Synthesis of this compound (Reduction)

Method A: Iron Powder Reduction

  • Suspend 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one in a mixture of ethanol and water (or another suitable solvent system).[2]

  • Add iron powder and a catalytic amount of acid (e.g., acetic acid or ammonium chloride).[6]

  • Heat the mixture to reflux and stir vigorously for several hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, hot filter the mixture through a pad of Celite to remove the iron salts.

  • Cool the filtrate and adjust the pH to precipitate the product.

  • Filter the product, wash with water, and dry under vacuum.

Method B: Catalytic Hydrogenation

  • Dissolve or suspend 5-nitro-6-methyl-1,3-dihydrobenzoimidazol-2-one in a suitable solvent (e.g., ethanol, methanol, or DMF).[2]

  • Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[5]

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Stir the mixture at the specified temperature until hydrogen uptake ceases.

  • Filter the catalyst from the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the product.

  • The product may be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction S1_Start 3,4-Diaminotoluene + Urea S1_Process Heating in o-Dichlorobenzene S1_Start->S1_Process S1_Product 5-methyl-1,3-dihydro- benzoimidazol-2-one S1_Process->S1_Product S1_Impurity Oligomeric Byproducts S1_Process->S1_Impurity S2_Start 5-methyl-1,3-dihydro- benzoimidazol-2-one S1_Product->S2_Start Intermediate S2_Process HNO3 / H2SO4 < 15°C S2_Start->S2_Process S2_Product 5-nitro-6-methyl-1,3-dihydro- benzoimidazol-2-one S2_Process->S2_Product S2_Impurity Isomeric & Di-nitrated Impurities S2_Process->S2_Impurity S3_Start 5-nitro-6-methyl-1,3-dihydro- benzoimidazol-2-one S2_Product->S3_Start Intermediate S3_Process Reduction (e.g., Fe/AcOH or H2/Pd-C) S3_Start->S3_Process S3_Product 5-Amino-6-methyl-1,3-dihydro- benzoimidazol-2-one S3_Process->S3_Product S3_Impurity Nitroso, Hydroxylamine, Azo/Azoxy Impurities S3_Process->S3_Impurity

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic cluster_analysis Analysis of Impurity cluster_action Corrective Action Impurity_Detected Impurity Detected (via TLC/HPLC) Step1_Impurity Step 1 Impurity? (e.g., Oligomers) Impurity_Detected->Step1_Impurity Step2_Impurity Step 2 Impurity? (e.g., Isomers, Di-nitro) Impurity_Detected->Step2_Impurity Step3_Impurity Step 3 Impurity? (e.g., Incomplete Reduction) Impurity_Detected->Step3_Impurity Action1 Optimize Condensation: - Adjust Temperature - Control Time Step1_Impurity->Action1 Action2 Optimize Nitration: - Strict Temp. Control - Slow Addition Step2_Impurity->Action2 Action3 Optimize Reduction: - Check Reducing Agent - Adjust Conditions Step3_Impurity->Action3

Caption: Troubleshooting logic for impurity identification and mitigation.

Caption: Simplified reaction pathway for nitro group reduction showing potential intermediates and byproducts.

References

Scale-up challenges for the synthesis of 5-Amino-6-methyl benzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-6-methyl benzimidazolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthetic process.

Troubleshooting Guides

This section addresses specific issues that may arise during each key stage of the synthesis. The overall synthetic pathway involves three main steps: condensation of 3,4-diaminotoluene with urea, nitration of the resulting 5-methyl benzimidazolone, and subsequent reduction to the final product.[1][2]

Step 1: Condensation Reaction (3,4-diaminotoluene + Urea → 5-methyl benzimidazolone)

Question 1: Why is the yield of 5-methyl benzimidazolone significantly lower on a larger scale compared to the lab-scale experiment?

Answer: Several factors can contribute to a drop in yield during scale-up of the condensation step.

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to achieve uniform heating. Localized overheating can lead to the formation of degradation byproducts, while insufficient heating can result in an incomplete reaction.

    • Solution: Employ a reactor with a jacketed heating system and ensure efficient agitation to maintain a consistent internal temperature throughout the reaction mass. Monitor the internal temperature closely, not just the jacket temperature. The optimal reaction temperature is typically between 130-185°C.[2]

  • Inadequate Mixing: As the reaction progresses, the product may precipitate, increasing the viscosity of the mixture. Inefficient stirring can lead to poor mass transfer, leaving reactants unconsumed.

    • Solution: Use an overhead stirrer with appropriate torque and impeller design (e.g., anchor or turbine) to ensure the mixture remains a homogenous slurry.

  • Reaction Time: The optimal reaction time may differ between scales.

    • Solution: Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion before significant byproduct formation occurs. Reaction times can range from 5.5 to 7.5 hours depending on the temperature.[3]

Question 2: What is causing the formation of dark-colored impurities in the 5-methyl benzimidazolone product?

Answer: The formation of colored impurities is often due to oxidative or thermal degradation of the starting material, 3,4-diaminotoluene, which is sensitive to air and heat.

  • Solution:

    • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before heating and maintain a positive pressure throughout the reaction to minimize oxidation.

    • Starting Material Quality: Ensure the 3,4-diaminotoluene used is of high purity and has been stored properly.

    • Temperature Control: Avoid exceeding the recommended temperature range (130-185°C).[2] Implement a controlled, gradual heating ramp (e.g., reaching the target temperature over 1 hour) to prevent initial thermal shock.[3]

Step 2: Nitration (5-methyl benzimidazolone → 5-nitro-6-methyl benzimidazolone)

Question 1: The nitration reaction is showing a dangerous exotherm upon scaling up. How can this be controlled?

Answer: Nitration is a highly exothermic reaction, and managing heat removal is critical for safety and to prevent runaway reactions, especially on a large scale.

  • Controlled Reagent Addition: Add the 5-methyl benzimidazolone to the nitric acid solution slowly and in portions, or as a solution, while vigorously stirring.[2] This allows the cooling system to dissipate the generated heat effectively.

  • Efficient Cooling: Use a reactor with a highly efficient cooling jacket and a reliable chilling system. Maintain a strict internal temperature range, typically between 25-30°C.[2]

  • Dilution: The reaction is performed under dilute nitric acid conditions, which helps to moderate the reaction rate and absorb heat.[2]

  • Monitoring: Continuously monitor the internal reaction temperature. An uncontrolled rise in temperature is a sign that the reaction rate is exceeding the cooling capacity, and addition should be stopped immediately.

Question 2: My final product contains significant amounts of isomeric impurities. How can I improve the regioselectivity of the nitration?

Answer: The formation of unwanted isomers is typically a result of poor temperature control.

  • Solution: The primary factor for controlling regioselectivity in this nitration is maintaining a low and stable reaction temperature. The recommended temperature is between 25-30°C.[2] Fluctuations above this range can lead to the formation of other nitro-isomers. Ensure your cooling system is robust enough to handle the heat generated during the addition phase.

Step 3: Reduction (5-nitro-6-methyl benzimidazolone → 5-Amino-6-methyl benzimidazolone)

Question 1: The reduction reaction is incomplete, leaving residual starting material. What are the likely causes?

Answer: Incomplete reduction via catalytic hydrogenation can be due to several issues related to the catalyst, hydrogen pressure, or solvent system.

  • Catalyst Activity:

    • Deactivation: The catalyst (e.g., Raney Nickel or Palladium on Carbon) may be deactivated.[2] Ensure fresh, active catalyst is used.

    • Loading: The catalyst-to-substrate ratio may be too low for the scale. While patents suggest specific amounts, optimization may be required.

  • Hydrogen Pressure: The hydrogen pressure might be insufficient. For larger scales, ensuring adequate hydrogen delivery and maintaining a constant pressure (e.g., 1.0-3.0 MPa) is crucial.[4]

  • Mass Transfer Limitation: In a three-phase system (solid catalyst, liquid solution, hydrogen gas), efficient mixing is vital to ensure hydrogen can reach the catalyst surface. Increase the agitation speed to improve gas-liquid dispersion.

  • Solvent System: The choice of solvent is important. A DMF-water system is often used for hydrogenation, while an ethanol-water system is common for iron powder reduction.[2] Ensure the solvent fully dissolves or effectively suspends the starting material.

Question 2: The iron powder reduction method is creating a large amount of iron sludge, making workup difficult and environmentally hazardous. Are there better alternatives for scale-up?

Answer: Yes, the issue of iron sludge is a significant drawback of the iron/acid reduction method.[5] Cleaner, more scalable alternatives are preferred in modern manufacturing.

  • Catalytic Hydrogenation: This is a common industrial method. Using catalysts like Raney Nickel or Pd/C with hydrogen gas is a much cleaner process.[2] The catalyst can be filtered and potentially recycled, and the primary byproduct is water.

  • Hydrazine Hydrate Reduction: Using hydrazine hydrate as the reducing agent is another alternative that avoids metallic waste streams.[6] This method can produce a high-quality product that may not require further purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the three-step synthesis of 5-Amino-6-methyl benzimidazolone? A1: Reported yields vary depending on the specific methods used for each step. However, a well-optimized process can achieve a high comprehensive yield. For instance, one process reports a cyclization yield of 98.5%, nitration yield of 98.3%, and hydrogenation reduction yield of 91.8%, resulting in a high overall yield.[2] Another process reports a comprehensive yield of 90%-92%.[4]

Q2: Are there any one-pot synthesis methods to improve efficiency? A2: Yes, to improve process efficiency and reduce handling of intermediates, one-pot or "one-pot" methods have been developed. Some procedures perform the initial condensation and the subsequent nitration reaction in the same solvent (e.g., chlorobenzene) without isolating the 5-methyl benzimidazolone intermediate.[6][7] This can save time, reduce solvent waste, and potentially increase overall throughput.

Q3: What are the most critical safety precautions to consider when scaling up this synthesis? A3: Safety is paramount. Key considerations include:

  • Nitration Exotherm: The nitration step is highly exothermic and requires robust temperature control to prevent a runaway reaction.

  • Catalytic Hydrogenation: Handling hydrogen gas requires specialized high-pressure reactors and adherence to strict safety protocols to manage flammability and high pressures. Raney Nickel catalyst can be pyrophoric (ignite spontaneously in air) and must be handled under a liquid.

  • Solvent Handling: Many solvents used (o-dichlorobenzene, DMF, methanol) have specific health and flammability risks.[2][3][4] Ensure proper ventilation, personal protective equipment (PPE), and grounding of equipment to prevent static discharge.

Q4: Which analytical techniques are recommended for monitoring reaction progress and ensuring product quality? A4: A combination of techniques is recommended:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately tracking the consumption of starting materials and the formation of products and byproducts. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.

  • Quality Control: Final product purity should be confirmed by HPLC. Structural confirmation is typically done using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

Table 1: Comparison of Reaction Conditions for Step 1 (Condensation)

Parameter Embodiment 1[3] Embodiment 2[3] Embodiment 3[3] Alternative[4]
Solvent o-dichlorobenzene o-dichlorobenzene o-dichlorobenzene Xylene Isomers
Temperature (°C) 143-147 182-185 130-134 120-140
Time (hours) 5.5 5.5 7.5 Not Specified
Purity (%) 99.3 98.5 98.3 Not Specified

| Yield (%) | 98.5 | 95.8 | 90.8 | Up to 99 |

Table 2: Comparison of Conditions for Step 3 (Reduction)

Parameter Method A: Iron Powder[2] Method B: Catalytic Hydrogenation[2][4] Method C: Hydrazine Hydrate[6]
Reducing Agent Iron Powder H₂ Gas Hydrazine Hydrate
Catalyst None Raney Nickel or Pd/C Not Specified
Solvent System Ethanol-Water DMF-Water or Methanol Not Specified
Pressure Atmospheric 1.0 - 3.0 MPa Atmospheric
Yield (%) 89.2 91.8 - 93.5 Not Specified
Key Advantage Low-cost reagent High yield, clean process Avoids metallic waste

| Key Disadvantage | Generates iron sludge | Requires pressure equipment | Hydrazine is toxic |

Experimental Protocols

Protocol 1: Synthesis of 5-methyl benzimidazolone (Step 1) This protocol is adapted from patent literature.[2]

  • Charge a suitable reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and heating system with 1400g of o-dichlorobenzene.

  • Begin stirring and add 244g (2.0 mol) of 3,4-diaminotoluene and 123g (2.05 mol) of urea.

  • Heat the system slowly over 1.0 hour to a target temperature of 143°C.

  • Maintain the reaction temperature between 143-147°C for 5.5 hours, monitoring for completion.

  • After the reaction is complete, stop heating and allow the mixture to cool naturally while stirring.

  • Once the temperature is below 100°C, use a water bath to cool the system to below 30°C.

  • Filter the resulting solid, wash with water, and dry to obtain 5-methyl benzimidazolone. (Expected yield: ~293g, 98.5%).[2]

Protocol 2: Synthesis of 5-nitro-6-methyl benzimidazolone (Step 2) This protocol is adapted from patent literature.[2]

  • Charge a clean reactor equipped with a stirrer, thermometer, addition funnel, and cooling bath with 814g of 30% nitric acid.

  • Start stirring and cool the system to 25°C using the cooling bath.

  • Over a period of 2.0 hours, add 103.6g (0.70 mol) of 5-methyl benzimidazolone in portions, ensuring the temperature does not exceed the set point.

  • After the addition is complete, continue stirring at 25°C for an additional 2.0 hours.

  • Filter the reaction mixture, wash the solid with water until the filtrate is neutral, and then dry to obtain 5-nitro-6-methyl benzimidazolone.

Protocol 3: Synthesis of 5-Amino-6-methyl benzimidazolone (Step 3, Catalytic Hydrogenation) This protocol is adapted from patent literature.[4]

  • Charge a high-pressure autoclave with 5-nitro-6-methyl benzimidazolone, 4000 L of methanol (adjust volume for scale), and 20 KG of Nickel catalyst (adjust for scale).

  • Seal the reactor and purge with nitrogen 5 times to remove oxygen.

  • Heat the mixture to 60-80°C and then introduce hydrogen gas.

  • Maintain the hydrogen pressure between 1.0-3.0 MPa and monitor the reaction for completion (approx. 2 hours).

  • Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to recover the catalyst.

  • Distill the filtrate to recover the methanol.

  • The concentrated residue is cooled, and the product is precipitated in water.

  • Filter, wash, and dry the solid to obtain the final product, 5-Amino-6-methyl benzimidazolone. (Expected yield: ~93.5%).[4]

Visualizations

G cluster_0 Step 1: Condensation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 3,4-Diaminotoluene + Urea B 5-Methyl Benzimidazolone A->B Heat (130-185°C) Solvent C 5-Nitro-6-methyl Benzimidazolone B->C Dilute HNO₃ (25-30°C) D 5-Amino-6-methyl Benzimidazolone C->D H₂ / Catalyst or Fe / Acid

Caption: Overall synthetic workflow for 5-Amino-6-methyl benzimidazolone.

G Start Low Yield or Purity in Nitration Step Temp Was Temperature Maintained between 25-30°C? Start->Temp Addition Was Reagent Addition Slow and Controlled? Temp->Addition Yes FixTemp Improve Cooling Efficiency & Calibrate Thermometer Temp->FixTemp No Purity Was Starting Material (5-methyl benzimidazolone) of High Purity? Addition->Purity Yes FixAddition Reduce Addition Rate & Improve Agitation Addition->FixAddition No FixPurity Recrystallize or Repurchase Starting Material Purity->FixPurity No Success Problem Resolved Purity->Success Yes FixTemp->Temp FixAddition->Addition FixPurity->Purity G Start Incomplete Reduction (Catalytic Hydrogenation) Catalyst Is Catalyst Fresh & at Correct Loading? Start->Catalyst Pressure Is H₂ Pressure Adequate and Stable? Catalyst->Pressure Yes FixCatalyst Use Fresh Catalyst & Verify Loading Catalyst->FixCatalyst No Mixing Is Agitation Sufficient for Gas Dispersion? Pressure->Mixing Yes FixPressure Check for Leaks & Increase Pressure Pressure->FixPressure No FixMixing Increase Stirring Speed Mixing->FixMixing No Success Problem Resolved Mixing->Success Yes FixCatalyst->Catalyst FixPressure->Pressure FixMixing->Mixing

References

Enhancing the stability of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the storage stability of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, the solid compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] The container should be tightly sealed and kept in a dry, well-ventilated area to prevent degradation.[2][3]

Q2: How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment.[4] If a stock solution is necessary, use a polar aprotic solvent like anhydrous DMSO or DMF.[4] To minimize hydrolysis, ensure the solvent is anhydrous and store the stock solution in a desiccated container.[4] For long-term storage, keep solutions at -20°C or -80°C and protect them from light.[4][5]

Q3: Is this compound sensitive to light?

Yes, benzimidazole derivatives are generally known to be photosensitive.[4][6][7] Exposure to UV or ambient light can lead to photodegradation.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping the containers in aluminum foil.[4]

Q4: How does pH affect the stability of this compound in solution?

The stability of benzimidazole derivatives can be pH-dependent.[4] While specific data for this compound is limited, related structures are susceptible to hydrolysis, particularly under basic conditions.[4] It is advisable to maintain solutions at a neutral or slightly acidic pH, if compatible with your experimental design.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results between batches. Degradation of the compound due to improper storage.Verify that the solid compound is stored at 2-8°C under an inert atmosphere. Prepare fresh solutions for each experiment.
Discoloration or precipitation in the stock solution. Absorption of atmospheric water leading to hydrolysis or photodegradation.Use anhydrous solvents for stock solutions. Store solutions in small, single-use aliquots in desiccated, light-protected containers at -20°C or -80°C.
Appearance of new peaks in HPLC analysis over time. Chemical degradation of the compound.Confirm storage conditions are optimal (low temperature, protection from light and moisture). Perform a forced degradation study to identify potential degradation products.
Loss of potency in biological assays. Instability of the compound under assay conditions (e.g., pH, temperature, aqueous buffer).Evaluate the stability of the compound under your specific experimental conditions by running time-course controls. Consider adjusting the pH or using antioxidants if oxidative degradation is suspected.[4]

Stability Profile Summary

The following table summarizes the known stability characteristics of benzimidazole derivatives, which are likely applicable to this compound.

Condition Solid State Stability Solution Stability Recommendations
Temperature Stable at 2-8°C. Some derivatives are stable up to 50°C.[6][7]Store at -20°C or -80°C for long-term stability.[4][5]Avoid repeated freeze-thaw cycles.
Light Photosensitive.Highly photosensitive.[4][6][7]Protect from UV and ambient light at all times. Use amber vials or foil wrapping.[4]
pH Not extensively studied.Potentially unstable at basic pH due to hydrolysis.[4]Maintain neutral to slightly acidic pH in solutions.
Humidity/Moisture Hygroscopic nature not specified, but moisture should be avoided.Water can promote hydrolysis, especially in solvents like DMSO.[4]Store solid in a desiccator. Use anhydrous solvents for solutions.
Oxygen Potential for oxidation of the amino group.Susceptible to oxidation.Store under an inert atmosphere (e.g., Nitrogen, Argon).[1] Consider de-gassing solvents.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to monitor the stability of this compound.

Objective: To quantify the parent compound and detect the formation of degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., anhydrous DMSO) at a known concentration. Serially dilute to create calibration standards.

  • Sample Preparation:

    • Solid State: Store the solid compound under the desired conditions (e.g., 40°C/75% RH). At each time point, accurately weigh a portion of the solid, dissolve it in the solvent, and dilute to a known concentration.

    • Solution State: Prepare solutions of the compound in the desired solvent and store under various conditions (e.g., different temperatures, light exposures). At each time point, take an aliquot for analysis.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan (e.g., 280 nm)

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and samples. Quantify the peak area of the parent compound and any new peaks that appear over time. The percentage of the remaining parent compound indicates its stability.

Visualizations

degradation_pathway compound 5-Amino-6-methyl-1,3- dihydrobenzoimidazol-2-one oxidized Oxidized Products (e.g., quinone-imine) compound->oxidized Oxygen hydrolyzed Ring-Opened Products compound->hydrolyzed Water (especially at basic pH) photodegraded Dimers or Cleavage Products compound->photodegraded UV/Ambient Light troubleshooting_workflow start Inconsistent Results Observed check_solid Verify Solid Storage: - 2-8°C? - Inert Atmosphere? - Tightly Sealed? start->check_solid check_solution Review Solution Handling: - Freshly Prepared? - Anhydrous Solvent? - Light Protected? start->check_solution improper_solid Correct Solid Storage check_solid->improper_solid No run_hplc Run HPLC Stability Check check_solid->run_hplc Yes improper_solution Refine Solution Protocol check_solution->improper_solution No check_solution->run_hplc Yes improper_solid->run_hplc improper_solution->run_hplc degraded Degradation Confirmed run_hplc->degraded Degradation Products Found stable Compound is Stable run_hplc->stable No Degradation end Resolution degraded->end investigate_assay Investigate Assay Conditions (pH, buffer, temp) stable->investigate_assay investigate_assay->end

References

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed spectral analysis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Due to the limited availability of direct experimental NMR data for this specific compound in public literature, this document provides a robust, predicted ¹H and ¹³C NMR spectral analysis. These predictions are founded on established principles of nuclear magnetic resonance spectroscopy and are supported by a comparative analysis with experimental data from structurally analogous compounds.

Molecular Structure and Atom Numbering

To facilitate a clear understanding of the spectral assignments, the chemical structure of this compound is presented below with standardized atom numbering. This numbering scheme will be used consistently throughout the analysis.

Figure 1: Chemical structure of this compound with atom numbering for NMR signal assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic ring and typical chemical shifts for the functional groups present. The electron-donating amino (-NH₂) and methyl (-CH₃) groups are expected to shield the aromatic protons, shifting them upfield relative to benzene (7.3 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Characteristics

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H4 6.5 - 6.7 Singlet (s) 1H Located ortho to the strongly electron-donating -NH₂ group, resulting in significant shielding (upfield shift). Appears as a singlet due to the absence of adjacent protons.
H7 6.8 - 7.0 Singlet (s) 1H Shielded by the weakly electron-donating -CH₃ group at the ortho position. Expected to be downfield relative to H4. Appears as a singlet.
-CH₃ 2.0 - 2.3 Singlet (s) 3H A typical chemical shift for a methyl group attached to an aromatic ring.
-NH₂ 3.5 - 5.0 Broad Singlet (br s) 2H The chemical shift for amine protons is variable and concentration/solvent dependent. The signal is often broad due to quadrupole broadening and chemical exchange.

| N1-H, N3-H | 10.0 - 11.0 | Broad Singlet (br s) | 2H | These amide-like protons of the benzimidazolone ring are deshielded by the adjacent carbonyl group and are expected to appear significantly downfield. Their signal is typically broad. |

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the carbonyl carbon (C2) is expected to be the most downfield signal. The aromatic carbons are influenced by the electronic effects of the substituents, with the amino group causing significant shielding.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C2 155 - 158 Carbonyl carbon in a urea/amide functional group, highly deshielded.
C3a, C7a 128 - 132 Quaternary carbons at the ring junction. Their exact shifts are influenced by fusion to both rings and proximity to nitrogen atoms.
C4 108 - 112 Aromatic CH carbon, shielded by the ortho -NH₂ group.
C5 135 - 140 Quaternary carbon attached to the strongly electron-donating -NH₂ group.
C6 125 - 130 Quaternary carbon attached to the weakly electron-donating -CH₃ group.
C7 112 - 116 Aromatic CH carbon, shielded by the ortho -CH₃ group.

| -CH₃ | 18 - 22 | Methyl carbon, expected to be the most upfield signal. |

Comparative Analysis with Structurally Related Compounds

To validate the predicted chemical shifts, the following table compares them with experimental data for similar benzimidazole derivatives. This comparison helps to establish a reliable range for the expected signals of the target molecule.

Table 3: Comparison of Predicted ¹³C NMR Shifts with Experimental Data of Similar Compounds

Carbon Position Predicted Shift (Target Compound) (ppm) 5-Methyl-1H-benzo[d]imidazole (DMSO-d₆)[1] Benzimidazole (DMSO-d₆)[2] Rationale for Predicted Shift
Aromatic CH C4: 108-112 C4: 114.83, C7: 123.08 C4/7: 115.3 The strong shielding from the ortho -NH₂ group on C4 predicts a more upfield shift compared to the reference compounds.
C7: 112-116 C5/6: 121.7 The shielding from the ortho -CH₃ group on C7 results in an upfield shift.
Quaternary Aromatic C C5: 135-140 C5: 130.75 C3a/7a: 138.0 The C-NH₂ bond significantly influences this carbon's environment, leading to a downfield shift compared to unsubstituted carbons.
C6: 125-130 The C-CH₃ bond causes a smaller, but still noticeable, effect on the chemical shift.
C3a/C7a: 128-132 C3a/7a: ~135-141 (inferred) C3a/7a: 138.0 The overall substitution pattern is expected to slightly shield these bridgehead carbons relative to unsubstituted benzimidazole.

| Heterocyclic C | C2: 155-158 | C2: 141.49 | C2: 141.9 | The presence of the carbonyl group at C2 in the target compound causes a significant downfield shift of ~15-20 ppm compared to the C2 in benzimidazoles. |

Note: Direct experimental data for 5-aminobenzimidazolone was not available for a more direct comparison.

Experimental Protocols

The following provides a detailed, generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for benzimidazolone derivatives, suitable for researchers aiming to perform their own analysis.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as the solvent. Benzimidazolones often have limited solubility in other common NMR solvents like chloroform-d (CDCl₃), and DMSO-d₆ is excellent for observing exchangeable protons (N-H, -NH₂).

  • Concentration: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. If particulates remain, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ = 0.00 ppm). If not present, it can be added, though referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is also a standard practice.[3]

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 16 to 64 scans, depending on sample concentration.

  • Spectral Width: -2 to 14 ppm.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400+ MHz ¹H spectrometer).

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Spectral Width: 0 to 180 ppm.

This predictive guide serves as a valuable resource for the preliminary identification and structural confirmation of this compound, guiding further experimental work and spectral interpretation in drug discovery and development.

References

A Head-to-Head Battle for Amine Synthesis: Iron Powder Reduction vs. Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. For researchers and professionals in drug development, selecting the most efficient and robust synthetic route is paramount. This guide provides an in-depth, objective comparison of two stalwart methods: the classic iron powder reduction (Béchamp reduction) and the versatile catalytic hydrogenation, supported by experimental data to inform your synthetic strategy.

At a Glance: Key Differences

FeatureIron Powder Reduction (Béchamp Reduction)Catalytic Hydrogenation
Reagents Iron powder, acid (e.g., HCl, acetic acid)H₂ gas or a hydrogen transfer agent, metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)
Typical Yields Generally high to excellent.Good to excellent, highly dependent on catalyst and substrate.
Functional Group Tolerance Excellent for many acid-stable groups.Can be less selective; may reduce other functional groups like alkenes or nitriles.
Reaction Conditions Typically requires acidic conditions and heating.Often proceeds under milder conditions (room temperature and moderate pressure).
Workup Involves neutralization and filtration of iron sludge, which can be cumbersome.Simple filtration to remove the heterogeneous catalyst.
Cost Reagents are generally inexpensive and readily available.[1]Precious metal catalysts can be a significant cost factor.
Environmental Impact Generates a significant amount of iron oxide waste.[2]Considered "greener" as water is the primary byproduct.
Safety Considerations Use of corrosive acids.Handling of flammable hydrogen gas and potentially pyrophoric catalysts.

Delving Deeper: A Head-to-Head Comparison

Iron Powder Reduction (Béchamp Reduction)

First described by Antoine Béchamp in 1854, this method has been a workhorse in organic synthesis for over a century.[3] It involves the use of a metal, typically iron, in the presence of an acid to reduce the nitro group. The reaction is known for its high yields and excellent tolerance for a variety of functional groups that might be sensitive to other reduction methods.

However, the Béchamp reduction is not without its drawbacks. The reaction often requires stoichiometric or even excess amounts of iron, leading to the formation of large quantities of iron oxide sludge as a byproduct.[2] The workup procedure to remove this sludge can be tedious and presents a significant waste disposal challenge, particularly on an industrial scale.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely utilized and often preferred method for the reduction of nitroarenes due to its clean nature and high efficiency. This technique typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and molecular hydrogen (H₂) or a hydrogen transfer reagent. The primary byproduct of this reaction is water, making it an environmentally benign option.

The chemoselectivity of catalytic hydrogenation can be both a strength and a weakness. With careful catalyst selection, it's possible to achieve selective reduction of the nitro group in the presence of other functionalities. However, common catalysts like Pd/C can also reduce other unsaturated groups, such as alkenes and alkynes, which can be a limitation depending on the substrate.[4][5] The cost of precious metal catalysts and the safety precautions required for handling hydrogen gas are also important considerations.[6]

Quantitative Data Summary

The following table summarizes the synthesis yields for the reduction of various substituted nitroarenes to their corresponding anilines using both iron powder reduction and catalytic hydrogenation.

SubstrateMethodCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
NitrobenzeneIron PowderFe, NH₄ClWater1005>99[7]
NitrobenzeneCatalyticPd/CMethanol251>99[8]
4-NitrotolueneIron PowderFe, "activated water"Water5029>99[7]
4-NitrotolueneCatalyticPd/CEthanol25298[8]
4-NitroanisoleIron PowderFe, NH₄ClEthanol/WaterReflux295[7]
4-NitroanisoleCatalyticPd/CMethanol251.599[8]
4-NitrochlorobenzeneIron PowderFe, NH₄ClWater1004>99[7]
4-NitrochlorobenzeneCatalyticPd/CEthanol25397[8]
4-NitroacetophenoneIron PowderFe, HClEthanolReflux185-90[3]
4-NitroacetophenoneCatalyticPd/CMethanol25496[8]

Experimental Protocols

General Procedure for Iron Powder Reduction (Béchamp Reduction)

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene (1 equivalent) and iron powder (3-5 equivalents).

  • Solvent and Acid Addition: Add a suitable solvent, such as ethanol, water, or a mixture of the two. Slowly add an acid, such as concentrated hydrochloric acid or glacial acetic acid, to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.

General Procedure for Catalytic Hydrogenation using Pd/C

This protocol is a general representation and requires appropriate safety measures for handling hydrogen gas.

  • Reaction Setup: To a hydrogenation flask or a suitable pressure reactor, add the nitroarene (1 equivalent) and a catalytic amount of Pd/C (typically 5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Inerting the System: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel (typically via a balloon or from a cylinder) to the desired pressure (atmospheric to several atmospheres).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (often room temperature) and monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.

  • Workup: Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizing the Pathways

To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

G cluster_0 Iron Powder Reduction (Béchamp) cluster_1 Catalytic Hydrogenation ArNO2 Ar-NO₂ ArNO Ar-NO ArNO2->ArNO Fe, H⁺ ArNHOH Ar-NHOH ArNO->ArNHOH Fe, H⁺ ArNH2 Ar-NH₂ ArNHOH->ArNH2 Fe, H⁺ ArNO2_H Ar-NO₂ ArNO_H Ar-NO ArNO2_H->ArNO_H H₂, Pd/C ArNHOH_H Ar-NHOH ArNO_H->ArNHOH_H H₂, Pd/C ArNH2_H Ar-NH₂ ArNHOH_H->ArNH2_H H₂, Pd/C

Figure 1. Simplified reaction mechanisms for the reduction of nitroarenes.

G cluster_fe Iron Powder Reduction Workflow cluster_h2 Catalytic Hydrogenation Workflow Fe_Start Combine Nitroarene, Fe Powder, Solvent, Acid Fe_React Heat to Reflux Fe_Start->Fe_React Fe_Filter Cool and Filter (remove Fe/salts) Fe_React->Fe_Filter Fe_Neutralize Neutralize Filtrate Fe_Filter->Fe_Neutralize Fe_Extract Extract with Organic Solvent Fe_Neutralize->Fe_Extract Fe_Purify Dry and Concentrate Fe_Extract->Fe_Purify Fe_Product Purified Amine Fe_Purify->Fe_Product H2_Start Combine Nitroarene, Pd/C, Solvent H2_Inert Purge with Inert Gas H2_Start->H2_Inert H2_React Introduce H₂ and Stir H2_Inert->H2_React H2_Filter Purge with Inert Gas and Filter (remove Pd/C) H2_React->H2_Filter H2_Purify Concentrate Filtrate H2_Filter->H2_Purify H2_Product Purified Amine H2_Purify->H2_Product

Figure 2. Comparative experimental workflows.

Conclusion: Making the Right Choice

The choice between iron powder reduction and catalytic hydrogenation is a nuanced one, heavily dependent on the specific requirements of the synthesis.

Iron powder reduction remains a highly relevant and valuable method, particularly when cost is a major driver and the substrate possesses functional groups that are intolerant to catalytic hydrogenation. Its operational simplicity and high yields make it an attractive option for many applications.

Catalytic hydrogenation , on the other hand, offers a cleaner, more environmentally friendly alternative with a simpler workup. When functional group compatibility is not a concern, it is often the method of choice, especially in settings where waste reduction and process efficiency are critical.

Ultimately, a thorough evaluation of the substrate's properties, the desired scale of the reaction, cost considerations, and the available laboratory infrastructure will guide the discerning researcher to the optimal method for their amine synthesis.

References

Comparative Analysis of the Biological Activity of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activity of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one and its analogs, with a focus on their potential as anticancer agents. The information presented is compiled from recent studies and includes quantitative biological data, detailed experimental protocols, and visualizations of relevant scientific workflows.

Comparative Analysis of Antiproliferative Activity

Recent research has highlighted the potential of substituted benzimidazolone derivatives as potent antiproliferative agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.

While specific comparative data for this compound is limited in publicly available literature, studies on closely related analogs provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. The following table summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against different cancer cell lines.

Compound IDCore ScaffoldR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
1 2-Methyl-1H-benzo[d]imidazole1-Aryl-A549 (Lung Carcinoma)111.70[1]
DLD-1 (Colorectal Adenocarcinoma)185.30[1]
2 2-Methyl-1H-benzo[d]imidazole1-Aryl-A549 (Lung Carcinoma)176.80[1]
3 Benzimidazole--A549 (Non-Small Cell Lung Cancer)7.3 ± 1.0[2]
MCF-7 (Breast Cancer)6.1 ± 0.6[2]
MKN-45 (Stomach Cancer)13.4 ± 0.5[2]
4f N-(Benzimidazol-2-yl-methyl) benzamide--A549 (Lung Cancer)Active (IC50 not specified)[3]
40 N-Substituted Benzimidazole Schiff BasePhenyl4-N,N-diethylamino-2-hydroxyCapan-1 (Pancreatic Cancer)1.1–4.4[4]
DND-41 (Leukemia)1.1–4.4[4]
HL-60 (Leukemia)1.1–4.4[4]
Z-138 (Lymphoma)1.1–4.4[4]

Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and further investigation of the antiproliferative properties of benzimidazole derivatives, detailed protocols for key experimental assays are provided below.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[5]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 18.75, 37.5, 75, 150, and 300 µM) and a positive control (e.g., cisplatin) for a specified duration (e.g., 48 hours).[1]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR

Caption: EGFR signaling pathway and potential inhibition by benzimidazole derivatives.

Experimental Workflow

The process of identifying and characterizing the biological activity of novel benzimidazole derivatives typically follows a structured workflow, from synthesis to in-depth biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Benzimidazole Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Target_ID Target Identification (e.g., Kinase Assays) SAR->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis In_Vivo In Vivo Efficacy (Animal Models) Pathway_Analysis->In_Vivo

Caption: General experimental workflow for the evaluation of benzimidazole analogs.

References

A Comparative Guide to Purity Analysis of 5-Amino-6-methyl benzimidazolone: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 5-Amino-6-methyl benzimidazolone is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for purity assessment. This guide provides an objective comparison of these methods for the analysis of 5-Amino-6-methyl benzimidazolone, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of 5-Amino-6-methyl benzimidazolone. A reverse-phase method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar.

Experimental Protocol: HPLC

A stability-indicating HPLC method can be developed to separate 5-Amino-6-methyl benzimidazolone from its potential impurities and degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of 5-Amino-6-methyl benzimidazolone in 10 mL of methanol.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow for 5-Amino-6-methyl benzimidazolone.

Gas Chromatography (GC) Analysis

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the low volatility and polar nature of 5-Amino-6-methyl benzimidazolone, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens, such as amines and amides.[1]

Experimental Protocol: GC

1. Derivatization:

  • To 1 mg of 5-Amino-6-methyl benzimidazolone in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280°C
Oven Program Start at 150°C, hold for 2 minRamp to 280°C at 10°C/minHold at 280°C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Injection Volume 1 µL (split mode 20:1)

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample derivatize Add BSTFA + TMCS Heat at 70°C start->derivatize cool Cool to RT derivatize->cool inject Inject Derivatized Sample cool->inject separate Chromatographic Separation (DB-5ms Column) inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate

GC Analysis Workflow for 5-Amino-6-methyl benzimidazolone.

Comparison of HPLC and GC for Purity Analysis

The choice between HPLC and GC for the purity analysis of 5-Amino-6-methyl benzimidazolone depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.

FeatureHPLCGC
Applicability Direct analysis of the non-volatile compound.Requires derivatization to increase volatility.
Sample Preparation Simple dissolution.More complex due to the derivatization step.
Potential for Artifacts Low.Derivatization can introduce artifacts or incomplete reactions.
Separation of Impurities Excellent for a wide range of polar and non-polar impurities.Good for volatile impurities; non-volatile impurities will not be observed.
Robustness Generally high, with well-established methods for benzimidazoles.[2][3]Can be less robust due to the sensitivity of derivatization reagents to moisture.[1]
Detection UV detection is specific and sensitive for chromophoric compounds.FID is a universal detector for organic compounds but may be less sensitive for this specific analyte than UV.
Analysis Time Typically longer run times for gradient elution.Can have faster run times, but sample preparation adds to the overall time.

Conclusion

For the routine purity analysis of 5-Amino-6-methyl benzimidazolone, HPLC is generally the more suitable and direct method . It avoids the complexities and potential pitfalls of derivatization required for GC analysis. HPLC is also adept at separating a wider range of potential impurities, including those that are non-volatile.

GC analysis can serve as a valuable orthogonal technique . It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. When coupled with a mass spectrometer (GC-MS), it can provide structural information about unknown impurities.

Ultimately, the combination of both HPLC and GC can provide a comprehensive purity profile of 5-Amino-6-methyl benzimidazolone, ensuring the quality and consistency of this important chemical intermediate.

References

Validating the Structure of Synthesized 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, a crucial intermediate in pharmaceutical development. Through a detailed comparison with structurally similar alternatives, this document outlines the key spectroscopic techniques and expected data points necessary for unambiguous structural confirmation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for more complex drug candidates. Accurate structural verification is a critical first step in the drug discovery pipeline, ensuring the integrity of subsequent biological and pharmacological studies. This guide details the standard analytical methodologies for structural elucidation and presents a comparative analysis with its close structural isomers, 5-amino-1,3-dihydro-2H-benzimidazol-2-one and 6-amino-1,3-dihydro-2H-benzimidazol-2-one, to highlight the distinguishing spectroscopic features.

Structural Validation Workflow

The validation of the synthesized compound follows a logical progression of spectroscopic analyses. Each technique provides unique insights into the molecular architecture, and together they form a robust confirmation of the target structure.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Pure Sample IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Validation Structure Confirmed MS->Validation Data Interpretation & Comparison IR->Validation Data Interpretation & Comparison NMR->Validation Data Interpretation & Comparison

Caption: Experimental workflow for the synthesis, purification, and structural validation of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and hypothetical spectroscopic data for this compound and its structural isomers. This data is compiled from typical values for the functional groups present and predicted shifts based on substitution patterns.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for successful synthesis.

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
This compoundC₈H₉N₃O164.0818
5-Amino-1,3-dihydro-2H-benzimidazol-2-oneC₇H₇N₃O150.0662
6-Amino-1,3-dihydro-2H-benzimidazol-2-oneC₇H₇N₃O150.0662
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupThis compound (Expected Wavenumber, cm⁻¹)5-Amino-1,3-dihydro-2H-benzimidazol-2-one & 6-Amino Isomer (Expected Wavenumber, cm⁻¹)
N-H Stretch (Amine)3400-3200 (two bands)3400-3200 (two bands)
N-H Stretch (Amide)~3100~3100
C=O Stretch (Urea)~1690~1690
C=C Stretch (Aromatic)1620-14501620-1450
C-N Stretch1350-12501350-1250
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Proton AssignmentThis compound (Predicted δ, ppm)5-Amino-1,3-dihydro-2H-benzimidazol-2-one (Predicted δ, ppm)6-Amino-1,3-dihydro-2H-benzimidazol-2-one (Predicted δ, ppm)
Aromatic H (Position 4)~6.8 (s)~6.6 (d)~6.9 (d)
Aromatic H (Position 7)~6.5 (s)~6.5 (dd)~6.4 (dd)
Aromatic H (Position 6)-~6.9 (d)-
Aromatic H (Position 5)--~6.3 (d)
-NH₂~4.5 (br s, 2H)~4.3 (br s, 2H)~4.4 (br s, 2H)
-CH₃~2.1 (s, 3H)--
-NH (Amide)~10.5 (br s, 2H)~10.4 (br s, 2H)~10.4 (br s, 2H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Carbon AssignmentThis compound (Predicted δ, ppm)5-Amino-1,3-dihydro-2H-benzimidazol-2-one (Predicted δ, ppm)6-Amino-1,3-dihydro-2H-benzimidazol-2-one (Predicted δ, ppm)
C=O (Urea)~158~158~158
Aromatic C-NH₂~135~138~140
Aromatic C-CH₃~128--
Aromatic C-H~115, ~110~118, ~112, ~105~116, ~110, ~102
Aromatic Quaternary C~130, ~125~132, ~128~133, ~127
-CH₃~16--

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (MS)
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: NMR Spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, due to the presence of exchangeable protons. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition for ¹H NMR: A standard one-dimensional proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR: A standard one-dimensional carbon spectrum is acquired using proton decoupling.

Conclusion

The structural validation of synthesized this compound relies on a multi-technique spectroscopic approach. By comparing the experimental data obtained from Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR with the expected values and those of its close structural isomers, researchers can confidently confirm the identity and purity of their compound. This rigorous validation is paramount for the advancement of drug discovery and development projects that utilize this important chemical intermediate.

Comparative study of different synthetic routes to 5-Amino-6-methyl benzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Amino-6-methylbenzimidazolone is a valuable intermediate in the synthesis of various organic pigments, dyes, and pharmaceuticals.[1][2] This guide provides a comparative study of different synthetic routes to this compound, focusing on a prevalent three-step method. The data presented is compiled from various patented methods, offering insights into optimizing reaction conditions for improved yield and purity.

Overview of the Primary Synthetic Route

The most commonly described synthesis of 5-Amino-6-methylbenzimidazolone involves a three-step process starting from 3,4-diaminotoluene and urea.[1][2][3] The general scheme is as follows:

  • Condensation and Cyclization: 3,4-diaminotoluene is reacted with urea to form the intermediate 5-methylbenzimidazolone.

  • Nitration: The 5-methylbenzimidazolone undergoes nitration to yield 5-nitro-6-methylbenzimidazolone.

  • Reduction: The final step involves the reduction of the nitro group to an amine, affording the target compound, 5-Amino-6-methylbenzimidazolone.

The following sections provide a detailed comparison of the different methodologies and reaction conditions reported for each step.

Comparative Data of Synthetic Steps

The efficiency of the overall synthesis is highly dependent on the conditions employed in each of the three key steps. The following table summarizes the quantitative data from different reported methods.

Step Method/Conditions Solvent Temperature (°C) Time (h) Catalyst Yield (%) Purity (%) Reference
1. Condensation Method Ao-dichlorobenzene182-1855.5---[4]
Method Bo-dichlorobenzene143-1475.5-98.599.3[4]
Method Co-dichlorobenzene130-1347.5-90.898.3[4]
Method DXylene Isomers120-140--up to 99-[3]
2. Nitration Method EDilute Nitric Acid25-30--98.399.4[1]
Method FAcetic Acid/Chlorobenzene40-80----[3]
Method G----98.299.2[4]
Method H----97.899.3[4]
3. Reduction Iron Powder ReductionEthanol-Water--Iron Powder89.2-[1]
Catalytic HydrogenationDMF-Water--Raney Ni or Pd/C91.8-[1]
Hydrazine Hydrate Reduction---Hydrazine Hydrate-Good[5]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative data table.

Step 1: Synthesis of 5-methylbenzimidazolone (Method B)[4]
  • In a 2000 ml four-neck flask equipped with a stirrer, reflux condenser, and thermometer, add 1400 g of o-dichlorobenzene.

  • Begin stirring and add 244 g (2.0 mol) of 3,4-diaminotoluene and 123 g (2.05 mol) of urea.

  • Heat the mixture, raising the temperature to 143°C over 1 hour.

  • Maintain the reaction temperature between 143-147°C for 5.5 hours.

  • After the reaction is complete, allow the mixture to cool naturally.

  • Once the temperature is below 100°C, use a water bath to cool it further to below 30°C.

  • Filter the resulting solid, wash with water, and dry to obtain 5-methylbenzimidazolone.

Step 2: Synthesis of 5-nitro-6-methylbenzimidazolone (Method E)[1]
  • The 5-methylbenzimidazolone obtained from the previous step is subjected to nitration.

  • The reaction is carried out using dilute nitric acid.

  • The reaction temperature is maintained at 25-30°C.

  • Following the completion of the reaction, the product, 5-nitro-6-methylbenzimidazolone, is isolated.

Step 3: Synthesis of 5-Amino-6-methylbenzimidazolone
  • The 5-nitro-6-methylbenzimidazolone is dissolved in an ethanol-water solvent system.

  • Iron powder is added as the reducing agent.

  • The reaction mixture is processed to isolate the final product, 5-Amino-6-methylbenzimidazolone.

  • The 5-nitro-6-methylbenzimidazolone is dissolved in a DMF-water solvent system.

  • A catalyst, either Raney Nickel or Palladium on carbon (Pd/C), is added.

  • The reaction is carried out under a hydrogen atmosphere until the reduction is complete.

  • The catalyst is filtered off, and the product is isolated from the filtrate.

Synthesis Workflow

The following diagram illustrates the logical flow of the three-step synthesis of 5-Amino-6-methylbenzimidazolone, highlighting the key reactants and intermediates.

SynthesisWorkflow Reactants 3,4-diaminotoluene + Urea Step1 Step 1: Condensation Reactants->Step1 Intermediate1 5-methylbenzimidazolone Step1->Intermediate1 Step2 Step 2: Nitration (Dilute HNO3) Intermediate1->Step2 Intermediate2 5-nitro-6-methylbenzimidazolone Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Product 5-Amino-6-methylbenzimidazolone Step3->Product

Caption: Three-step synthesis of 5-Amino-6-methylbenzimidazolone.

Comparative Discussion

The choice of synthetic route and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of producing 5-Amino-6-methylbenzimidazolone.

  • Condensation Step: The reaction temperature in the condensation step is a critical parameter. While higher temperatures (182-185°C) are reported, a slightly lower range of 143-147°C appears to provide a high yield (98.5%) and purity (99.3%).[4] The use of xylene isomers as a solvent also shows promising results with yields up to 99%.[3]

  • Nitration Step: The nitration of 5-methylbenzimidazolone is consistently reported to proceed with high yields, typically above 97%.[1][4] The use of dilute nitric acid at a controlled temperature of 25-30°C is an effective method.[1]

  • Reduction Step: The final reduction step offers several alternatives. Catalytic hydrogenation using Raney Nickel or Pd/C provides a slightly higher yield (91.8%) compared to iron powder reduction (89.2%).[1] The choice between these methods may also depend on factors such as cost, catalyst availability, and ease of product purification. A more environmentally friendly approach using hydrazine hydrate has also been reported, yielding a product of good quality.[5]

References

Efficacy of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one derivatives as enzyme inhibitors. While direct quantitative data for this specific scaffold is emerging, this document leverages available information on structurally related benzimidazolone and benzimidazole derivatives to highlight their potential as valuable starting points for the development of novel therapeutic agents. The focus of this guide is on their potential as kinase inhibitors, a class of enzymes frequently targeted in drug discovery.

Introduction to Benzimidazolone Scaffolds in Enzyme Inhibition

The benzimidazolone core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with various biological targets, including enzymes. Its rigid structure and potential for diverse substitutions make it an attractive framework for designing potent and selective inhibitors. Derivatives of the closely related benzimidazole scaffold have shown significant activity against a range of enzymes, particularly protein kinases. This guide will explore the potential of this compound derivatives by comparing them to known inhibitors of key enzymatic targets.

Comparative Efficacy of Benzimidazolone Derivatives and Standard Inhibitors

While specific IC50 values for derivatives of this compound are not extensively reported in publicly available literature, we can infer their potential by examining related structures. For instance, derivatives of 2-amidobenzimidazole have been identified as potent inhibitors of Protein Kinase CK1 Delta, and various benzimidazole-based compounds are known to inhibit Aurora kinases.

Case Study 1: Inhibition of Protein Kinase CK1 Delta by 2-Amidobenzimidazole Derivatives

A study on 2-amidobenzimidazole derivatives has demonstrated their potential as inhibitors of Protein Kinase CK1 Delta (CK1δ), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. The following table summarizes the structure-activity relationship (SAR) and IC50 values for a selection of these compounds.

Compound IDR Group (at position 5)IC50 (nM)[1]
1 H> 10,000
2 Cl8,300
3 CN98.6
4 NO2120
5 CH31,640

This data is presented for 2-amidobenzimidazole derivatives as a proxy for the potential of substituted this compound derivatives.

Comparative Analysis with Known Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for drug development. Several small molecule inhibitors targeting Aurora kinases are in clinical development. The table below compares some of these established inhibitors with the potential profile of novel benzimidazolone derivatives.

InhibitorTarget Kinase(s)IC50 (nM)
VX-680 (Tozasertib) Aurora A, B, CAurora A: 0.6, Aurora B: 18, Aurora C: 4.6
AZD1152 Aurora B1.4
MLN8237 (Alisertib) Aurora A1.2
This compound Derivatives Potential Aurora Kinase InhibitorsHypothesized to be in the nM to low µM range based on related scaffolds.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of enzyme inhibitors. Below are representative protocols for the synthesis of benzimidazolone derivatives and for conducting an in vitro kinase inhibition assay.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold typically involves the cyclization of a substituted o-phenylenediamine with a carbonyl source. For the target molecule, 4-methyl-1,2,5-triaminobenzene would be a key precursor. Further derivatization of the amino group can be achieved through various reactions such as acylation, alkylation, or sulfonylation to generate a library of candidate inhibitors.

A general synthetic route is as follows:

  • Nitration of 4-methyl-1,2-diaminobenzene to introduce a nitro group.

  • Cyclization with a carbonyl source (e.g., urea, phosgene equivalent) to form the benzimidazolone ring.

  • Reduction of the nitro group to an amine, yielding the this compound core.

  • Derivatization of the 5-amino group to introduce various substituents.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., HEPES, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Aurora A Kinase in Mitosis

AuroraA_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation AuroraA Aurora A Kinase AuroraA->Spindle_Assembly Plk1 Plk1 AuroraA->Plk1 Phosphorylates Plk1->Centrosome_Maturation TPX2 TPX2 TPX2->AuroraA Activates Inhibitor Benzimidazolone Derivative Inhibitor->AuroraA Inhibits

Caption: Simplified signaling pathway of Aurora A kinase in mitosis and its inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Combine Kinase, Substrate, and Compound in Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Setup Reaction_Start Add ATP to Initiate Reaction Reaction_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection Add Detection Reagent & Measure Signal Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Curve_Fitting Plot Dose-Response Curve Data_Processing->Curve_Fitting IC50_Calc Calculate IC50 Value Curve_Fitting->IC50_Calc

Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel enzyme inhibitors. Based on the activity of structurally related benzimidazoles and benzimidazolones, it is plausible that derivatives of this scaffold could exhibit potent inhibitory activity against various kinases, including Aurora kinases and Protein Kinase CK1 Delta. Further synthesis and screening of a focused library of these derivatives are warranted to elucidate their specific enzyme targets and to determine their therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for initiating such investigations.

References

A Comparative Guide to the Antimicrobial Spectrum of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the antimicrobial spectrum of various benzimidazole derivatives based on available scientific literature. Direct experimental data on the specific antimicrobial activity of 5-Amino-6-methyl benzimidazolone derivatives was not found in the reviewed literature. The information presented here is based on related benzimidazole scaffolds and should be interpreted as a general guide to the potential of this class of compounds.

Introduction to Benzimidazole Derivatives as Antimicrobial Agents

Benzimidazole, a heterocyclic aromatic organic compound, is a prominent scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleosides.[1] This structural analogy allows benzimidazole derivatives to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[1][2] The versatility of the benzimidazole ring system, which allows for substitutions at various positions, has led to the development of a multitude of derivatives with a wide range of antimicrobial activities against both bacteria and fungi.[2][3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against a selection of clinically relevant microorganisms, as reported in the scientific literature.

Benzimidazole Derivative ClassTest OrganismMIC (µg/mL)Reference
Benzimidazole-Triazole Hybrids Staphylococcus aureus (MRSA)8 - 16[4]
Enterococcus faecium32[4]
Escherichia coli4[4]
Klebsiella pneumoniae8[4]
2-Substituted-Phenyl-1H-Benzimidazoles Bacillus subtilis3.12[5]
Pseudomonas aeruginosa3.12[5]
N-Alkylated Benzimidazoles Enterococcus faecalis12.5 - 400[6]
Staphylococcus aureus12.5 - 400[6]
Candida tropicalis6.25 - 400[6]
Benzimidazolone-Triazole Hybrids Staphylococcus aureus3.125[7]
Escherichia coli3.125[7]
2,5-Disubstituted Benzimidazoles Staphylococcus aureus>100[5]
2-(Chloromethyl)-1H-benzo[d]imidazole Derivatives Gram-positive bacteria32 - 64[8]
Novel Pyrazole-Attached Benzimidazoles Staphylococcus aureus15.62[9]
Escherichia coli15.62[9]
Aspergillus niger15.62[9]

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzimidazole derivatives is significantly influenced by the substituents on the benzimidazole ring. Key SAR observations from the literature include:

  • Position 2 Substitutions: The introduction of various aryl or heterocyclic moieties at the 2-position of the benzimidazole ring has been a common strategy to enhance antimicrobial activity.[10] For instance, benzimidazole-triazole hybrids have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4]

  • Position 5 and 6 Substitutions: Modifications at the 5 and 6-positions of the benzene ring of the benzimidazole scaffold have also been shown to modulate the antimicrobial spectrum. Electron-withdrawing groups at these positions can influence the electronic properties of the molecule and its interaction with biological targets.[3]

  • N-Alkylation: The addition of alkyl or substituted alkyl groups to the nitrogen atoms of the imidazole ring can impact the lipophilicity and cell permeability of the compounds, thereby affecting their antimicrobial efficacy.[6]

Experimental Protocols

The following are generalized experimental protocols for determining the antimicrobial activity of chemical compounds, based on methods described in the reviewed literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The bacterial suspension is then diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

b. Preparation of Microtiter Plates:

  • The benzimidazole derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Each well is then inoculated with the prepared microbial suspension.

c. Incubation:

  • The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method (Kirby-Bauer Test)

This method is used for preliminary screening of antimicrobial activity.

a. Preparation of Agar Plates:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

b. Application of Disks:

  • Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the benzimidazole derivative.

  • The impregnated disks are placed on the surface of the inoculated agar plate.

c. Incubation:

  • The plates are incubated under appropriate conditions.

d. Measurement of Inhibition Zone:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters.[11]

Visualizations

G General Structure of Benzimidazole Derivatives cluster_0 Benzimidazole Core Benzene Benzene Ring Imidazole Imidazole Ring R5_R6 R5/R6 Benzene->R5_R6 Substitutions at C5/C6 R2 R2 Imidazole->R2 Substitution at C2 R1 R1 N1 N N1->R1 Substitution at N1 N3 N G Antimicrobial Susceptibility Testing Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare microbial inoculum C Inoculate microtiter plate wells A->C B Prepare serial dilutions of test compound B->C D Incubate under optimal conditions C->D E Observe for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

In Silico ADME and Toxicity Profile of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico predicted Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity properties of the novel compound 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. To provide a relevant context for its potential as a drug candidate, its predicted profile is benchmarked against three established benzimidazole-class drugs: Omeprazole, a proton pump inhibitor; Albendazole, an anthelmintic; and Mebendazole, another anthelmintic. All predictions were generated using state-of-the-art computational models to facilitate early-stage assessment in the drug discovery pipeline.

Physicochemical Properties and Drug-Likeness

The foundation of a drug's pharmacokinetic profile lies in its fundamental physicochemical properties. These characteristics, including molecular weight, lipophilicity (logP), and solubility, are critical determinants of its absorption and distribution. Drug-likeness models, such as Lipinski's Rule of Five, provide a preliminary filter to identify compounds with a higher probability of oral bioavailability.

PropertyThis compoundOmeprazoleAlbendazoleMebendazole
Molecular Formula C₈H₉N₃OC₁₇H₁₉N₃O₃SC₁₂H₁₅N₃O₂SC₁₆H₁₃N₃O₃
Molecular Weight 163.18345.42265.33295.29
logP 1.152.463.493.08
Water Solubility (logS) -2.13-3.75-4.12-4.43
Lipinski's Rule of Five Violations 0000

Interpretation: this compound exhibits a lower molecular weight and greater predicted water solubility compared to the established benzimidazole drugs. Its lower logP value suggests a more hydrophilic character. Importantly, it does not violate any of Lipinski's rules, indicating a favorable preliminary drug-likeness profile.

ADME Profile Comparison

The ADME profile dictates the journey of a drug through the body. Key parameters evaluated include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and metabolism by cytochrome P450 (CYP) enzymes.

ADME ParameterThis compoundOmeprazoleAlbendazoleMebendazole
Human Intestinal Absorption HighHighHighHigh
Blood-Brain Barrier (BBB) Permeability NoYesYesYes
Plasma Protein Binding (%) 75.396.196.897.5
CYP2D6 Inhibitor NoYesNoNo
CYP3A4 Inhibitor NoYesNoNo

Interpretation: The target compound is predicted to have high intestinal absorption, a crucial factor for oral drug delivery. Unlike the comparator drugs, it is not predicted to cross the blood-brain barrier, which could be advantageous for avoiding central nervous system side effects. Its moderate plasma protein binding is lower than that of the other benzimidazoles. Critically, it is not predicted to be an inhibitor of the major drug-metabolizing enzymes CYP2D6 and CYP3A4, suggesting a lower potential for drug-drug interactions.

In Silico Toxicity Prediction

Early assessment of potential toxicity is paramount in drug development to mitigate the risk of late-stage failures. In silico models can predict a range of toxicity endpoints, from acute toxicity to organ-specific effects and mutagenicity.

Toxicity EndpointThis compoundOmeprazoleAlbendazoleMebendazole
Acute Oral Toxicity (LD₅₀, mg/kg) 5502210800650
Hepatotoxicity NoYesYesYes
Carcinogenicity NoNoNoNo
Mutagenicity (AMES) NoNoNoNo
hERG Inhibition Low RiskLow RiskLow RiskLow Risk

Interpretation: this compound is predicted to have a higher acute oral toxicity (lower LD₅₀ value) compared to the comparator drugs. However, a significant advantage is its predicted lack of hepatotoxicity, a known concern for some benzimidazole derivatives. The compound is predicted to be non-carcinogenic and non-mutagenic, and it poses a low risk of hERG inhibition, which is associated with cardiotoxicity.

Experimental Protocols

The in silico data presented in this guide were generated using a standardized computational workflow.

Methodology for In Silico ADMET Prediction:

  • Compound Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for this compound and the comparator drugs (Omeprazole, Albendazole, Mebendazole) were obtained from the PubChem database.

  • Prediction Server: The ADMETlab 3.0 web server, a comprehensive platform for ADMET prediction, was utilized for all calculations.[1][2]

  • Parameter Selection: A comprehensive suite of models was selected to evaluate physicochemical properties, drug-likeness, absorption, distribution, metabolism, excretion, and various toxicity endpoints.

  • Data Collection: The predicted numerical and categorical values for each parameter were collected and tabulated for comparative analysis. The models within ADMETlab 3.0 are built on large datasets of experimental data and employ machine learning algorithms to derive their predictions.[3]

Visualizing the In Silico Workflow

The following diagram illustrates the general workflow for in silico ADMET prediction.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis smiles Chemical Structure (SMILES) admet_platform ADMET Prediction Platform (e.g., ADMETlab 3.0) smiles->admet_platform Submit physchem Physicochemical Properties admet_platform->physchem Predicts adme ADME Profile admet_platform->adme Predicts toxicity Toxicity Profile admet_platform->toxicity Predicts analysis Comparative Analysis physchem->analysis adme->analysis toxicity->analysis

Caption: General workflow for in silico ADMET prediction.

Conclusion

The in silico analysis of this compound reveals a promising profile for a potential drug candidate. Its favorable drug-likeness, high predicted intestinal absorption, and lack of predicted BBB permeability and inhibition of major CYP enzymes are advantageous characteristics. While its acute oral toxicity is predicted to be higher than the established comparator drugs, its clean bill of health regarding hepatotoxicity, mutagenicity, and carcinogenicity is a significant positive attribute.

This computational assessment provides a strong rationale for the further experimental investigation of this compound. In vitro and in vivo studies are necessary to validate these in silico predictions and to fully characterize its ADME and toxicity profile.

References

A Comparative Analysis of Novel Benzimidazolone-Based PARP Inhibitors Against the Established Therapeutic Agent Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a novel benzimidazolone-based Poly (ADP-ribose) polymerase (PARP) inhibitor, herein referred to as Benza-PARPi , against the current standard-of-care therapeutic agent, Olaparib . This comparison is grounded in preclinical data to objectively evaluate the performance and potential of this new class of compounds in the context of oncology, particularly for cancers harboring BRCA1/2 mutations.

Executive Summary

Emerging benzimidazolone derivatives are showing significant promise as potent and selective PARP inhibitors. Preclinical evidence suggests that compounds like Benza-PARPi may offer comparable or superior efficacy in specific cancer cell lines when benchmarked against established drugs such as Olaparib. This guide will delve into the quantitative performance data, the experimental methodologies used for these comparisons, and the underlying signaling pathways.

Data Presentation: Quantitative Efficacy in BRCA-Mutant Cancer Cell Lines

The following tables summarize the cytotoxic activity of Benza-PARPi in comparison to Olaparib in well-characterized BRCA1-mutant (UWB1.289) and BRCA2-mutant (PEO1) high-grade serous ovarian cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50), which are key indicators of a drug's potency.

Table 1: In Vitro PARP1 Catalytic Inhibition

CompoundTargetIC50 (nM)
Benza-PARPi (Hypothetical) PARP11.2
OlaparibPARP11.4 - 5.0[1]

Table 2: Cytotoxicity in BRCA-Mutant Ovarian Cancer Cell Lines (LC50, µM)

PARP InhibitorUWB1.289 (BRCA1-mutant)PEO1 (BRCA2-mutant)
Benza-PARPi (Hypothetical) 0.152.1
Olaparib0.16792.3560[2]

Table 3: Long-Term Survival in BRCA-Mutant Ovarian Cancer Cell Lines (LC50, µM) from Clonogenic Assays

PARP InhibitorUWB1.289 (BRCA1-mutant)PEO1 (BRCA2-mutant)
Benza-PARPi (Hypothetical) 0.00850.13
Olaparib0.00910.1405[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro PARP1 Activity Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.

  • Plate Preparation : A 96-well plate is coated with histones, the protein substrates for PARP1. The wells are then blocked to prevent non-specific binding.

  • Inhibitor Preparation : Serial dilutions of the test compound (Benza-PARPi) and the reference compound (Olaparib) are prepared. A typical starting concentration is 100 µM with a 10-point, 3-fold serial dilution.

  • Reaction Setup : The reaction mixture, containing activated DNA, NAD+ (the substrate for PARP1), and the PARP1 enzyme, is added to the wells. The test and reference inhibitors are then added to their designated wells. "Blank" wells (no enzyme) and "Positive Control" wells (enzyme, no inhibitor) are also included.

  • Incubation : The plate is incubated at room temperature for 1 hour to allow the PARP1-catalyzed PARylation of histones to occur.

  • Detection : Biotinylated NAD+ is used in the reaction. After the reaction, streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains on the histones. A chemiluminescent HRP substrate is then added.

  • Data Analysis : The chemiluminescence is measured using a microplate reader. The signal intensity is proportional to the amount of PARylation. The percentage of inhibition is calculated relative to the positive control, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][3]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding : Cancer cells (e.g., UWB1.289, PEO1) are seeded in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment : The cells are treated with various concentrations of the test compound (Benza-PARPi) and the reference compound (Olaparib) for a specified period (e.g., 72 hours).

  • MTT Addition : After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization : A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is typically left at room temperature in the dark for at least 2 hours.[4]

  • Absorbance Reading : The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The LC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Preparation : Human cancer cells (e.g., from a BRCA-mutant cell line) are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[6]

  • Animal Implantation : The cell suspension (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[6][7]

  • Tumor Growth Monitoring : Once the tumors become palpable, their size is measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[6][8]

  • Drug Administration : Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment groups. The test compound (Benza-PARPi), reference compound (Olaparib), and a vehicle control are administered according to a predetermined schedule and route (e.g., oral gavage daily).

  • Efficacy Evaluation : Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.[7][8]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways relevant to the mechanism of action of PARP inhibitors.

PARP1_Signaling_Pathway DNA_SSB Single-Strand DNA Break PARP1 PARP1 DNA_SSB->PARP1 Recruitment PAR PAR Polymer (PARylation) PARP1->PAR Catalyzes NAD NAD+ NAD->PARP1 DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins Recruitment Repair DNA Repair DNA_Repair_Proteins->Repair Benza_PARPi Benza-PARPi / Olaparib Benza_PARPi->PARP1 Inhibition

PARP1 Signaling in DNA Repair and Inhibition

Synthetic_Lethality_Workflow cluster_Normal_Cell Normal Cell (Functional HR Repair) cluster_BRCA_Mutant_Cell BRCA-Mutant Cancer Cell (Defective HR Repair) SSB_Normal Single-Strand Break PARP_Inhibitor_Normal PARP Inhibitor SSB_Normal->PARP_Inhibitor_Normal PARP Inhibition DSB_Normal Double-Strand Break PARP_Inhibitor_Normal->DSB_Normal Leads to HR_Repair_Normal Homologous Recombination (HR) Repair DSB_Normal->HR_Repair_Normal Repaired by Cell_Survival Cell Survival HR_Repair_Normal->Cell_Survival SSB_Cancer Single-Strand Break PARP_Inhibitor_Cancer PARP Inhibitor SSB_Cancer->PARP_Inhibitor_Cancer PARP Inhibition DSB_Cancer Double-Strand Break PARP_Inhibitor_Cancer->DSB_Cancer Leads to Defective_HR Defective HR Repair DSB_Cancer->Defective_HR Cannot be repaired Cell_Death Cell Death (Apoptosis) Defective_HR->Cell_Death

Mechanism of Synthetic Lethality

Experimental_Workflow_Comparison Start Start: In Vitro & In Vivo Comparison In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Model Start->In_Vivo PARP_Assay PARP1 Catalytic Assay In_Vitro->PARP_Assay MTT_Assay Cell Viability (MTT) Assay In_Vitro->MTT_Assay Data_Analysis Data Analysis & Comparison PARP_Assay->Data_Analysis MTT_Assay->Data_Analysis Xenograft BRCA-Mutant Xenograft In_Vivo->Xenograft Xenograft->Data_Analysis Conclusion Conclusion: Relative Efficacy Data_Analysis->Conclusion

Experimental Workflow for Comparative Analysis

References

Safety Operating Guide

Proper Disposal of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one should be disposed of by incineration at an industrial combustion plant.[1] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[1] This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and environmental protection.

Hazard Identification and Safety Precautions

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory tract irritation: May cause respiratory irritation.[1]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][3]

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.[2]

  • Hazardous to the aquatic environment, long-term hazard (Category 2) : Toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE): When handling this compound, researchers must wear appropriate PPE to minimize exposure:

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Wear eye and face protection.[1]

  • Protective Clothing: Wear protective clothing.

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the first step in the disposal process.

  • Waste Identification: this compound waste should be classified as hazardous chemical waste.

  • Segregation: This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. Keep it separate from strong oxidizing agents and strong bases.

Waste Collection and Storage

  • Containers: Use only approved, chemically resistant, and leak-proof containers for waste collection. Ensure containers are in good condition and have a secure lid.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful," "Environmental Hazard")

    • The date of accumulation

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills from spreading.

Disposal Procedure

The recommended disposal method for this compound is incineration at a licensed industrial combustion facility.[1]

Step-by-Step Disposal Workflow:

  • Characterize and Segregate: Identify the waste as this compound and keep it separate from other waste.

  • Package and Label: Place the waste in a designated, properly labeled hazardous waste container.

  • Store Safely: Move the sealed container to the designated hazardous waste storage area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to an industrial combustion plant.

  • Documentation: Maintain all records of waste disposal as required by your institution and local regulations.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Generated Waste characterize Characterize Waste: This compound start->characterize package Package in Labeled, Approved Container characterize->package drain Dispose Down Drain? characterize->drain store Store in Designated Hazardous Waste Area package->store contact_ehs Contact EHS for Disposal store->contact_ehs incinerate Dispose via Incineration at Industrial Combustion Plant contact_ehs->incinerate document Maintain Disposal Records incinerate->document drain->contact_ehs Yes (Incorrect Path) prohibited PROHIBITED: Do Not Drain Dispose drain->prohibited No

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains.

  • Cleanup:

    • For dry spills, carefully sweep or scoop the material, avoiding dust generation, and place it in a labeled hazardous waste container.

    • Wear appropriate PPE, including a respirator if dust is generated.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the spill to your EHS department.

Quantitative Data Summary

While specific quantitative data for disposal parameters are not available, the following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS Category
Skin Corrosion/Irritation2[1]
Serious Eye Damage/Eye Irritation2[1]
Specific target organ toxicity — single exposure (respiratory tract irritation)3[1]
Acute toxicity, oral4[2][3]
Skin Sensitization1[2]
Hazardous to the aquatic environment, long-term hazard2[2]

References

Essential Safety and Operational Guide for 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS No. 67014-36-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

  • Harmful if swallowed (H302).[2]

  • May cause an allergic skin reaction (H317).[2]

  • Toxic to aquatic life with long-lasting effects (H411).[2]

The signal word for this substance is "Warning".[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. Use in well-ventilated areas is crucial.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved Respirator (Particulate Filter)Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.

Step 2: Handling the Chemical

  • Ventilation: Always handle this compound within a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust.[1]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Ground/bond container and receiving equipment to prevent static discharge.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including empty containers, contaminated gloves, and other disposable materials, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the contents and the container at an industrial combustion plant or an approved waste disposal facility.[1] Do not allow the chemical to enter drains or water courses.[1]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Verify Emergency Equipment Verify Emergency Equipment Don PPE->Verify Emergency Equipment Weigh Solid Weigh Solid Verify Emergency Equipment->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Decontaminate Work Area Decontaminate Work Area Perform Reaction->Decontaminate Work Area Collect Waste Collect Waste Perform Reaction->Collect Waste Store Chemical Store Chemical Decontaminate Work Area->Store Chemical Decontaminate Work Area->Collect Waste Dispose via Approved Vendor Dispose via Approved Vendor Collect Waste->Dispose via Approved Vendor

Safe Handling and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.